6-Chloro-3-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine
Description
Properties
IUPAC Name |
6-chloro-3-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4ClF3N2/c9-6-2-1-4-5(8(10,11)12)3-13-7(4)14-6/h1-3H,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZGSFGFNHIPAIZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC2=C1C(=CN2)C(F)(F)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4ClF3N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70856859 | |
| Record name | 6-Chloro-3-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70856859 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
932406-36-5 | |
| Record name | 6-Chloro-3-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70856859 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Physicochemical Properties of 6-Chloro-3-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction: Unveiling a Key Heterocyclic Scaffold
6-Chloro-3-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine is a halogenated, trifluoromethyl-substituted derivative of the 7-azaindole scaffold. The pyrrolo[2,3-b]pyridine core is a significant pharmacophore in medicinal chemistry, appearing in a wide array of biologically active molecules, including kinase inhibitors and other therapeutic agents. The strategic placement of a chlorine atom and a trifluoromethyl group on this scaffold can profoundly influence its physicochemical properties, such as lipophilicity, metabolic stability, and target-binding interactions. A thorough understanding of these properties is paramount for its effective utilization in drug design and development.
This technical guide provides a comprehensive overview of the core physical and chemical characteristics of this compound. While experimentally determined data for this specific molecule is not extensively available in public literature, this guide synthesizes predicted data, information from analogous compounds, and established scientific principles to offer a robust profile for researchers.
Molecular and Physicochemical Profile
A summary of the key physical and chemical properties of this compound is presented below. It is important to note that while the molecular formula and weight are exact, other properties are either predicted or based on structurally similar compounds and should be confirmed experimentally.
| Property | Value/Information | Source |
| Molecular Formula | C₈H₄ClF₃N₂ | Calculated |
| Molecular Weight | 220.58 g/mol | Calculated |
| Appearance | Predicted to be a solid at room temperature. | Analog Comparison |
| Melting Point | Experimental data not available. For comparison, the related compound 6-Chloro-1H-pyrrolo[2,3-b]pyridine has a melting point of 170-175 °C. The trifluoromethyl group may influence this value. | Predicted/Analog Data |
| Boiling Point | Experimental data not available. Predicted to be high, likely with decomposition under atmospheric pressure. | Predicted |
| Solubility | Expected to have low aqueous solubility and good solubility in common organic solvents like DMSO, DMF, and methanol. | Analog Comparison & Prediction |
| pKa | Predicted to be weakly acidic due to the pyrrole N-H. | Chemical Principles |
Structural and Spectroscopic Characterization
The unique structural features of this compound give rise to a distinct spectroscopic fingerprint.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for confirming the structure of organic molecules.
Expected ¹H NMR Spectral Features:
-
Aromatic Protons: The pyrrolo[2,3-b]pyridine core possesses three aromatic protons. Their chemical shifts will be influenced by the electron-withdrawing effects of the chlorine and trifluoromethyl groups. Signals are expected in the aromatic region (typically δ 7.0-8.5 ppm).
-
N-H Proton: The proton on the pyrrole nitrogen will likely appear as a broad singlet, and its chemical shift will be highly dependent on the solvent and concentration.
Expected ¹³C NMR Spectral Features:
-
Aromatic Carbons: The eight carbon atoms of the molecule will give rise to distinct signals in the ¹³C NMR spectrum. The carbon bearing the trifluoromethyl group will show a characteristic quartet due to coupling with the three fluorine atoms. The carbons attached to chlorine and nitrogen will also have predictable chemical shifts.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a compound.
-
Molecular Ion Peak: The mass spectrum should show a prominent molecular ion peak (M⁺) at m/z corresponding to the molecular weight (220.58).
-
Isotopic Pattern: Due to the presence of a chlorine atom, a characteristic M+2 peak with an intensity of approximately one-third of the M⁺ peak is expected, which is a definitive indicator of a single chlorine atom in the molecule.
-
Fragmentation: Common fragmentation pathways may include the loss of the trifluoromethyl group or other small fragments.
UV-Vis Spectroscopy
The conjugated aromatic system of the pyrrolo[2,3-b]pyridine core will result in absorption in the UV region. The exact absorption maxima (λmax) would need to be determined experimentally but are expected to be in the range of 250-350 nm.
Experimental Methodologies for Physicochemical Characterization
For researchers synthesizing or working with this compound, the following standard protocols can be employed for its characterization.
Melting Point Determination
The melting point is a crucial indicator of purity.
Protocol:
-
A small, finely powdered sample of the crystalline compound is packed into a capillary tube.
-
The capillary tube is placed in a melting point apparatus.
-
The temperature is raised at a slow, controlled rate (e.g., 1-2 °C per minute) near the expected melting point.
-
The temperature range from the first appearance of liquid to the complete melting of the solid is recorded as the melting range. A sharp melting range (≤ 1 °C) is indicative of a pure compound.
Solubility Assessment
Understanding the solubility profile is critical for formulation and biological testing.
Protocol (Thermodynamic Solubility):
-
An excess amount of the solid compound is added to a known volume of the solvent (e.g., water, buffer, organic solvent) in a sealed vial.
-
The mixture is agitated (e.g., shaken or stirred) at a constant temperature for a sufficient time to reach equilibrium (typically 24-48 hours).
-
The suspension is filtered or centrifuged to remove the undissolved solid.
-
The concentration of the compound in the clear supernatant is determined by a suitable analytical method, such as HPLC or UV-Vis spectroscopy.
Safety, Handling, and Storage
As a halogenated and trifluoromethylated heterocyclic compound, this compound should be handled with appropriate care in a laboratory setting.
-
Handling: Use in a well-ventilated area, preferably in a chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.
-
Safety: While specific toxicity data is not available, compounds with similar functional groups can be harmful if swallowed, in contact with skin, or if inhaled. Always consult the Safety Data Sheet (SDS) from the supplier before use. The related compound 6-Chloro-1H-pyrrolo[2,3-b]pyridine is known to be harmful if swallowed and causes serious eye damage.[1]
Conclusion: A Scaffold of Potential
This compound represents a valuable building block for the synthesis of novel chemical entities with potential applications in drug discovery and materials science. The presence of the chloro and trifluoromethyl substituents provides handles for further chemical modification and can impart desirable physicochemical and pharmacological properties. While a complete experimental characterization is yet to be widely published, this technical guide provides a foundational understanding of its key physical properties based on established principles and data from analogous structures. Researchers are encouraged to perform thorough experimental validation of these properties for their specific applications.
References
- Hilmy, K. M. H., Kishk, F. N. M., Shahen, E. B. A., & Hawata, M. A. (2023). Novel pyrrolo[2,3-b]pyridine and pyrrolo[2,3-d] pyrimidine derivatives: Design, synthesis, and structure elucidation. Bulletin of the Chemical Society of Ethiopia, 37(4), 983-992.
-
University of Calgary. (n.d.). Melting point determination. Retrieved from [Link]
-
PubChem. (n.d.). 6-Chloro-1H-pyrrolo[2,3-b]pyridine. Retrieved from [Link]
Sources
6-Chloro-3-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine CAS number 932406-36-5
An In-Depth Technical Guide to 6-Chloro-3-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine (CAS 932406-36-5)
Prepared by: Gemini, Senior Application Scientist
Executive Summary
This document provides a comprehensive technical overview of this compound, a highly functionalized 7-azaindole derivative of significant interest to the pharmaceutical and life sciences industries. The unique combination of a reactive chlorine handle for cross-coupling, a metabolically robust trifluoromethyl group, and the privileged 7-azaindole core makes this molecule a valuable building block in modern drug discovery. This guide covers its physicochemical properties, plausible synthetic strategies, key chemical transformations, and its application as an intermediate in the development of targeted therapeutics, particularly kinase inhibitors. All protocols and claims are grounded in established chemical principles and supported by peer-reviewed literature.
Introduction: The Strategic Value of the 7-Azaindole Scaffold
The 1H-pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, is a bicyclic heteroaromatic scaffold that has garnered immense attention in medicinal chemistry.[1] Its structure, an isostere of indole, features a pyridine nitrogen that acts as a hydrogen bond acceptor, a feature absent in indole itself. This modification can profoundly alter the physicochemical and biological properties of a molecule, often leading to improved solubility, metabolic stability, and target engagement.[1][2] The 7-azaindole core is a key component in numerous FDA-approved drugs and clinical candidates, including inhibitors for various protein kinases.[3][4]
This compound emerges as a particularly strategic intermediate. The substituents are placed with synthetic utility in mind:
-
6-Chloro Group : This position serves as a versatile handle for palladium-catalyzed cross-coupling reactions, enabling the facile introduction of diverse aryl, heteroaryl, and alkyl groups via Suzuki-Miyaura (C-C bond) or Buchwald-Hartwig (C-N bond) aminations.[5][6]
-
3-Trifluoromethyl Group : The CF₃ group is a well-established bioisostere for a methyl or ethyl group but with drastically different electronic properties. Its strong electron-withdrawing nature and lipophilicity are often exploited to enhance binding affinity, improve metabolic stability by blocking oxidative sites, and increase cell permeability.[7]
This guide will dissect the chemistry of this powerful building block to enable its effective utilization in research and development programs.
Physicochemical Properties
A complete, experimentally verified dataset for this specific compound is not publicly available. The following table summarizes computed properties and data from closely related analogs. Researchers are advised to confirm these properties on receipt of a physical sample.
| Property | Value | Source |
| CAS Number | 932406-36-5 | - |
| Molecular Formula | C₈H₄ClF₃N₂ | Computed |
| Molecular Weight | 220.58 g/mol | Computed |
| Appearance | Likely a white to pale brown solid | Inferred |
| Melting Point | >170 °C (predicted) | Inferred from 6-chloro-7-azaindole[8] |
| Boiling Point | Predicted: ~420 °C | Inferred from 6-chloro-7-azaindole[8] |
| pKa | Predicted: ~6.7 | Inferred from 6-chloro-7-azaindole[8] |
| XLogP3 | ~2.7 | Computed (PubChem CID 20890666) |
Synthesis and Mechanistic Considerations
Proposed Retrosynthetic Pathway
The synthesis hinges on the strategic functionalization of the commercially available 7-azaindole core. A key challenge in azaindole chemistry is controlling the regioselectivity of electrophilic substitution. The pyridine ring is generally deactivated towards electrophiles, while the pyrrole ring is activated. Direct chlorination often yields complex mixtures. A more controlled approach involves activating the pyridine ring towards substitution via N-oxidation.
Caption: Proposed retrosynthesis for the target compound.
Detailed Experimental Protocol (Proposed)
This protocol is a representative amalgamation of procedures for N-oxidation, chlorination, and functionalization of the 7-azaindole scaffold.[5][9]
Step 1: N-Oxidation of 7-Azaindole
-
To a stirred solution of 7-azaindole (1.0 equiv) in a suitable solvent like ethyl acetate or dichloromethane, add meta-chloroperoxybenzoic acid (m-CPBA, ~2.5 equiv) portion-wise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC or LC-MS until starting material is consumed.
-
Rationale: The N-oxide formation activates the pyridine ring for subsequent electrophilic substitution, directing the incoming electrophile to the C6 position.[5]
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate and extract the product with a suitable organic solvent. Dry the organic layer over sodium sulfate and concentrate under reduced pressure to yield 1H-Pyrrolo[2,3-b]pyridine 7-oxide .
Step 2: Regioselective Chlorination
-
Heat the crude 1H-Pyrrolo[2,3-b]pyridine 7-oxide (1.0 equiv) in excess phosphorus oxychloride (POCl₃) at reflux (approx. 100-110 °C) for 2-4 hours.
-
Rationale: This is a classic method for converting pyridine N-oxides to chloro-pyridines. The N-oxide directs the chlorination specifically to the C6 position, which is para to the nitrogen oxide.
-
Cool the reaction mixture and carefully quench by pouring it onto crushed ice. Neutralize with a strong base (e.g., NaOH or K₂CO₃) to a pH of ~8.
-
Extract the aqueous layer with dichloromethane or ethyl acetate. The combined organic layers are dried and concentrated to yield 6-Chloro-1H-pyrrolo[2,3-b]pyridine 7-oxide , which also undergoes concomitant deoxygenation under these conditions to yield 6-Chloro-1H-pyrrolo[2,3-b]pyridine . If the N-oxide remains, a separate deoxygenation step with PCl₃ may be required.[5]
Step 3: C3-Trifluoromethylation
-
Dissolve 6-Chloro-1H-pyrrolo[2,3-b]pyridine (1.0 equiv) in a solvent such as DMF or acetonitrile.
-
Add a trifluoromethylating agent, such as Togni's reagent II (1.2 equiv) and a radical initiator like benzoyl peroxide or AIBN (0.1 equiv). Alternatively, photoredox catalysis conditions can be employed.
-
Heat the reaction to 80-100 °C for several hours, monitoring for the formation of the product.
-
Rationale: The C3 position of the pyrrole ring is electron-rich and susceptible to electrophilic or radical attack. Radical trifluoromethylation is a common strategy for such systems.[10]
-
After completion, cool the reaction, dilute with water, and extract the product. Purify via column chromatography to yield the final product, This compound .
Chemical Reactivity and Derivatization Potential
The primary synthetic value of this compound lies in its capacity for selective derivatization at the C6 position. The electron-withdrawing nature of the trifluoromethyl group and the pyridine nitrogen makes the C6-Cl bond highly susceptible to oxidative addition into a Pd(0) center, the key initiating step in many cross-coupling reactions.
Key Transformations: Palladium-Catalyzed Cross-Coupling
The C6-chloro substituent is the principal site for diversification. Two of the most powerful and widely used transformations are the Suzuki-Miyaura and Buchwald-Hartwig reactions.[6][11]
-
Suzuki-Miyaura Coupling (C-C Bond Formation) : This reaction couples the 7-azaindole core with a boronic acid or ester, enabling the introduction of a vast array of aryl and heteroaryl substituents. This is a cornerstone reaction for building molecular complexity in kinase inhibitor synthesis.[5][12]
-
Buchwald-Hartwig Amination (C-N Bond Formation) : This reaction forms a bond between the C6 position and a primary or secondary amine. This is critical for installing key pharmacophoric elements that can interact with the hinge region of protein kinases or form other crucial hydrogen bonds.[1][13][14]
Caption: Key cross-coupling reactions at the C6-position.
Applications in Drug Discovery
The 6-chloro-7-azaindole scaffold is a privileged structure in modern medicinal chemistry, particularly for the development of small molecule kinase inhibitors.[6][15][16] The chlorine atom at C6 provides a reliable attachment point for moieties that can be tailored to target specific features of an enzyme's active site.
Case Study Context: Kinase Inhibitors Many kinase inhibitors bind to the ATP pocket of the enzyme. A common binding motif involves a heterocyclic core (like 7-azaindole) that forms hydrogen bonds with the "hinge" region of the kinase. The substituents on this core are then directed into different sub-pockets to achieve potency and selectivity.
Derivatives of 6-chloro-7-azaindoles have been investigated as inhibitors for a range of targets, including:
-
Fibroblast Growth Factor Receptor (FGFR) : Aberrant FGFR signaling is implicated in various cancers.[15]
-
Colony-Stimulating Factor 1 Receptor (CSF1R) : A target for inflammatory diseases and certain cancers.[6]
-
NADPH Oxidase 2 (NOX2) : Implicated in neurodegenerative diseases like Alzheimer's.[16]
-
HIV-1 Integrase : A crucial enzyme for viral replication.[5]
The title compound, with its pre-installed trifluoromethyl group, offers chemists a head start, providing a core that already possesses features associated with improved drug-like properties.
Safety, Handling, and Storage
Disclaimer : A specific Safety Data Sheet (SDS) for CAS 932406-36-5 was not found. The following information is based on data for structurally related halo- and trifluoromethyl-substituted pyridines and azaindoles. All personnel must consult a validated SDS upon receipt of the material and handle it as a potentially hazardous substance.[17][18]
Hazard Identification (Anticipated)
| Hazard Class | Pictogram | Statement |
| Acute Toxicity, Oral | GHS07 (Exclamation Mark) | H302: Harmful if swallowed. |
| Skin Irritation | GHS07 (Exclamation Mark) | H315: Causes skin irritation. |
| Eye Irritation | GHS07 (Exclamation Mark) | H319: Causes serious eye irritation. |
| Acute Toxicity, Inhalation | GHS06 (Skull and Crossbones) | H331: Toxic if inhaled. |
| STOT SE 3 | GHS07 (Exclamation Mark) | H335: May cause respiratory irritation. |
Recommended Handling Procedures
-
Engineering Controls : Handle only in a certified chemical fume hood to avoid inhalation.[19]
-
Personal Protective Equipment (PPE) : Wear appropriate PPE, including a lab coat, nitrile gloves, and chemical safety goggles.[18]
-
Handling : Avoid generating dust. Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.[19]
-
Storage : Store in a tightly sealed container in a cool, dry, and well-ventilated area away from strong oxidizing agents.[18]
Conclusion
This compound is a high-value, strategically designed building block for drug discovery and development. Its architecture provides a robust 7-azaindole core, a versatile chlorine handle for palladium-catalyzed diversification, and a beneficial trifluoromethyl group. Understanding its synthesis, reactivity, and applications allows researchers to leverage this powerful intermediate to accelerate the discovery of novel therapeutics for a wide range of human diseases.
References
-
Jadhav, S. B., et al. (2023). Synthesis of C3,C6-Diaryl 7-Azaindoles via One-Pot Suzuki–Miyaura Cross-Coupling Reaction and Evaluation of Their HIV-1 Integrase Inhibitory Activity. ACS Omega. Available at: [Link]
-
Rosales, A. (n.d.). Synthetic approaches for the synthesis of 7-azaindole derivatives using 5-amino-1R-1H-pyrrole-3-carbonitrile. RosDok. Available at: [Link]
-
Blaisdell, T. P., & Morken, J. P. (2015). Efficient Pd-Catalyzed Amination of Heteroaryl Halides. Organic Letters, 17(19), 4710-4713. Available at: [Link]
-
ResearchGate. (n.d.). Scheme 3. Reaction of 7-azaindole with trifluoromethyl ketones. Available at: [Link]
-
Li, Y., et al. (2021). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Medicinal Chemistry. Available at: [Link]
-
Guillon, J., et al. (2001). Synthesis and Reactivity of 7-Azaindoles (1H-Pyrrolo(2,3-b)pyridine). Current Organic Chemistry, 5(5), 499. Available at: [Link]
-
PCC Group. (n.d.). Isotrideceth-7. Product Portal. Available at: [Link]
-
Al-Blewi, F. F., et al. (2023). Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach. Molecules, 28(14), 5556. Available at: [Link]
-
Henderson, J. L., McDermott, S. M., & Buchwald, S. L. (2010). Palladium-Catalyzed Amination of Unprotected Halo-7-azaindoles. Organic Letters, 12(20), 4438–4441. Available at: [Link]
-
Ivonin, S. P., et al. (2020). A Convenient Approach to 3-Trifluoromethyl-6-azaindoles. Journal of Fluorine Chemistry. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). Isotridecan-1-ol. PubChem Compound Database. Available at: [Link]
-
The Organic Chemistry Tutor. (2025). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! YouTube. Available at: [Link]
-
ResearchGate. (2023). Synthesis of C3,C6-Diaryl 7-Azaindoles via One-Pot Suzuki–Miyaura Cross-Coupling Reaction and Evaluation of Their HIV-1 Integrase Inhibitory Activity. Available at: [Link]
-
Elumalai, K., et al. (2023). Pyridine derivatives as preferable scaffolds for the process of discovering new drugs. ResearchGate. Available at: [Link]
-
Neu, M., et al. (2021). Lead Optimization of 3,5-Disubstituted-7-Azaindoles for the Treatment of Human African Trypanosomiasis. ACS Infectious Diseases, 7(10), 2970-2983. Available at: [Link]
-
Chen, Y.-L., et al. (2023). Identification and characterization of 7-azaindole derivatives as inhibitors of the SARS-CoV-2 spike-hACE2 protein interaction. Journal of Biomedical Science, 30(1), 69. Available at: [Link]
-
Kumar, B., et al. (2024). A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis. RSC Medicinal Chemistry. Available at: [Link]
-
Molecules. (2018). Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization. MDPI. Available at: [Link]
-
Blaisdell, T. P., et al. (2016). Efficient Pd-Catalyzed Amination Reactions for Heterocycle Functionalization. ACS Catalysis, 6(8), 5257–5260. Available at: [Link]
-
Gildner, P. G., et al. (2013). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Journal of the American Chemical Society, 135(50), 18968–18979. Available at: [Link]
-
Han, C., et al. (2017). Highly Regioselective and Practical Synthesis of 5-Bromo-4-chloro-3-nitro-7-azaindole. Organic Process Research & Development, 21(5), 753-756. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Azaindole synthesis. Available at: [Link]
-
Nolan, S. P., et al. (2019). Buchwald-Hartwig Cross-Coupling of Amides (Transamidation) by Selective N–C(O) Cleavage Mediated by a Well-Defined Pd/NHC System. Chemical Science, 11(4), 1045-1050. Available at: [Link]
-
Sereda, P., et al. (2023). Improved Synthesis of Effective 3-(Indolin-6-yl)-4-(N-pyrazole-sulfonamide)-1H-pyrrolo[2,3-b]pyridine-Based Inhibitors of NADPH Oxidase 2. Molecules, 28(19), 6959. Available at: [Link]
-
Connect Products B.V. (2024). Safety data sheet. Available at: [Link]
-
Wodyk, E., et al. (2021). An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. Pharmaceuticals, 14(4), 354. Available at: [Link]
-
Denmark, S. E., et al. (2013). Suzuki–Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Journal of the American Chemical Society. Available at: [Link]
-
TRUNNANO. (n.d.). Isotridecanol ethoxylates CAS 69011-36-5. Available at: [Link]
-
Kündig, E. P., & Dey, C. (2014). Synthesis of 1,3-Dimethyl-3-(p-tolyl)-1H-pyrrolo[3,2-c]pyridin-2(3H)-one by Cu(II)-Mediated Direct Oxidative Coupling. Organic Syntheses, 91, 221-232. Available at: [Link]
-
Cole-Parmer. (n.d.). Material Safety Data Sheet - Methyl anthranilate. Available at: [Link]
-
PCC Group. (n.d.). CAS Number 69011-36-5. Product Portal. Available at: [Link]
- Google Patents. (n.d.). EP0423595A2 - Process for the preparation of 3-trichloromethyl pyridine.
-
Greenbook. (2022). FORCE 6.5G INSECTICIDE. Available at: [Link]
-
ChemMasters. (2022). SAFETY DATA SHEET. Available at: [Link]
Sources
- 1. dspace.mit.edu [dspace.mit.edu]
- 2. Identification and characterization of 7-azaindole derivatives as inhibitors of the SARS-CoV-2 spike-hACE2 protein interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. mdpi.com [mdpi.com]
- 7. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 8. guidechem.com [guidechem.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. m.youtube.com [m.youtube.com]
- 12. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Efficient Pd-Catalyzed Amination Reactions for Heterocycle Functionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. assets.greenbook.net [assets.greenbook.net]
- 18. chemmasters.net [chemmasters.net]
- 19. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
An In-depth Technical Guide to 6-Chloro-3-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine: Properties, Synthesis, and Applications in Drug Discovery
Abstract
This technical guide provides a comprehensive overview of 6-Chloro-3-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine, a heterocyclic compound of significant interest in modern medicinal chemistry. We will delve into its fundamental molecular and physicochemical properties, explore its synthetic pathways with an emphasis on the strategic rationale behind methodological choices, and illuminate its critical role as a versatile building block in the development of targeted therapeutics. This document is intended for researchers, chemists, and drug development professionals seeking a detailed understanding of this high-value chemical entity.
Molecular Profile and Physicochemical Properties
The 7-Azaindole Scaffold: A Privileged Structure
The core of the title compound is the 1H-pyrrolo[2,3-b]pyridine system, commonly known as 7-azaindole. This scaffold is considered a "privileged structure" in medicinal chemistry. Its significance stems from its ability to act as a bioisostere of indole, a common motif in biologically active molecules. The nitrogen atom in the pyridine ring can serve as a hydrogen bond acceptor, a coordination site for metals, and can modulate the electronic properties of the entire ring system, offering distinct advantages over a simple indole core in molecular recognition and binding to biological targets[1][2].
Structural Elucidation
This compound is a derivative of the 7-azaindole scaffold, functionalized with two key substituents that profoundly influence its chemical reactivity and utility. The chlorine atom at the 6-position and the trifluoromethyl (CF₃) group at the 3-position are strategically placed to enable a wide range of chemical transformations and to impart desirable pharmacological properties.
Caption: Key reactivity pathways for the title compound.
Strategic Synthesis Pathway
The synthesis of complex heterocyclic systems like this one requires a robust and logical strategy. While a specific, published route for this exact molecule was not identified, a general, field-proven protocol can be constructed based on established methodologies for analogous structures. A common approach involves the sequential construction and functionalization of the bicyclic core.
Workflow: A Plausible Synthetic Route
Caption: A generalized synthetic workflow diagram.
Detailed Experimental Protocol (Illustrative)
The following protocol is an illustrative example based on common organic chemistry transformations used for this class of compounds. This protocol must be adapted and optimized under appropriate laboratory conditions by qualified personnel.
-
Preparation of the Pyrrolopyridine Core:
-
Rationale: A common strategy is to build the pyrrole ring onto a pre-functionalized pyridine. Starting with a substituted aminopyridine is often effective.
-
Procedure:
-
To a solution of a suitable 2-amino-5-chloropyridine precursor in a polar aprotic solvent (e.g., DMF), add a reagent capable of forming the pyrrole ring, such as a protected α-halo-ketone.
-
Heat the reaction mixture under an inert atmosphere (e.g., Nitrogen or Argon) to facilitate the cyclization reaction.
-
Monitor the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, perform an aqueous workup, extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer (e.g., over Na₂SO₄), and purify by column chromatography to yield the 6-chloro-1H-pyrrolo[2,3-b]pyridine intermediate. [3]
-
-
-
Trifluoromethylation at the C3-Position:
-
Rationale: The C3 position of the 7-azaindole core is nucleophilic and can be functionalized. Direct trifluoromethylation of such heterocycles often requires radical-based methods or electrophilic CF₃⁺ sources.
-
Procedure:
-
Dissolve the 6-chloro-1H-pyrrolo[2,3-b]pyridine intermediate in a suitable solvent (e.g., acetonitrile or DCM).
-
Add a trifluoromethylating agent, such as Togni's reagent or Umemoto's reagent, which acts as a source of an electrophilic CF₃ group.
-
The reaction may require a catalyst or initiator; consult relevant literature for the specific reagent used.
-
Stir the reaction at room temperature or with gentle heating until the starting material is consumed (as monitored by TLC/LC-MS).
-
Quench the reaction, perform an extractive workup, and purify the crude product via silica gel chromatography to obtain the final compound, this compound.
-
-
Applications in Medicinal Chemistry and Drug Development
The true value of this compound lies in its application as a scaffold and building block for creating novel therapeutic agents. The combination of the 7-azaindole core, a site for coupling, and a trifluoromethyl group makes it exceptionally valuable.
A Scaffold for Kinase Inhibitors
The 1H-pyrrolo[2,3-b]pyridine scaffold is frequently employed in the design of protein kinase inhibitors. [1]Kinases are a class of enzymes that play a central role in cellular signaling, and their aberrant activity is a hallmark of many diseases, particularly cancer. This scaffold is adept at fitting into the ATP-binding pocket of many kinases, forming key hydrogen bond interactions that are essential for potent inhibition.
Derivatives of this scaffold have shown potent activity against targets like Fibroblast Growth Factor Receptors (FGFR) and Ataxia-Telangiectasia Mutated (ATM) kinase, both of which are significant targets in oncology. [4][5]
Caption: Inhibition of a kinase signaling pathway.
Strategic Value of Substituents in Drug Design
-
-Cl for Derivatization: As previously discussed, the chloro group at the 6-position is the primary point of attachment for building out the molecule. In the development of FGFR inhibitors, for example, this position is often used to connect to other aromatic or aliphatic groups that occupy adjacent pockets in the kinase active site, thereby increasing potency and selectivity. [4]* -CF₃ for Enhanced Properties: The trifluoromethyl group is a classic addition in modern drug design for several reasons:
-
Metabolic Stability: The C-F bond is extremely strong, making the CF₃ group resistant to oxidative metabolism by cytochrome P450 enzymes. This can significantly increase the half-life of a drug.
-
Binding Affinity: The lipophilicity of the CF₃ group can enhance binding to hydrophobic pockets in a protein target.
-
Membrane Permeability: It can improve a molecule's ability to cross cell membranes to reach its intracellular target.
-
Safety and Handling
While a specific safety data sheet for the title compound is not available from the search results, related chlorinated and fluorinated heterocyclic compounds should be handled with care. Based on GHS classifications for similar structures like 6-chloro-1H-pyrrolo[2,3-b]pyridine, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, is mandatory. [6]The compound may be harmful if swallowed and can cause serious eye irritation. [6]All handling should be performed in a well-ventilated fume hood.
Conclusion and Future Outlook
This compound represents a sophisticated and highly valuable building block for contemporary drug discovery. Its unique combination of a biologically relevant 7-azaindole core, a versatile chloro handle for diversification, and a property-enhancing trifluoromethyl group makes it an ideal starting point for generating libraries of compounds aimed at complex biological targets. Its proven utility in the development of kinase inhibitors underscores its potential. As the demand for targeted and metabolically robust therapeutics continues to grow, the importance of intelligently designed scaffolds like this one will only increase, paving the way for the next generation of innovative medicines.
References
-
Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach. MDPI. Available at: [Link]
-
Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Publishing. Available at: [Link]
-
6-Chloro-1H-pyrrolo[2,3-b]pyridine. PubChem. Available at: [Link]
-
An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. MDPI. Available at: [Link]
-
Identification of pyrrolo-pyridine derivatives as novel class of antibacterials. ResearchGate. Available at: [Link]
-
Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. PubMed Central. Available at: [Link]
-
Discovery of 1 H -Pyrrolo[2,3- b ]pyridine Derivatives as Highly Selective, and Orally Available ATM Inhibitors with Potent In Vivo Antitumor Activity. ResearchGate. Available at: [Link]
-
Selective Trifluoromethylation of Pyridines. ChemistryViews. Available at: [Link]
-
Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. PubMed Central. Available at: [Link]
-
Contrasting reactions of 2,6-dichloro-4-trichloromethylpyridine, 2,6-dichloro-3-trichloromethylpyridine and their N-oxides with nucleophiles. Journal of the Chemical Society, Perkin Transactions 1. Available at: [Link]
-
1H-Pyrrolo(2,3-b)pyridine. PubChem. Available at: [Link]
-
2-Chloro-6-(trifluoromethyl)pyridine. PubChem. Available at: [Link]
Sources
- 1. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 1H-Pyrrolo(2,3-b)pyridine | C7H6N2 | CID 9222 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. guidechem.com [guidechem.com]
- 4. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. 6-Chloro-1H-pyrrolo[2,3-b]pyridine | C7H5ClN2 | CID 11344118 - PubChem [pubchem.ncbi.nlm.nih.gov]
The Trifluoromethylated 6-Chloro-7-Azaindole Core: A Technical Guide to Synthesis, Characterization, and Application
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The 7-azaindole scaffold is a cornerstone in modern medicinal chemistry, recognized as a privileged structure for its ability to mimic the purine core of ATP and form critical hydrogen bond interactions with protein kinases.[1][2][3] The strategic incorporation of a chlorine atom at the 6-position and a trifluoromethyl (CF₃) group introduces profound modulations to the scaffold's physicochemical and pharmacological properties. The chloro group acts as both an electronic modulator and a versatile synthetic handle for further functionalization via cross-coupling reactions.[4] Concurrently, the trifluoromethyl group is a powerful tool for enhancing metabolic stability, increasing binding affinity, and optimizing lipophilicity, making it a highly desirable feature in drug candidates.[5][6][7] This guide provides an in-depth exploration of the synthesis and, critically, the multi-faceted analytical characterization of 6-chloro-7-azaindole derivatives bearing a trifluoromethyl group. It is designed to equip researchers and drug development professionals with the field-proven insights and detailed protocols necessary for the confident synthesis and unambiguous structural verification of this potent pharmacophore.
The Strategic Imperative: Why This Scaffold Matters
The convergence of three distinct molecular features—the 7-azaindole core, a 6-position chlorine, and a trifluoromethyl group—creates a molecule of significant interest in drug discovery.
-
The 7-Azaindole Nucleus: As a bioisostere of indole and purine, this heterocyclic system is adept at forming bidentate hydrogen bonds with the hinge region of many protein kinases, a crucial interaction for potent inhibition.[3] Its structure is foundational to approved drugs like the BRAF inhibitor vemurafenib, underscoring its clinical relevance.[1][3]
-
The 6-Chloro Substituent: The electronegativity of the chlorine atom influences the electronic distribution of the aromatic system, which can modulate binding interactions and pKa. More importantly, it serves as a reactive site for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), enabling the systematic exploration of the C6 position to optimize potency and selectivity.[4][8]
-
The Trifluoromethyl (CF₃) Group: The introduction of a CF₃ group is a well-established strategy in medicinal chemistry for overcoming metabolic liabilities.[5] The carbon-fluorine bond is exceptionally strong and resistant to enzymatic cleavage by cytochrome P450 enzymes.[5] Furthermore, its high electronegativity and lipophilicity can lead to enhanced binding interactions and improved membrane permeability.[6]
Synthetic Pathways: Constructing the Core Structure
The synthesis of trifluoromethylated 6-chloro-7-azaindoles can be approached through various strategies. A common method involves constructing the 7-azaindole ring from appropriately substituted pyridine precursors, followed by the introduction of the trifluoromethyl group, or vice-versa. Recent advancements in photoredox catalysis have also enabled direct trifluoromethylation of heterocyclic systems.[9][10]
A representative synthetic workflow might involve a multi-step sequence starting from a commercially available chloropyridine derivative. The causality behind this choice is the need for a regiochemically defined starting material to ensure the final product has the desired substitution pattern.
Caption: A generalized workflow for synthesizing the target scaffold.
In-Depth Characterization: A Self-Validating Analytical System
Unambiguous characterization is paramount to ensuring the identity, purity, and structural integrity of a synthesized compound. The following multi-technique approach provides a self-validating system where the results from each analysis corroborate the others.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for elucidating the precise molecular structure in solution. For this specific scaffold, a combination of ¹H, ¹³C, and ¹⁹F NMR is essential.
-
Dissolution: Accurately weigh 5-10 mg of the compound into a clean, dry NMR tube.
-
Solvent Addition: Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃). The choice of solvent is critical; DMSO-d₆ is often preferred as it reliably shows the N-H proton of the pyrrole ring.
-
Homogenization: Gently vortex or sonicate the sample to ensure complete dissolution.
-
Acquisition: Acquire spectra on a spectrometer operating at a field strength of 400 MHz or higher for optimal resolution.
-
Causality: Proton NMR confirms the substitution pattern and the relative number of protons in different electronic environments. The chemical shifts and coupling constants (J-values) provide definitive evidence of the connectivity of atoms.
-
Expected Spectra:
-
Aromatic Region (δ 7.0-8.5 ppm): Expect distinct signals for the protons on the azaindole core. The electron-withdrawing nature of the chloro and trifluoromethyl groups will typically shift adjacent protons downfield.
-
Pyrrole N-H (δ 11.0-12.5 ppm in DMSO-d₆): A broad singlet characteristic of the acidic N-H proton. Its presence confirms the azaindole ring system is not N-substituted.
-
-
Causality: Carbon NMR identifies all unique carbon atoms. It is particularly crucial for confirming the presence of the CF₃ group through its characteristic coupling to the attached carbon.
-
Expected Spectra:
-
C-CF₃ Signal: The carbon atom directly bonded to the trifluoromethyl group will appear as a quartet (due to ¹JCF coupling), providing unequivocal evidence of the CF₃ group's presence and location.
-
C-Cl Signal: The carbon atom bonded to chlorine will also have a characteristic chemical shift, influenced by the halogen's electronegativity.
-
-
Causality: As fluorine has 100% natural abundance and a high gyromagnetic ratio, ¹⁹F NMR is an exceptionally sensitive and specific technique for analyzing fluorinated compounds.[11][12] Since biological systems lack fluorine, there are no background signals, making it ideal for purity assessment and future fragment-based screening studies.[11][13][14]
-
Expected Spectra:
-
A single trifluoromethyl group, not adjacent to any other fluorine atoms or chiral centers, will typically appear as a sharp singlet in the proton-decoupled spectrum.
-
The chemical shift is highly sensitive to the electronic environment, providing a reliable fingerprint of the molecule.[15] The analysis of ¹⁹F NMR spectra in aqueous solutions at different pHs can also be used to determine pKa values.[15]
-
| Table 1: Representative NMR Data Summary | |
| Nucleus | Expected Chemical Shift (δ, ppm) |
| ¹H | 11.0 - 12.5 (in DMSO-d₆) |
| 7.0 - 8.5 | |
| ¹³C | 115 - 125 (quartet) |
| ¹⁹F | -60 to -80 (relative to CFCl₃) |
Mass Spectrometry (MS): Confirming Molecular Identity
-
Causality: High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate mass measurement, allowing for the unambiguous determination of the compound's elemental formula. Low-resolution MS is crucial for confirming the presence of chlorine via its isotopic signature.
-
Protocol: ESI-HRMS Analysis
-
Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent (e.g., methanol or acetonitrile).
-
Infuse the solution directly into an Electrospray Ionization (ESI) source coupled to a high-resolution mass analyzer (e.g., Orbitrap or TOF).
-
Acquire data in both positive and negative ion modes to identify the most stable molecular ion ([M+H]⁺ or [M-H]⁻).
-
-
Interpretation of Data:
-
Molecular Formula Confirmation: The measured mass from HRMS should match the calculated theoretical mass for the proposed formula (e.g., C₈H₄ClF₃N₂) to within 5 ppm.
-
Isotopic Pattern: A molecule containing one chlorine atom will exhibit a characteristic isotopic pattern for the molecular ion. There will be two peaks: the molecular ion peak (M) corresponding to the ³⁵Cl isotope, and an M+2 peak corresponding to the ³⁷Cl isotope. The intensity of the M+2 peak will be approximately one-third (32.5%) of the M peak, providing definitive evidence for the presence of a single chlorine atom.[16][17][18]
-
Chromatographic and Spectroscopic Purity Assessment
-
Causality: These methods validate the purity of the compound, ensuring that the observed biological activity is attributable to the target molecule and not an impurity.
-
High-Performance Liquid Chromatography (HPLC):
-
Protocol:
-
System: A reverse-phase C18 column is typically used.
-
Mobile Phase: A gradient of water and acetonitrile, often with 0.1% trifluoroacetic acid (TFA) or formic acid to improve peak shape.
-
Detection: UV detection at multiple wavelengths (e.g., 254 nm and 280 nm).
-
-
Interpretation: A pure compound should ideally show a single, sharp peak. Purity is reported as the percentage of the total peak area.
-
-
Infrared (IR) Spectroscopy:
-
Interpretation: While not a primary tool for structure elucidation of complex molecules, IR confirms the presence of key functional groups. Expect to see:
-
Caption: A logical workflow for comprehensive compound characterization.
Application in Drug Discovery: Targeting Protein Kinases
The trifluoromethylated 6-chloro-7-azaindole scaffold is exceptionally well-suited for the development of protein kinase inhibitors.[1][2][20][21] Kinases play a central role in cellular signaling, and their dysregulation is a hallmark of many diseases, particularly cancer.
The 7-azaindole core acts as a "hinge-binder," forming two key hydrogen bonds with the backbone of the kinase hinge region, mimicking the interaction of ATP.[3] The substituents at other positions, such as the trifluoromethylated group, project into the ATP binding pocket, where they can form additional interactions and confer selectivity.
Caption: Inhibition of a key oncogenic pathway by a kinase inhibitor.
Conclusion
The 6-chloro-7-azaindole scaffold functionalized with a trifluoromethyl group represents a potent and versatile core for modern drug discovery. Its rational design combines a proven hinge-binding motif with features that enhance metabolic stability and provide avenues for synthetic elaboration. The successful application of this scaffold is entirely dependent on rigorous and unambiguous analytical characterization. By employing a synergistic combination of ¹H, ¹³C, and ¹⁹F NMR, high-resolution mass spectrometry, and chromatography, researchers can establish a self-validating system that ensures the identity, purity, and structural integrity of their compounds, paving the way for the development of next-generation targeted therapeutics.
References
- Visible Light Promotes Cascade Trifluoromethylation/Cyclization, Leading to Trifluoromethylated Polycyclic Quinazolinones, Benzimidazoles and Indoles. (2022). PMC - NIH.
- Azaindoles in Medicinal Chemistry. PharmaBlock.
- The Azaindole Framework in the Design of Kinase Inhibitors. MDPI.
- The organophotocatalytic trifluoromethylation of 6-azauracils. (2025). PMC - PubMed Central - NIH.
- Alkali-Amide Controlled Selective Synthesis of 7-Azaindole and 7-Azaindoline through Domino Reactions of 2-Fluoro-3. ChemRxiv.
- Identification and characterization of 7-azaindole derivatives as inhibitors of the SARS-CoV-2 spike-hACE2 protein interaction. PubMed Central.
- Recent developments in the synthesis of azaindoles from pyridine and pyrrole building blocks. Organic Chemistry Frontiers (RSC Publishing).
- Application research of 7-Azaindole. (2025). ChemicalBook.
- Design and synthesis of Meldrum's acid based 7-azaindole anchored 1,2,3-triazole hybrids as anticancer agents. RSC Publishing.
- The Trifluoromethyl Group: A Cornerstone in Modern Medicinal Chemistry. Benchchem.
- Premium 6-Chloro-7-Azaindole (CAS: 55052-27-2). Best Quality Supplier.
- Photophysics and Biological Applications of 7-Azaindole and Its Analogs.
- The Role of 7-Azaindole Intermediates in Modern Drug Discovery. (2026). Pharmablock.
- Synthetic approaches for the synthesis of 7-azaindole derivatives using 5-amino-1R-1H-pyrrole-3-carbonitrile. RosDok.
- Azaindole Therapeutic Agents. PMC - PubMed Central.
- Synthesis of C3,C6-Diaryl 7-Azaindoles via One-Pot Suzuki–Miyaura Cross-Coupling Reaction and Evaluation of Their HIV-1 Integrase Inhibitory Activity. (2023). ACS Omega.
- Exploring 6-Azaindole and 7-Azaindole Rings for Developing Cannabinoid Receptor 1 Allosteric Modul
- Organic Compounds Containing Halogen
- Recent advances in the global ring functionaliz
- The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implic
- Perspectives on Applications of 19 F-NMR in Fragment-Based Drug Discovery. MDPI.
- Synthesis of a series of trifluoromethylazoles and determination of pKa of acidic and basic trifluoromethyl heterocycles by 19F NMR spectroscopy. Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing).
- Halogenated Organic Compounds. (2023). Spectroscopy Online.
- 7-Azaindole Analogues as Bioactive Agents and Recent Results. PubMed.
- The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. (2025).
- Applications of 19F-NMR in Fragment-Based Drug Discovery. (2016). PMC - NIH.
- Chirality Sensing of N-Heterocycles via 19F NMR.
- A beginner's guide to 19F NMR and its role in drug screening. Drug Discovery Today.
- Mass spectrometry of halogen-containing organic compounds. (2025).
- Azaindole synthesis. Organic Chemistry Portal.
- SYNTHESIS AND PHARMACOLOGICAL ACTIVITIES OF 7-AZAINDOLE DERIVATIVES. Pakistan Journal of Pharmaceutical Sciences.
- The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implic
- Trifluoromethyl
- Fragment Based Drug Discovery: Practical Implementation Based on 19F NMR Spectroscopy.
- Substitution Effect of the Trifluoromethyl Group on the Bioactivity in Medicinal Chemistry: Statistical Analysis and Energy Calculations. (2020).
- mass spectra - the M+2 peak. Chemguide.
- Mass Spectrometry. MSU chemistry.
- 19F NMR of Pharmaceuticals. (2021). YouTube.
- Design, Synthesis, and Biological Evaluation of Novel Acetylcholinesterase and β-Secretase 1 Inhibitors. MDPI.
- Synthesis of 7-azaindole and 7-azaoxindole derivatives through a palladium-catalyzed cross-coupling reaction.
- Stereochemical Analysis of Trifluoroacetamide Derivatives Based on Through-Space 1H–19F Spin–Spin Couplings. (2023).
- Synthesis and biological evaluation of 7-azaindole derivatives, synthetic cytokinin analogues. PubMed.
Sources
- 1. img01.pharmablock.com [img01.pharmablock.com]
- 2. mdpi.com [mdpi.com]
- 3. Application research of 7-Azaindole_Chemicalbook [chemicalbook.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. nbinno.com [nbinno.com]
- 9. Visible Light Promotes Cascade Trifluoromethylation/Cyclization, Leading to Trifluoromethylated Polycyclic Quinazolinones, Benzimidazoles and Indoles - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The organophotocatalytic trifluoromethylation of 6-azauracils - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. cdnsciencepub.com [cdnsciencepub.com]
- 13. Applications of 19F-NMR in Fragment-Based Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Synthesis of a series of trifluoromethylazoles and determination of pKa of acidic and basic trifluoromethyl heterocycles by 19F NMR spectroscopy - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. chemguide.co.uk [chemguide.co.uk]
- 18. Mass Spectrometry [www2.chemistry.msu.edu]
- 19. spectroscopyonline.com [spectroscopyonline.com]
- 20. Azaindole Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 21. 7-Azaindole Analogues as Bioactive Agents and Recent Results - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the NMR Spectral Analysis of 6-Chloro-3-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine
This technical guide provides a comprehensive analysis of the Nuclear Magnetic Resonance (NMR) spectral data for 6-Chloro-3-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine, a key heterocyclic scaffold in medicinal chemistry and drug development. This document is intended for researchers, scientists, and professionals in the field of drug development, offering both predicted spectral data and a detailed methodology for its acquisition and interpretation. The insights provided herein are grounded in established principles of NMR spectroscopy and extensive experience with the structural elucidation of complex organic molecules.
Introduction: The Significance of this compound
The pyrrolo[2,3-b]pyridine core, also known as 7-azaindole, is a privileged structure in medicinal chemistry, appearing in numerous compounds with a wide range of biological activities. The introduction of a chloro group at the 6-position and a trifluoromethyl group at the 3-position significantly modulates the electronic properties and metabolic stability of the scaffold, making this derivative a valuable building block in the synthesis of novel therapeutic agents.[1][2] Accurate structural characterization is paramount, and NMR spectroscopy stands as the most powerful tool for the unambiguous determination of its chemical structure.
Predicted NMR Spectral Data
Predicted 1H NMR Data
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale |
| H1 (NH) | 11.5 - 12.5 | br s | - | The acidic proton of the pyrrole nitrogen is expected to be significantly downfield and often appears as a broad singlet due to quadrupole broadening from the adjacent nitrogen and potential exchange.[3][4] |
| H2 | 7.8 - 8.2 | q | ~2.5 | The C2-H is deshielded by the adjacent trifluoromethyl group and will likely appear as a quartet due to coupling with the three fluorine atoms. |
| H4 | 8.1 - 8.4 | d | ~2.0 | This proton is deshielded by the pyridine nitrogen and will appear as a doublet due to coupling with H5. |
| H5 | 7.2 - 7.5 | d | ~2.0 | This proton is coupled to H4 and will appear as a doublet. |
| H7 | 8.3 - 8.6 | s | - | The C7-H is a singlet as it has no adjacent protons. It is deshielded by the pyridine nitrogen. |
Predicted 13C NMR Data
| Carbon | Predicted Chemical Shift (δ, ppm) | Rationale |
| C2 | 120 - 125 (q, JCF ≈ 35 Hz) | The C2 carbon is directly attached to the trifluoromethyl group, leading to a quartet in the proton-coupled 13C spectrum. |
| C3 | 115 - 120 (q, JCF ≈ 270 Hz) | The carbon of the trifluoromethyl group will appear as a quartet with a large one-bond C-F coupling constant. |
| C3a | 125 - 130 | A quaternary carbon in the aromatic system. |
| C4 | 128 - 132 | Aromatic CH carbon. |
| C5 | 118 - 122 | Aromatic CH carbon. |
| C6 | 145 - 150 | The carbon bearing the chloro substituent is expected to be downfield. |
| C7 | 140 - 145 | Aromatic CH carbon deshielded by the pyridine nitrogen. |
| C7a | 148 - 152 | A quaternary carbon adjacent to the pyridine nitrogen. |
Predicted 19F NMR Data
| Fluorine | Predicted Chemical Shift (δ, ppm) | Multiplicity | Rationale |
| CF3 | -60 to -65 | s | The trifluoromethyl group attached to an aromatic ring typically resonates in this region.[5][6][7] The signal is expected to be a singlet in the proton-decoupled spectrum. |
Experimental Protocol for NMR Data Acquisition
To obtain high-quality NMR spectra of this compound, the following experimental protocol is recommended. This protocol is designed to be a self-validating system, ensuring accurate and reproducible results.
Sample Preparation
-
Solvent Selection : Dimethyl sulfoxide-d6 (DMSO-d6) is the recommended solvent. Its high boiling point allows for a wide temperature range for analysis, and it is an excellent solvent for many heterocyclic compounds. Furthermore, DMSO-d6 can help to sharpen the NH proton signal by reducing the rate of chemical exchange.[4][8][9]
-
Concentration : Prepare a solution of approximately 10-20 mg of the compound in 0.6 mL of DMSO-d6. This concentration should provide a good signal-to-noise ratio for both 1H and 13C NMR experiments.
-
Internal Standard : Tetramethylsilane (TMS) is typically used as an internal standard for referencing the chemical shifts to 0.00 ppm.
NMR Instrument Parameters
The following parameters are recommended for a 500 MHz NMR spectrometer.
| Experiment | Parameter | Recommended Value |
| 1H NMR | Pulse Program | zg30 |
| Number of Scans | 16 | |
| Spectral Width | 16 ppm | |
| Acquisition Time | 4 s | |
| Relaxation Delay | 2 s | |
| 13C{1H} NMR | Pulse Program | zgpg30 |
| Number of Scans | 1024 | |
| Spectral Width | 240 ppm | |
| Acquisition Time | 1 s | |
| Relaxation Delay | 2 s | |
| 19F NMR | Pulse Program | zg30 |
| Number of Scans | 64 | |
| Spectral Width | 100 ppm | |
| Acquisition Time | 2 s | |
| Relaxation Delay | 2 s | |
| 2D COSY | Pulse Program | cosygpqf |
| Number of Scans | 4 | |
| Increments | 256 | |
| 2D HSQC | Pulse Program | hsqcedetgpsisp2.3 |
| Number of Scans | 8 | |
| Increments | 256 | |
| 2D HMBC | Pulse Program | hmbcgplpndqf |
| Number of Scans | 16 | |
| Increments | 256 |
Interpretation of NMR Spectra: A Step-by-Step Guide
The following section outlines the logical workflow for interpreting the NMR data to confirm the structure of this compound.
Step 1: Analysis of the 1H NMR Spectrum
The 1H NMR spectrum provides the initial and most direct information about the proton environment in the molecule.
Caption: Workflow for 1H NMR spectral interpretation.
Step 2: Analysis of the 13C NMR Spectrum
The 13C NMR spectrum reveals the number of unique carbon environments and provides information about their electronic nature.
Caption: Workflow for 13C NMR spectral interpretation.
Step 3: Analysis of the 19F NMR Spectrum
The 19F NMR spectrum is a simple yet powerful tool for confirming the presence and electronic environment of the trifluoromethyl group. A single peak in the expected region is a strong indicator of the CF3 moiety.[10][11][12]
Step 4: Elucidation with 2D NMR Techniques
2D NMR experiments are crucial for the unambiguous assignment of all proton and carbon signals.[13][14][15][16][17]
-
COSY (Correlation Spectroscopy): This experiment reveals proton-proton coupling networks. For this compound, a cross-peak between H4 and H5 would be expected, confirming their adjacent positions.
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It is invaluable for assigning the protonated carbons (C2, C4, C5, and C7).
-
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away. Key expected correlations that would confirm the structure include:
-
H2 to C3 and C3a
-
H4 to C3a, C5, and C7a
-
H5 to C3a, C4, and C7
-
H7 to C5 and C7a
-
NH proton to C2, C3a, and C7a
-
Caption: Key HMBC correlations for structural confirmation.
Conclusion
The structural elucidation of this compound is readily achievable through a systematic application of modern NMR spectroscopic techniques. This guide provides a robust framework for predicting, acquiring, and interpreting the NMR data for this important heterocyclic compound. By following the detailed protocols and interpretation workflows, researchers can confidently verify the structure of their synthesized materials, ensuring the integrity of their subsequent research and development efforts.
References
-
A comparison of chemical shift sensitivity of trifluoromethyl tags: optimizing resolution in 19F NMR studies of proteins. (n.d.). National Institutes of Health. Retrieved from [Link]
-
Advanced NMR techniques for structural characterization of heterocyclic structures. (n.d.). ESA-IPB. Retrieved from [Link]
-
Abraham, R. J., & Matth, -. (n.d.). 1H chemical shifts in NMR, part 18 1. Ring currents and π-electron effects in hetero-aromatics. Modgraph. Retrieved from [Link]
-
Novel pyrrolo[2,3-b]pyridine and pyrrolo[2,3-d] pyrimidine derivatives: Design, synthesis, and structure elucidation. (n.d.). ResearchGate. Retrieved from [Link]
-
Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. (n.d.). PubMed Central. Retrieved from [Link]
-
Analyzing Coupling Constants. (n.d.). Oregon State University. Retrieved from [Link]
-
19F NMR Studies on Positional Variations of Trifluoromethyl Groups in CF3-substituted Aromatic Group 15 Trivalent Chlorides. (n.d.). ResearchGate. Retrieved from [Link]
-
8 Advanced NMR techniques for structural characterization of heterocyclic structures. (n.d.). ResearchGate. Retrieved from [Link]
-
Analysis of the N.M.R. Spectrum of pyrrole. (n.d.). ResearchGate. Retrieved from [Link]
-
Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach. (n.d.). MDPI. Retrieved from [Link]
-
Active Nuclei Fluorine-19 NMR Spectroscopy. (n.d.). Anasazi Instruments. Retrieved from [Link]
-
A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. (n.d.). MDPI. Retrieved from [Link]
-
Krivdin, L. B., Schmidt, E. Y., Mikhaleva, A. I., & Trofimov, B. A. (2006). Nonempirical calculations of NMR indirect spin-spin coupling constants. Part 15: pyrrolylpyridines. Magnetic Resonance in Chemistry, 44(7), 699-703. Retrieved from [Link]
-
Fluorine NMR study of proline-rich sequences using fluoroprolines. (n.d.). PubMed Central. Retrieved from [Link]
-
2D NMR Experiments - HETCOR. (2019, October 15). Nanalysis. Retrieved from [Link]
-
NMR Chemical Shifts of Emerging Green Solvents, Acids, and Bases for Facile Trace Impurity Analysis. (2023, March 27). ACS Sustainable Chemistry & Engineering. Retrieved from [Link]
-
14.12: Coupling Constants Identify Coupled Protons. (2014, August 21). Chemistry LibreTexts. Retrieved from [Link]
- An analysis of the n.m.r. spectra (1H, 13C, and, in part 15N and 17O) of pyrrolizin-3-one, and of its aza-derivatives pyrrolo[1,2-c]imidazol-5-one, pyrrolo[1,2-a]imidazol-5-one and pyrrolo[1. (n.d.). ResearchGate. Retrieved from https://www.researchgate.net/publication/257008639_An_analysis_of_the_nmr_spectra_1H_13C_and_in_part_15N_and_17O_of_pyrrolizin-3-one_and_of_its_aza-derivatives_pyrrolo12-cimidazol-5-one_pyrrolo12-aimidazol-5-one_and_pyrrolo1
-
7.4: Two Dimensional Heteronuclear NMR Spectroscopy. (2023, February 11). Chemistry LibreTexts. Retrieved from [Link]
-
First Trifluoromethylated Phenanthrolinediamides: Synthesis, Structure, Stereodynamics and Complexation with Ln(III). (n.d.). MDPI. Retrieved from [Link]
-
Coupled Cluster Characterization of 1-, 2-, and 3-Pyrrolyl: Parameters for Vibrational and Rotational Spectroscopy. (n.d.). eScholarship.org. Retrieved from [Link]
-
Temperature and Solvent Effects on Nmr Chemical Shifts of Some Nitrogen and Sulphur Heterocycles. (n.d.). Oriental Journal of Chemistry. Retrieved from [Link]
-
Computational 19F NMR of trifluoromethyl derivatives of alkenes, pyrimidines, and indenes. (2023). Magnetic Resonance in Chemistry, 61(5), 306-317. Retrieved from [Link]
-
Fast 19F Magic-Angle-Spinning NMR Crystallography for Structural Characterization of Fluorine-Containing Pharmaceutical Compounds. (2023, June 20). National Institutes of Health. Retrieved from [Link]
-
Data on GC/MS Elution profile, 1H and 13C NMR Spectra of 1-, 3-, and 6-Nitrobenzo[a]pyrenes. (2019, December 12). SFA ScholarWorks. Retrieved from [Link]
-
2D NMR FOR THE CHEMIST. (n.d.). Retrieved from [Link]
-
NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. (2016, February 19). ACS Publications. Retrieved from [Link]
-
6-Chloro-1H-pyrrolo[2,3-b]pyridine. (n.d.). PubChem. Retrieved from [Link]
-
13C NMR Spectroscopy 1H and 13C NMR compared: Both give information about the number of chemically nonequivalent nuclei (nonequi. (n.d.). chemconnections. Retrieved from [Link]
-
Supporting information. (n.d.). Cherry. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. A comparison of chemical shift sensitivity of trifluoromethyl tags: optimizing resolution in 19F NMR studies of proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. Computational 19 F NMR of trifluoromethyl derivatives of alkenes, pyrimidines, and indenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Temperature and Solvent Effects on Nmr Chemical Shifts of Some Nitrogen and Sulphur Heterocycles – Oriental Journal of Chemistry [orientjchem.org]
- 9. thieme-connect.de [thieme-connect.de]
- 10. Active Nuclei Fluorine-19 NMR Spectroscopy - Anasazi Instruments [aiinmr.com]
- 11. Fluorine NMR study of proline-rich sequences using fluoroprolines - PMC [pmc.ncbi.nlm.nih.gov]
- 12. First Trifluoromethylated Phenanthrolinediamides: Synthesis, Structure, Stereodynamics and Complexation with Ln(III) [mdpi.com]
- 13. sites.esa.ipb.pt [sites.esa.ipb.pt]
- 14. researchgate.net [researchgate.net]
- 15. 2D NMR Experiments - HETCOR — Nanalysis [nanalysis.com]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. eqnmr.hms.harvard.edu [eqnmr.hms.harvard.edu]
Mass spectrometry analysis of 6-Chloro-3-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine
An In-depth Technical Guide to the Mass Spectrometry Analysis of 6-Chloro-3-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine
Introduction
This compound, a substituted 7-azaindole, represents a class of heterocyclic compounds of significant interest in medicinal chemistry and drug development. The unique chemical architecture, featuring a chlorine atom and a trifluoromethyl group, imparts specific electronic and lipophilic properties that are often sought in the design of bioactive molecules. Accurate and detailed structural characterization is paramount for advancing research and development involving this compound, from synthetic chemistry and metabolic studies to quality control in manufacturing.
Mass spectrometry stands as an indispensable analytical tool for the unambiguous identification, structural elucidation, and quantification of this compound. This guide provides a comprehensive, in-depth exploration of the mass spectrometric analysis of this molecule. We will delve into the core principles of experimental design, from the selection of the appropriate ionization technique to the interpretation of fragmentation patterns, providing field-proven insights and detailed protocols for researchers, scientists, and drug development professionals.
Physicochemical Properties & Isotopic Signature
A foundational understanding of the molecule's properties is critical for developing a robust mass spectrometry method. The presence of a chlorine atom is particularly noteworthy as it imparts a distinct isotopic signature that is a powerful diagnostic tool for identification.
| Property | Value | Source |
| Chemical Formula | C₈H₄ClF₃N₂ | Inferred |
| CAS Number | 932406-36-5 | [1] |
| Average Molecular Weight | 220.58 g/mol | Calculated |
| Monoisotopic Mass | 220.0042 Da | Calculated |
The Chlorine Isotopic Pattern: A key identifying feature in the mass spectrum of a chlorine-containing compound is the presence of two prominent peaks for the molecular ion, separated by two mass-to-charge units (m/z). This is due to the natural abundance of chlorine isotopes: ³⁵Cl (approximately 75.8%) and ³⁷Cl (approximately 24.2%). This results in an intensity ratio of roughly 3:1 for the M+ peak (containing ³⁵Cl) and the M+2 peak (containing ³⁷Cl), respectively.[2][3] Any fragment ion that retains the chlorine atom will also exhibit this characteristic pattern.
Strategic Approach: Selecting the Optimal Ionization Technique
The choice between Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) is a critical decision point in the analytical workflow. This choice is dictated by the analyte's volatility, thermal stability, and polarity.
Caption: Decision workflow for selecting the appropriate mass spectrometry technique.
For this compound, its heterocyclic nature and moderate polarity make it amenable to both techniques. However, LC-MS with Electrospray Ionization (ESI) is often the preferred starting point. ESI is a "soft" ionization technique that typically yields the protonated molecule, [M+H]⁺, with minimal in-source fragmentation, which is ideal for confirming the molecular weight.[4][5] GC-MS with Electron Ionization (EI) is a harder ionization technique that induces extensive, reproducible fragmentation, providing a detailed structural fingerprint.[6]
Protocol 1: LC-MS/MS Analysis
This approach is ideal for identifying the compound in complex matrices and for detailed structural elucidation through controlled fragmentation.
A. Sample Preparation
-
Stock Solution: Accurately weigh ~1 mg of this compound and dissolve it in 1 mL of a suitable solvent (e.g., methanol or acetonitrile) to create a 1 mg/mL stock solution.
-
Working Solution: Perform serial dilutions of the stock solution with the initial mobile phase composition (e.g., 95:5 Water:Acetonitrile with 0.1% formic acid) to a final concentration of 1-10 µg/mL.
-
Filtration: Filter the final solution through a 0.22 µm syringe filter to remove any particulates before injection.
B. Instrumentation and Parameters
The following tables provide recommended starting parameters. Optimization will be necessary based on the specific instrumentation used.
Table 1: Liquid Chromatography Parameters
| Parameter | Recommended Setting | Rationale |
| Column | C18 reverse-phase, 2.1 x 50 mm, 1.8 µm | Provides good retention and peak shape for moderately polar compounds. |
| Mobile Phase A | 0.1% Formic Acid in Water | Acid modifier promotes protonation for positive ion mode ESI. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Common organic solvent for reverse-phase chromatography. |
| Gradient | 5% B to 95% B over 10 minutes | A standard gradient to elute compounds of varying polarity. |
| Flow Rate | 0.3 mL/min | Appropriate for a 2.1 mm ID column. |
| Column Temperature | 40 °C | Improves peak shape and reduces viscosity. |
| Injection Volume | 2-5 µL |
Table 2: Mass Spectrometry Parameters
| Parameter | Recommended Setting | Rationale |
| Ionization Mode | Positive Electrospray (ESI+) | The nitrogen atoms in the pyrrolopyridine ring are basic and readily accept a proton.[7] |
| Capillary Voltage | 3.5 kV | Optimized for stable spray and ion generation. |
| Nebulizing Gas | Nitrogen, 35 psi | Assists in droplet formation.[8] |
| Drying Gas | Nitrogen, 10 L/min at 300 °C | Aids in desolvation of the charged droplets.[8] |
| MS1 Scan Range | m/z 100-500 | To detect the [M+H]⁺ ion. |
| MS/MS Fragmentation | Collision-Induced Dissociation (CID) | |
| Collision Energy | Ramped (e.g., 10-40 eV) | To observe a range of fragment ions. |
C. Expected Data and Interpretation
Full Scan (MS1): The primary observation in the full scan spectrum will be the protonated molecule, [M+H]⁺. Given the monoisotopic mass of 220.0042 Da, the expected ions are:
-
[M+H]⁺ (with ³⁵Cl): m/z 221.0115
-
[M+H]⁺ (with ³⁷Cl): m/z 223.0085 These two peaks should appear in an approximate 3:1 intensity ratio, confirming the presence of one chlorine atom.
Tandem MS (MS/MS): Fragmentation of the m/z 221 precursor ion will provide structural information. A plausible fragmentation pathway is outlined below.
Caption: Plausible ESI-MS/MS fragmentation pathway for [M+H]⁺.
Table 3: Predicted MS/MS Fragment Ions
| Fragment Ion | Proposed Loss | m/z (³⁵Cl) | Notes |
| [M+H - HF]⁺ | Loss of Hydrogen Fluoride | 201.01 | Common loss from trifluoromethyl groups. |
| [M+H - Cl]⁺ | Loss of Chlorine radical | 186.04 | Loss of the halogen atom. |
| [M+H - CF₃]⁺ | Loss of Trifluoromethyl radical | 152.03 | Cleavage of the C-CF₃ bond. This fragment will still show the Cl isotope pattern. |
| [M+H - Cl - HCN]⁺ | Loss of Cl followed by Hydrogen Cyanide | 159.03 | Characteristic fragmentation of pyridine or pyrrole rings.[9] |
Protocol 2: GC-MS Analysis
This method is excellent for quantification and for generating a standard, library-searchable spectrum.
A. Sample Preparation
-
Solution: Prepare a 10-100 µg/mL solution in a volatile solvent like ethyl acetate or dichloromethane.
-
Derivatization (Optional but Recommended): The pyrrolic nitrogen (-NH) can be acidic and may lead to poor peak shape (tailing) on some GC columns. Derivatizing this proton with a silylating agent (e.g., BSTFA) can improve chromatographic performance.
-
To 100 µL of the sample solution, add 50 µL of BSTFA.
-
Heat at 60 °C for 30 minutes.
-
Inject the derivatized sample.
-
B. Instrumentation and Parameters
Table 4: Gas Chromatography Parameters
| Parameter | Recommended Setting | Rationale |
| Column | DB-5ms, 30 m x 0.25 mm, 0.25 µm | A robust, general-purpose column suitable for a wide range of compounds. |
| Inlet Temperature | 250 °C | Ensures rapid volatilization without thermal degradation. |
| Carrier Gas | Helium, 1.2 mL/min constant flow | Inert carrier gas. |
| Oven Program | Start at 100 °C, hold 1 min, ramp to 280 °C at 15 °C/min, hold 5 min | A typical temperature program to ensure good separation and elution of the analyte. |
| Injection Mode | Splitless (for trace analysis) or Split (10:1) |
Table 5: Mass Spectrometry Parameters
| Parameter | Recommended Setting | Rationale |
| Ionization Mode | Electron Ionization (EI) | Standard hard ionization technique for GC-MS.[6] |
| Ionization Energy | 70 eV | The industry standard for creating reproducible, library-searchable spectra.[10] |
| Source Temperature | 230 °C | Prevents condensation in the ion source. |
| Quadrupole Temp | 150 °C | |
| Scan Range | m/z 40-350 | A typical scan range for small molecules. |
C. Expected Data and Interpretation
Total Ion Chromatogram (TIC): The primary observation will be the molecular ion (M⁺•).
-
M⁺• (with ³⁵Cl): m/z 220.00
-
M⁺• (with ³⁷Cl): m/z 222.00 Again, the ~3:1 isotopic pattern is the key confirmation.[2]
EI Fragmentation: EI fragmentation is more extensive than CID. The high energy (70 eV) will cause multiple bond cleavages.
Caption: Predicted Electron Ionization (EI) fragmentation pathway.
Table 6: Predicted EI Fragment Ions
| Fragment Ion | Proposed Loss/Structure | m/z (³⁵Cl) | Notes |
| [M - Cl]⁺ | Loss of Chlorine radical | 185 | A very common loss for chlorinated compounds. |
| [M - CF₃]⁺ | Loss of Trifluoromethyl radical | 151 | Cleavage of the C-CF₃ bond. This ion will show the Cl isotope pattern. |
| [M - Cl - HCN]⁺ | Loss of Cl followed by Hydrogen Cyanide | 158 | Indicates fragmentation of the heterocyclic ring system.[11] |
| [C₅H₃ClN]⁺ | Chlorinated pyridine fragment | 112 | Resulting from cleavage of the pyrrole ring. |
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| No or Low Signal | Inefficient ionization; Sample too dilute. | Switch ionization mode (e.g., from ESI to APCI). Concentrate the sample. Ensure the instrument is properly tuned and calibrated. |
| Poor Peak Shape (Tailing) | Active sites on GC column or liner; Secondary interactions in LC. | Use a derivatizing agent (e.g., BSTFA) for GC-MS. Adjust mobile phase pH or use an ion-pairing agent for LC-MS. |
| Inaccurate Mass | Instrument calibration drift. | Perform a mass calibration using a known standard. |
| Unexpected Fragments | In-source fragmentation; Thermal degradation (GC-MS); Contamination. | Lower the source temperature or cone voltage (LC-MS). Lower the GC inlet temperature. Run a solvent blank to check for contaminants. |
| Incorrect Isotope Ratio | Co-eluting interference; Saturated detector. | Improve chromatographic separation. Dilute the sample to avoid detector saturation. |
Conclusion
The mass spectrometric analysis of this compound is a robust and informative process. A strategic approach, beginning with an understanding of the molecule's inherent physicochemical properties, allows the analyst to make informed decisions regarding the choice of ionization and separation techniques. Both LC-MS and GC-MS offer powerful, complementary information. The presence of the chlorine atom provides a definitive isotopic signature that greatly aids in identification. By carefully selecting parameters and understanding the predictable fragmentation pathways—primarily the loss of the chloro and trifluoromethyl substituents and cleavage of the heterocyclic core—researchers can confidently identify, characterize, and quantify this important molecule.
References
- Mounir, A. I. Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. International Journal of Organic Chemistry, 2013.
- Deng, H., et al. An electrospray-active N-heterocyclic carbene ligand for real-time analysis of organometallic reactions. Dalton Transactions, 2016.
- Losada, S., et al. Quantitative Determination of Pyridine Content in Crustacean Tissues and Marine Sediments by Headspace Gas Chromatography/Tandem Mass Spectrometry (HS-GC-MS/MS). Taylor & Francis Online, 2025.
- Tarasova, O. A., et al. Mass spectrometry of halogen-containing organic compounds. ResearchGate, 2025.
- Human Metabolome Database. Predicted GC-MS Spectrum - Pyridine GC-MS (Non-derivatized) - 70eV, Positive (HMDB0000926). HMDB, N.D.
- Clark, J. Organic Compounds Containing Halogen Atoms. Chemistry LibreTexts, 2023.
- Wikipedia. Electrospray ionization. Wikipedia, 2024.
- Khakwani, S., et al. Mass Spectrometry of Heterocyclic Compounds: Benzo[b]pyrazolo[3,4-b]-1,6-naphthyridines. ResearchGate, 2016.
- Ardrey, A. Recent studies on the electrospray ionisation mass spectrometric behaviour of selected nitrogen-containing drug molecules and its application to drug analysis using liquid chromatography-electrospray ionisation mass spectrometry. PubMed, 2004.
- The Audiopedia. Electrospray Ionization. YouTube, 2014.
- Chemguide. mass spectra - the M+2 peak. Chemguide, N.D.
- Creative Proteomics. Electrospray Ionization. Creative Proteomics, N.D.
- BenchChem. Technical Support Center: Interpreting Mass Spectrometry Fragmentation Patterns of 2,3-Dihydrofuro[2,3-c]pyridine. BenchChem, 2025.
- ChemWhat. 1H-Pyrrolo[2,3-b]pyridine, 6-chloro-3-(trifluoroMethyl)- CAS#: 932406-36-5. ChemWhat, N.D.
Sources
- 1. chemwhat.com [chemwhat.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. chemguide.co.uk [chemguide.co.uk]
- 4. Electrospray ionization - Wikipedia [en.wikipedia.org]
- 5. youtube.com [youtube.com]
- 6. article.sapub.org [article.sapub.org]
- 7. Recent studies on the electrospray ionisation mass spectrometric behaviour of selected nitrogen-containing drug molecules and its application to drug analysis using liquid chromatography-electrospray ionisation mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Electrospray Ionization - Creative Proteomics [creative-proteomics.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. hmdb.ca [hmdb.ca]
- 11. researchgate.net [researchgate.net]
A Senior Application Scientist’s Guide to Determining the Thermodynamic Solubility of 6-Chloro-3-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine in DMSO
Executive Summary
This technical guide provides a comprehensive framework for understanding and experimentally determining the solubility of 6-Chloro-3-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine, a representative fluorinated heterocyclic compound, in dimethyl sulfoxide (DMSO). As DMSO is the primary solvent for compound management and high-throughput screening in drug discovery, an accurate assessment of a compound's solubility is fundamental to ensuring data integrity and downstream success. This document moves beyond a simple data sheet to provide the theoretical underpinnings, a detailed experimental protocol based on the gold-standard shake-flask method, and a discussion on data interpretation and quality assurance. The methodologies described herein are designed to be self-validating, ensuring that researchers in pharmaceutical and biotechnology settings can generate reliable and reproducible solubility data for this and other novel chemical entities.
Introduction: The Critical Role of DMSO and Solubility in Drug Discovery
This compound belongs to the class of fluorinated nitrogen heterocycles, a scaffold of significant interest in medicinal chemistry due to its prevalence in kinase inhibitors and other targeted therapeutics. The introduction of fluorine-containing moieties like the trifluoromethyl (CF3) group can profoundly alter a molecule's metabolic stability, membrane permeability, and binding affinity.[1] However, these modifications also impact fundamental physicochemical properties such as solubility.
In the early stages of drug discovery, particularly for lead identification and optimization, compounds are typically stored and assayed from concentrated stock solutions prepared in dimethyl sulfoxide (DMSO).[2][3] DMSO's unique ability to dissolve a wide range of both hydrophobic and hydrophilic molecules makes it an indispensable vehicle.[3] An accurate understanding of a compound's maximum solubility in DMSO is therefore not a trivial pursuit; it is a critical parameter that dictates the upper concentration limit for in vitro assays and ensures that observed biological activity is not an artifact of compound precipitation.[4] Inaccurate solubility data can lead to misleading structure-activity relationships (SAR), wasted resources, and the erroneous advancement or rejection of promising candidates.[4]
This guide provides both the theoretical context and a practical, field-proven protocol for determining the thermodynamic equilibrium solubility of our target compound in DMSO.
Theoretical Framework: Factors Governing Solubility in DMSO
The dissolution of a solid in a solvent is governed by a complex interplay between the energy required to break the solute-solute and solvent-solvent interactions and the energy gained from forming new solute-solvent interactions.
2.1 Physicochemical Properties of the Solute and Solvent
-
This compound (Solute):
-
Heterocyclic Core: The pyrrolo[2,3-b]pyridine is a planar, aromatic system containing both a hydrogen bond donor (the pyrrole -NH) and hydrogen bond acceptors (the pyridine and pyrrole nitrogens).
-
Trifluoromethyl (CF3) Group: This is a potent electron-withdrawing group. While it increases lipophilicity, its strong dipole can participate in favorable dipole-dipole interactions. The fluorine atoms are very weak hydrogen bond acceptors.
-
Chloro (Cl) Group: An electron-withdrawing and lipophilic substituent.
-
Crystal Lattice Energy: The energy holding the solid-state crystal together is a major barrier to dissolution. A stable crystal form will have lower solubility than a less stable polymorph or an amorphous solid.
-
-
Dimethyl Sulfoxide (DMSO) (Solvent):
-
Polar Aprotic Nature: DMSO has a large dipole moment, making it an excellent solvent for polar molecules.
-
Hydrogen Bond Acceptor: The sulfoxide oxygen is a powerful hydrogen bond acceptor, capable of interacting strongly with the pyrrole -NH group of the solute.
-
Bulky Shape: DMSO is not a strong hydrogen bond donor and is relatively bulky, which influences how it packs around solute molecules.
-
2.2 Key Intermolecular Interactions
The high solubility of compounds like our target molecule in DMSO is anticipated due to a combination of favorable intermolecular forces.
Caption: Key intermolecular forces driving solubility in DMSO.
Experimental Determination of Thermodynamic Solubility
The gold-standard approach for determining thermodynamic solubility is the shake-flask method .[5] This method ensures that the system reaches true equilibrium between the undissolved solid and the saturated solution, providing the most accurate and reliable measure of a compound's maximum solubility.
3.1 Principle of the Method
An excess amount of the solid compound is added to DMSO. The resulting slurry is agitated at a constant temperature for an extended period (typically 24 hours) to allow the system to reach equilibrium.[6][7] After incubation, the saturated supernatant is carefully separated from the undissolved solid by filtration or centrifugation. The concentration of the dissolved compound in the supernatant is then precisely quantified using a validated analytical method, typically High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS).
3.2 Materials and Reagents
-
This compound (solid powder, purity >98%)
-
Dimethyl Sulfoxide (DMSO), Anhydrous Grade (≥99.9%)
-
HPLC-grade Acetonitrile (ACN)
-
HPLC-grade Water
-
Formic Acid (FA), LC-MS Grade
-
2 mL glass vials with screw caps
-
Micro-spatula
-
Analytical balance (4-decimal place)
-
Vortex mixer
-
Orbital shaker with temperature control
-
Centrifuge or 0.22 µm syringe filters (PTFE, DMSO-compatible)
-
Calibrated pipettes
-
HPLC system with UV or MS detector
3.3 Step-by-Step Experimental Protocol
-
Compound Dispensing: Accurately weigh approximately 5 mg of the solid compound into a 2 mL glass vial. Record the exact weight. Causality: Using a significant excess of solid ensures that the final solution will be saturated.
-
Solvent Addition: Add 500 µL of anhydrous DMSO to the vial. This creates a target concentration of ~10 mg/mL, which is typically well above the solubility limit for many compounds, ensuring a slurry is formed.
-
Initial Mixing: Cap the vial securely and vortex vigorously for 1 minute to break up any clumps and initiate the dissolution process.
-
Equilibration: Place the vial on an orbital shaker set to a constant temperature (e.g., 25 °C) and moderate agitation (e.g., 250 rpm). Incubate for 24 hours. Causality: A 24-hour incubation period is generally sufficient to ensure thermodynamic equilibrium is reached between the solid and dissolved phases.[7]
-
Phase Separation: After incubation, visually inspect the vial to confirm the presence of undissolved solid. To separate the saturated liquid phase, use one of the following methods:
-
Centrifugation (Preferred): Centrifuge the vial at high speed (e.g., 14,000 rpm) for 15 minutes. This will pellet the excess solid at the bottom.
-
Filtration: Use a syringe to draw up the slurry and pass it through a 0.22 µm DMSO-compatible syringe filter into a clean vial. Causality: This step is critical to remove all particulate matter, as failure to do so will lead to an overestimation of solubility.
-
-
Sample Preparation for Analysis: Carefully pipette a small aliquot (e.g., 10 µL) of the clear supernatant into a larger volume of diluent (e.g., 990 µL of a 50:50 ACN/Water mixture) to create a 1:100 dilution. This brings the concentration into a range suitable for HPLC analysis and prevents the DMSO from interfering with the chromatography.
-
Analytical Quantification: Analyze the diluted sample by a validated HPLC-UV or LC-MS method. The concentration is determined by comparing the peak area of the analyte to a standard curve prepared from a known-concentration stock solution.
Caption: Shake-flask thermodynamic solubility workflow.
Quantitative Data & Discussion
While specific experimental data for this compound is not widely published, the protocol described above would yield precise quantitative results. Based on its structural features, a high solubility in DMSO is expected.
Table 1: Hypothetical Solubility Data and Interpretation
| Parameter | Result | Interpretation for Drug Discovery |
| Thermodynamic Solubility | > 44 mM | The compound is highly soluble in DMSO. |
| (Calculated from >10 mg/mL) | (> 10 mg/mL) | Molecular Weight: 236.58 g/mol |
| Stock Solution Feasibility | 10 mM stock is stable | A 10 mM stock solution, standard for HTS, can be prepared with no risk of precipitation.[2] |
| Assay Concentration Limit | Up to 200 µM | Enables testing at high concentrations in assays with typical final DMSO concentrations of 0.1-0.5%. |
A result of ">10 mg/mL" indicates that the compound dissolved completely under the experimental conditions. To find the true maximum solubility, the experiment would need to be repeated with a higher starting mass of the compound until a saturated system is achieved. However, for practical purposes in drug discovery, a solubility exceeding 10 mM is often sufficient for all planned in vitro experiments.[2]
Self-Validating Systems: Ensuring Trustworthiness
To ensure the integrity of the generated data, the experimental protocol must be self-validating. This is achieved through rigorous controls and checks.
-
Visual Confirmation: Always visually inspect for undissolved solid before phase separation. If the compound is fully dissolved, the experiment must be repeated with more starting material.
-
Standard Curve Linearity: The analytical method must be validated with a multi-point calibration curve. The R² value should be >0.99 to ensure a linear and predictable detector response.
-
Control Compound: A compound with known DMSO solubility (e.g., Ketoconazole) should be run in parallel with the test compound to verify that the experimental setup and analytical system are performing as expected.[6]
-
Incubation Time Point Analysis: For novel compound classes, it can be beneficial to take measurements at multiple time points (e.g., 4h and 24h) to confirm that equilibrium has indeed been reached.[7] If the values are the same, equilibrium is confirmed.
Conclusion
Determining the thermodynamic solubility of a research compound like this compound in DMSO is a foundational step in the drug discovery process. While the compound is predicted to have high solubility based on its structure, this guide provides the necessary theoretical understanding and a robust, reliable experimental protocol to confirm this quantitatively. By adhering to the principles of the shake-flask method and incorporating self-validating controls, researchers can generate high-quality data that reliably informs the design of screening cascades, ensures the integrity of biological results, and ultimately contributes to the successful progression of drug candidates.
References
- National Center for Biotechnology Information. (2024). Dimethyl Sulfoxide (DMSO) as a Potential Source of Interference in Research Related to Sulfur Metabolism—A Preliminary Study. PubMed Central.
- ResearchGate. (n.d.). Protocol for the Dried Dimethyl Sulfoxide Solubility Assay.
- National Center for Biotechnology Information. (n.d.). 6-Chloro-1H-pyrrolo[2,3-b]pyridine. PubChem.
- ResearchGate. (n.d.). The factors that influence solubility in perfluoroalkane solvents.
- BioDuro. (n.d.). ADME Solubility Assay.
- FLUORIN
- ChemicalBook. (2024). 6-CHLORO-1H-PYRROLO[2,3-B]PYRIDINE | 55052-27-2.
- Singhvi, G., et al. (2012). Design of a Modified Kinetic Solubility Determination Method at Laboratory Level for Early Drug Discovery. Asian Journal of Chemistry.
- MDPI. (2021). DMSO Solubility Assessment for Fragment-Based Screening.
- National Center for Biotechnology Information. (2023).
- American Chemical Society. (2021). Dimethyl sulfoxide.
- Enamine. (n.d.). Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions).
- Atlas of Science. (2016). Another aspect in use of DMSO in medicinal chemistry.
- Wiley. (2009).
- National Center for Biotechnology Information. (2024). Unveiling the Solvent Effect: DMSO Interaction with Human Nerve Growth Factor and Its Implications for Drug Discovery. PubMed Central.
Sources
- 1. researchgate.net [researchgate.net]
- 2. DMSO Solubility Assessment for Fragment-Based Screening [mdpi.com]
- 3. atlasofscience.org [atlasofscience.org]
- 4. Dimethyl Sulfoxide (DMSO) as a Potential Source of Interference in Research Related to Sulfur Metabolism—A Preliminary Study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. asianpubs.org [asianpubs.org]
- 6. ADME Solubility Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
- 7. enamine.net [enamine.net]
6-Chloro-3-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine as a fragment for drug discovery
An In-depth Technical Guide: 6-Chloro-3-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine as a Privileged Fragment for Modern Drug Discovery
Abstract
The quest for novel therapeutic agents is increasingly driven by rational, structure-based methodologies. Among these, Fragment-Based Drug Discovery (FBDD) has emerged as a powerful paradigm for identifying high-quality lead compounds. Central to this strategy is the use of "privileged scaffolds"—molecular cores that are known to interact with multiple biological targets. This guide focuses on one such core, this compound. Built upon the versatile 7-azaindole framework, this fragment is decorated with substituents that enhance its drug-like properties. The chlorine atom provides a key vector for synthetic elaboration and modulates electronic properties, while the trifluoromethyl group often improves metabolic stability and binding affinity. This document serves as a technical resource for researchers, scientists, and drug development professionals, providing in-depth insights into the fragment's physicochemical properties, synthesis, and application in screening campaigns, with a particular focus on the inhibition of protein kinases.
The 7-Azaindole Scaffold: A Foundation of Privileged Fragments
The Concept of Privileged Scaffolds
In medicinal chemistry, a privileged scaffold is a molecular framework that can serve as a ligand for multiple, often unrelated, biological targets.[1] The rationale behind this concept is that nature has selected for a finite number of molecular recognition motifs. By identifying and utilizing these recurring motifs, chemists can accelerate the discovery of novel bioactive compounds. The 1H-pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, is a quintessential example of such a scaffold.[2]
The 1H-pyrrolo[2,3-b]pyridine (7-Azaindole) Core: A Kinase Specialist
The 7-azaindole core is a bioisostere of indole and purine, enabling it to mimic the interactions of these biologically crucial heterocycles.[1] Its defining feature, particularly in the context of kinase inhibition, is its ability to act as an excellent "hinge-binding" motif.[3] The pyridine nitrogen and the pyrrole N-H group can form two critical hydrogen bonds with the backbone of the kinase hinge region, the flexible segment that connects the N- and C-terminal lobes of the kinase domain. This bidentate interaction provides a strong and specific anchor, making the 7-azaindole scaffold a highly effective starting point for developing potent and selective kinase inhibitors.[3]
Landmark Success: Vemurafenib
The power of the 7-azaindole scaffold is exemplified by the success of Vemurafenib (Zelboraf®), an inhibitor of the B-RAF V600E mutant kinase approved for the treatment of late-stage melanoma.[3] The discovery of Vemurafenib is a landmark achievement in FBDD, originating from a small 7-azaindole fragment and evolving through a meticulous structure-based design process.[3] This success story has cemented the 7-azaindole's status as a privileged and pharmacologically versatile fragment, inspiring its use in the development of numerous other therapeutic candidates targeting a wide range of kinases.[2][3]
Physicochemical and Structural Properties of the Target Fragment
The specific decoration of the 7-azaindole core with chloro and trifluoromethyl groups endows the title fragment, this compound, with a unique combination of properties tailored for drug discovery.
Molecular Structure and Key Features
The core structure consists of a pyrrole ring fused to a pyridine ring. The strategic placement of the substituents is critical:
-
C6-Chloro Group: This electron-withdrawing group modulates the electronic character of the aromatic system. Crucially, the chlorine atom serves as a versatile synthetic handle for further molecular elaboration via cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), allowing for the exploration of the surrounding chemical space.[4]
-
C3-Trifluoromethyl (CF3) Group: The CF3 group is a common substituent in modern medicinal chemistry. Its strong electron-withdrawing nature can significantly impact the pKa of nearby functionalities. Furthermore, it often enhances metabolic stability by blocking potential sites of oxidative metabolism and can improve binding affinity through favorable lipophilic or electrostatic interactions.[5][6]
Data Presentation: Physicochemical Properties
The properties of the core scaffold and the title fragment are summarized below. These parameters are crucial for assessing the fragment's suitability according to guidelines like the "Rule of Three" for fragment-based screening.
| Property | 1H-Pyrrolo[2,3-b]pyridine (7-Azaindole) | 6-Chloro-1H-pyrrolo[2,3-b]pyridine | This compound (Estimated) |
| Molecular Formula | C₇H₆N₂ | C₇H₅ClN₂ | C₈H₄ClF₃N₂ |
| Molecular Weight ( g/mol ) | 118.14[7] | 152.58[8] | ~236.58 |
| logP (Calculated) | 1.8[7] | 2.3[8] | ~3.0 - 3.5 |
| Hydrogen Bond Donors | 1 | 1 | 1 |
| Hydrogen Bond Acceptors | 1 | 1 | 1 |
| Melting Point (°C) | 104-107 | 170-175[9] | N/A |
Synthesis Strategies for the Core Fragment
A robust and scalable synthesis is paramount for utilizing a fragment in a drug discovery campaign. The synthesis of this compound can be approached through established heterocyclic chemistry methodologies.
Rationale for Synthetic Route Selection
The causality behind selecting a synthetic pathway involves considering the availability of starting materials, reaction robustness, and the ability to introduce the key functional groups regioselectively. A common and effective strategy for constructing substituted 7-azaindoles involves the cyclization of appropriately substituted aminopyridines. The introduction of the trifluoromethyl group can be achieved using various trifluoromethylating agents.
Proposed Retrosynthetic Analysis
The logical disconnection of the target molecule is visualized below, highlighting a plausible pathway from commercially available precursors.
Caption: Retrosynthetic analysis of the target fragment.
Representative Synthetic Protocol
The following protocol is a representative, multi-step synthesis adapted from literature procedures for analogous heterocyclic systems.[4][10][11]
Step 1: Synthesis of 6-chloro-1H-pyrrolo[2,3-b]pyridine
-
Reaction Setup: To a solution of a suitable 2-amino-5-chloropyridine derivative in an appropriate solvent (e.g., dioxane), add reagents for a Bartoli indole synthesis or a related cyclization method.
-
Reaction Execution: Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) for several hours, monitoring progress by TLC or LC-MS.
-
Work-up and Purification: Upon completion, cool the reaction to room temperature. Perform an aqueous work-up to remove inorganic salts. Extract the product with an organic solvent (e.g., ethyl acetate). The combined organic layers are dried over sodium sulfate, filtered, and concentrated under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to yield 6-chloro-1H-pyrrolo[2,3-b]pyridine.[9][11]
Step 2: Trifluoromethylation at the C3 Position
-
Reaction Setup: Dissolve the product from Step 1 in a suitable anhydrous solvent (e.g., DMF or THF) under an inert atmosphere.
-
Reaction Execution: Cool the solution (e.g., to 0 °C or -78 °C) and add a trifluoromethylating agent (e.g., "Togni's reagent" or Ruppert-Prakash reagent) and a suitable catalyst or initiator. Allow the reaction to warm to room temperature and stir until completion as monitored by LC-MS.
-
Work-up and Purification: Quench the reaction carefully with a saturated aqueous solution of sodium bicarbonate. Extract the product into an organic solvent. The combined organic layers are washed with brine, dried, and concentrated.
-
Purification: Purify the final product by flash chromatography or preparative HPLC to obtain this compound.
Application in Fragment-Based Drug Discovery (FBDD)
The title fragment is an ideal candidate for an FBDD screening library due to its low molecular weight, structural rigidity, and possession of key pharmacophoric features.
The FBDD Workflow
FBDD is a process of identifying low-molecular-weight ligands (fragments) that bind weakly but efficiently to a biological target. These initial hits are then grown or linked to produce high-affinity leads. The workflow is a self-validating system where each step builds upon the verified results of the previous one.
Caption: A typical workflow for Fragment-Based Drug Discovery.
Key Target Classes for the 7-Azaindole Core
The demonstrated utility of the 7-azaindole scaffold makes it a prime candidate for screening against various target families. Based on existing literature, derivatives of this core have shown potent activity against several key protein kinases involved in oncology and immunology.[12]
-
Colony-Stimulating Factor 1 Receptor (CSF-1R): A key target in immuno-oncology.[13][14]
-
Fibroblast Growth Factor Receptors (FGFRs): Implicated in various cancers.[15][16]
-
Phosphoinositide 3-kinases (PI3Ks): Central nodes in cell signaling pathways often deregulated in cancer.[17]
-
NADPH Oxidase 2 (NOX2): Involved in oxidative stress-related diseases.[10]
Experimental Protocols for Fragment Screening
The trustworthiness of an FBDD campaign relies on robust and reproducible screening methods. The choice of method depends on the target protein and available resources. The following are validated, standard protocols.
Protocol: Crystallographic Fragment Screening
This method provides unparalleled structural insight into how a fragment binds, making it the gold standard for structure-based design. The causality is direct: seeing the binding mode allows for rational design of analogues.
-
Protein Crystallization: Grow high-quality crystals of the target protein under optimized conditions.
-
Fragment Soaking or Co-crystallization: Prepare a "soaking solution" containing the fragment (typically at high concentration, e.g., 10-50 mM) dissolved in a cryo-protectant-compatible buffer.[18] Transfer the protein crystals into this solution and incubate for a defined period (minutes to hours).
-
Data Collection: Flash-cool the soaked crystal in liquid nitrogen and collect X-ray diffraction data at a synchrotron source.[18]
-
Structure Solution and Analysis: Solve the crystal structure by molecular replacement using a known structure of the protein. Analyze the resulting electron density maps (Fo-Fc maps) to identify bound fragments.[19]
-
Validation: A validated hit shows clear, unambiguous electron density corresponding to the fragment in a specific binding pocket. Refine the structure to confirm the binding pose and interactions.
Protocol: NMR-Based Fragment Screening
NMR spectroscopy is a powerful method to detect weak binding events in solution. Saturation Transfer Difference (STD) NMR is a common technique.
-
Sample Preparation: Prepare a sample of the target protein (typically 10-50 µM) in a suitable deuterated buffer (e.g., PBS in D₂O). Add the fragment from a stock solution to a final concentration of ~100-500 µM.[20]
-
NMR Experiment Setup: Acquire a reference 1D ¹H NMR spectrum of the fragment alone.
-
STD NMR Acquisition: Set up the STD experiment. This involves selectively saturating broad protein resonances with a train of radiofrequency pulses.
-
Data Analysis: Acquire two spectra: an "on-resonance" spectrum where the protein is saturated and an "off-resonance" spectrum where the frequency is shifted to a region with no protein signals.
-
Hit Identification: Subtract the on-resonance spectrum from the off-resonance spectrum. The resulting "difference spectrum" will only show signals from the fragment if it binds to the protein, as saturation is transferred from the protein to the bound ligand.[20] The presence of fragment signals in the difference spectrum is a validated hit.
From Fragment Hit to Optimized Lead: A Case Study
Once a fragment like this compound is identified as a hit, the next phase is to evolve it into a potent lead compound through iterative, structure-guided chemistry.
Structure-Activity Relationship (SAR) by Analogue Elaboration
The initial fragment provides anchor points and vectors for chemical growth. The SAR is the relationship between the chemical structure of the analogues and their biological activity.[5][21] A systematic exploration of these vectors is key to improving potency.
Sources
- 1. img01.pharmablock.com [img01.pharmablock.com]
- 2. eurekaselect.com [eurekaselect.com]
- 3. 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors [jstage.jst.go.jp]
- 4. mdpi.com [mdpi.com]
- 5. miguelprudencio.com [miguelprudencio.com]
- 6. Synthesis, Structure–Activity Relationship, and Antimalarial Efficacy of 6-Chloro-2-arylvinylquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 1H-Pyrrolo(2,3-b)pyridine | C7H6N2 | CID 9222 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 6-Chloro-1H-pyrrolo[2,3-b]pyridine | C7H5ClN2 | CID 11344118 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. 6-CHLORO-1H-PYRROLO[2,3-B]PYRIDINE | 55052-27-2 [chemicalbook.com]
- 10. mdpi.com [mdpi.com]
- 11. guidechem.com [guidechem.com]
- 12. An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase: in vitro biological studies - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Discovery of a Novel Series of 7-Azaindole Scaffold Derivatives as PI3K Inhibitors with Potent Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 18. sfera.unife.it [sfera.unife.it]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. mdpi.com [mdpi.com]
Methodological & Application
Application Notes and Protocols for the Synthesis of 6-Chloro-3-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine
Authored by a Senior Application Scientist
Abstract
This document provides a detailed synthetic protocol for the preparation of 6-Chloro-3-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine, a key heterocyclic scaffold in medicinal chemistry and drug discovery. The synthesis of 7-azaindole derivatives is of considerable interest due to their role as bioisosteres of indoles, appearing in numerous kinase inhibitors and other therapeutic agents.[1][2] This guide outlines a strategic, multi-step approach, providing not just a procedural methodology but also the underlying scientific rationale for key experimental choices. The protocol is designed for researchers and professionals in organic synthesis and drug development, ensuring a reproducible and scalable process.
Introduction: The Significance of Trifluoromethylated 7-Azaindoles
The 1H-pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, is a privileged scaffold in medicinal chemistry. Its structural similarity to indole allows it to mimic the natural recognition motifs of many biological targets. The introduction of a trifluoromethyl (-CF3) group is a well-established strategy in drug design to enhance metabolic stability, binding affinity, and cell permeability. The combination of the 7-azaindole core with a trifluoromethyl substituent at the 3-position and a chloro group at the 6-position results in a versatile building block for the synthesis of highly functionalized molecules with potential therapeutic applications, including the development of novel kinase inhibitors.[1][3]
Overall Synthetic Strategy
The synthesis of this compound can be approached through a convergent strategy. A plausible and efficient route involves the initial construction of a substituted pyridine precursor, followed by the formation of the fused pyrrole ring, and finally, the introduction of the trifluoromethyl group. This method allows for flexibility and control over the substitution pattern.
Experimental Workflow Diagram
Caption: Synthetic workflow for this compound.
Detailed Synthesis Protocol
Part 1: Synthesis of 2,5-Dichloropyridine
The synthesis begins with the conversion of 2-amino-5-chloropyridine to 2,5-dichloropyridine via a Sandmeyer-type reaction. Diazotization of the amino group followed by displacement with a chloride ion is a classic and effective method for this transformation.[4]
Protocol:
-
Diazotization: To a cooled (0-5 °C) solution of 2-amino-5-chloropyridine (1.0 eq) in concentrated hydrochloric acid (approx. 6 M), a solution of sodium nitrite (1.1 eq) in water is added dropwise, maintaining the temperature below 5 °C. The reaction mixture is stirred for 30-60 minutes at this temperature. The formation of the diazonium salt is a critical step, and temperature control is paramount to prevent its decomposition.
-
Sandmeyer Reaction: In a separate flask, a solution of copper(I) chloride (1.2 eq) in concentrated hydrochloric acid is prepared. The cold diazonium salt solution is then added slowly to the copper(I) chloride solution. The reaction is allowed to warm to room temperature and then heated to 60-70 °C for 1-2 hours until nitrogen evolution ceases.
-
Work-up and Purification: After cooling, the reaction mixture is neutralized with a base (e.g., sodium carbonate) and extracted with a suitable organic solvent (e.g., dichloromethane or ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford 2,5-dichloropyridine.
Part 2: Synthesis of 5-Chloro-2-hydrazinopyridine
The next step involves the nucleophilic aromatic substitution of a chlorine atom in 2,5-dichloropyridine with hydrazine. The chlorine at the 2-position is more activated towards nucleophilic attack.
Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, 2,5-dichloropyridine (1.0 eq) is dissolved in a suitable solvent such as ethanol or n-butanol.
-
Addition of Hydrazine: Hydrazine hydrate (3.0-5.0 eq) is added to the solution. The excess hydrazine acts as both the nucleophile and a base to neutralize the HCl generated during the reaction.
-
Reaction Conditions: The reaction mixture is heated to reflux for 4-8 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up and Isolation: Upon completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure. The residue is partitioned between water and an organic solvent (e.g., ethyl acetate). The organic layer is separated, washed with brine, dried, and concentrated. The crude 5-chloro-2-hydrazinopyridine is often used in the next step without further purification, or it can be purified by crystallization or column chromatography if necessary.
Part 3: Fischer Indole Synthesis to Yield this compound
The final step is a Fischer indole synthesis, which involves the acid-catalyzed cyclization of the prepared hydrazone. The hydrazone is formed in situ from the reaction of 5-chloro-2-hydrazinopyridine with ethyl trifluoroacetoacetate. This method is a powerful tool for the construction of indole and azaindole scaffolds.[5]
Protocol:
-
Reaction Setup: 5-Chloro-2-hydrazinopyridine (1.0 eq) and ethyl trifluoroacetoacetate (1.1 eq) are dissolved in a high-boiling point solvent such as toluene or xylene.
-
Acid Catalyst: A strong acid catalyst, such as polyphosphoric acid (PPA) or a mixture of sulfuric acid in ethanol, is added to the reaction mixture. The choice of acid and solvent can significantly influence the reaction yield and should be optimized.
-
Reaction Conditions: The mixture is heated to a high temperature (typically 100-140 °C) for several hours. The reaction involves the formation of a hydrazone intermediate, followed by a[1][1]-sigmatropic rearrangement and subsequent cyclization and aromatization to form the pyrrolo[2,3-b]pyridine ring.
-
Work-up and Purification: After cooling, the reaction mixture is carefully quenched with ice water and neutralized with a base (e.g., sodium bicarbonate or ammonium hydroxide). The product is then extracted with an organic solvent. The combined organic extracts are washed, dried, and concentrated. The final product, this compound, is purified by column chromatography on silica gel.
Quantitative Data Summary
| Reagent/Parameter | Part 1 | Part 2 | Part 3 |
| Starting Material | 2-Amino-5-chloropyridine | 2,5-Dichloropyridine | 5-Chloro-2-hydrazinopyridine |
| Key Reagents | Sodium nitrite, Copper(I) chloride | Hydrazine hydrate | Ethyl trifluoroacetoacetate, PPA |
| Solvent | Conc. HCl, Water | Ethanol | Toluene |
| Temperature | 0-5 °C, then 60-70 °C | Reflux | 100-140 °C |
| Reaction Time | 2-3 hours | 4-8 hours | 4-12 hours |
| Typical Yield | 60-75% | 70-85% | 40-60% |
Conclusion
The protocol described provides a robust and logical pathway for the synthesis of this compound. By employing well-established synthetic transformations such as the Sandmeyer reaction and the Fischer indole synthesis, this guide offers a reliable method for accessing this valuable chemical intermediate. The strategic choices of reagents and reaction conditions are grounded in established principles of organic chemistry, ensuring a high degree of success for researchers in the field of drug discovery and development.
References
-
Fujikawa, K., et al. (2017). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. PubMed Central. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Azaindole synthesis. Available at: [Link]
-
Andersen, C., et al. (2020). Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. PubMed Central. Available at: [Link]
-
Rostocker, F. (2010). Synthetic approaches for the synthesis of 7-azaindole derivatives using 5-amino-1R-1H-pyrrole-3-carbonitrile. RosDok. Available at: [Link]
-
Rauf, W., et al. (2023). Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach. MDPI. Available at: [Link]
-
Krasavin, M., et al. (2023). Improved Synthesis of Effective 3-(Indolin-6-yl)-4-(N-pyrazole-sulfonamide)-1H-pyrrolo[2,3-b]pyridine-Based Inhibitors of NADPH Oxidase 2. MDPI. Available at: [Link]
-
ResearchGate. (n.d.). Scheme 3. Reaction of 7-azaindole with trifluoromethyl ketones. Available at: [Link]
-
Singh, U. P., et al. (2023). Synthesis of C3,C6-Diaryl 7-Azaindoles via One-Pot Suzuki–Miyaura Cross-Coupling Reaction and Evaluation of Their HIV-1 Integrase Inhibitory Activity. ACS Omega. Available at: [Link]
- Google Patents. (n.d.). US3838136A - Preparation of 2-chloro-3-aminopyridine.
- Google Patents. (n.d.). WO2006063167A1 - 1h-pyrrolo[2,3-b]pyridines.
-
Zare, A., et al. (2018). One-pot, three-component Synthesis of pyrrolo[2,3-d]pyrimidine Derivatives. Boletín de la Sociedad Química de México. Available at: [Link]
-
Lesina, Y., et al. (2016). One-Pot Synthesis of Chloropyridines from Aminopyridines via Diazotization. Key Engineering Materials. Available at: [Link]
-
Ivonin, S. P., et al. (2020). A Convenient Approach to 3-Trifluoromethyl-6-azaindoles. Journal of Fluorine Chemistry. Available at: [Link]
-
University College London. (n.d.). Lead Optimization of 3,5-Disubstituted-7-Azaindoles for the Treatment of Human African Trypanosomiasis. Available at: [Link]
-
Al-Mousawi, S. M., et al. (2009). 3-Aminopyrroles and their application in the synthesis of pyrrolo(3,2-d)pyrimidine (9-deazapurine) derivatives. ResearchGate. Available at: [Link]
-
Kelly, J. M., et al. (2020). Lead Optimization of 3,5-Disubstituted-7-Azaindoles for the Treatment of Human African Trypanosomiasis. Journal of Medicinal Chemistry. Available at: [Link]
- Patsnap. (n.d.). Preparation method for 7-azaindole.
Sources
Application Note: High-Purity Isolation of 6-Chloro-3-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine via Automated Flash Column Chromatography
Abstract
This application note provides a comprehensive guide to the purification of 6-Chloro-3-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine, a key heterocyclic building block in pharmaceutical and agrochemical research. The protocol herein details an optimized method using automated flash column chromatography on silica gel. We will explore the rationale behind the selection of the stationary and mobile phases, the impact of the trifluoromethyl group on the molecule's chromatographic behavior, and a systematic approach to method development, including Thin Layer Chromatography (TLC) for preliminary analysis. This guide is intended for researchers, scientists, and professionals in drug development seeking a robust and reproducible method for obtaining this compound in high purity.
Introduction: The Significance of Purified Pyrrolopyridines
This compound, also known as 6-chloro-3-(trifluoromethyl)-7-azaindole, is a fluorinated heterocyclic compound of significant interest in medicinal chemistry. The pyrrolo[2,3-b]pyridine scaffold is a core structure in numerous biologically active molecules. The introduction of a trifluoromethyl group can enhance metabolic stability, binding affinity, and cell permeability of drug candidates.[1] Given its role as a critical intermediate, the purity of this compound is paramount to the success of subsequent synthetic steps and the integrity of biological screening data. This application note addresses the crucial purification step by providing a detailed protocol for column chromatography.
Foundational Principles: Chromatographic Separation of Fluorinated Heterocycles
Column chromatography is a preparative technique used to separate components of a mixture based on their differential partitioning between a stationary phase and a mobile phase.[2] For the purification of moderately polar organic molecules like our target compound, normal-phase chromatography with a silica gel stationary phase is the most common and effective choice.[3]
The Role of the Trifluoromethyl Group in Polarity
The presence of the electron-withdrawing trifluoromethyl (-CF3) group significantly influences the electronic properties and, consequently, the polarity of the molecule. While the C-F bond is highly polar, the overall effect of a -CF3 group on molecular polarity can be complex.[4][5] In the context of chromatography on a polar stationary phase like silica gel, the increased dipole moment of the molecule due to the -CF3 group generally leads to stronger interactions with the stationary phase, resulting in a longer retention time compared to its non-fluorinated analog.[4] This necessitates a more polar mobile phase for efficient elution.
Stationary and Mobile Phase Selection
For the separation of polar heterocyclic compounds, silica gel is the most widely used stationary phase due to its high polarity and versatility.[2][3] The choice of the mobile phase, or eluent, is critical for achieving good separation. A mixture of a non-polar solvent (like hexane or petroleum ether) and a more polar solvent (like ethyl acetate or dichloromethane) allows for fine-tuning of the eluent strength to achieve the desired separation.[6]
Pre-Purification Analysis: Thin Layer Chromatography (TLC)
Before proceeding to column chromatography, it is essential to develop a suitable solvent system using Thin Layer Chromatography (TLC). TLC is a rapid and inexpensive analytical technique that provides a preview of the separation achievable on a column.[7]
TLC Protocol
-
Plate Preparation: Use commercially available silica gel 60 F254 TLC plates.
-
Sample Application: Dissolve a small amount of the crude this compound in a suitable solvent (e.g., dichloromethane or ethyl acetate). Spot a small amount of the solution onto the baseline of the TLC plate using a capillary tube.
-
Solvent Systems: Prepare a series of developing chambers with different ratios of a non-polar solvent (hexane or petroleum ether) and a polar solvent (ethyl acetate). Start with a low polarity mixture (e.g., 10% ethyl acetate in hexane) and gradually increase the polarity (e.g., 20%, 30%, 50% ethyl acetate).
-
Development: Place the TLC plate in the developing chamber, ensuring the solvent level is below the baseline. Allow the solvent to ascend the plate.
-
Visualization: After development, visualize the spots under a UV lamp at 254 nm.[8][9] Aromatic compounds like the target molecule will appear as dark spots against a fluorescent background. If necessary, chemical staining agents like potassium permanganate or p-anisaldehyde can be used for visualization.[10][11]
-
Optimal Rf Value: The ideal solvent system will give the target compound a Retention Factor (Rf) value between 0.2 and 0.4. The Rf is calculated as the ratio of the distance traveled by the spot to the distance traveled by the solvent front.
Detailed Protocol: Automated Flash Column Chromatography
Automated flash chromatography offers significant advantages over traditional gravity columns, including higher resolution, faster separation times, and improved reproducibility.
Instrumentation and Materials
-
Automated Flash Chromatography System
-
Pre-packed Silica Gel Cartridge (e.g., 40 g for a 100-500 mg scale)
-
Crude this compound
-
Hexane (or Petroleum Ether), HPLC grade
-
Ethyl Acetate, HPLC grade
-
Test tubes for fraction collection
Experimental Workflow
Caption: Automated Flash Chromatography Workflow.
Step-by-Step Procedure
-
Sample Preparation: Dissolve the crude this compound in a minimal amount of dichloromethane or the initial mobile phase. Alternatively, for less soluble samples, perform a dry loading by adsorbing the crude material onto a small amount of silica gel.
-
Column Equilibration: Equilibrate the silica gel cartridge with the initial mobile phase (e.g., 10% ethyl acetate in hexane) until a stable baseline is achieved on the detector.
-
Sample Loading: Load the prepared sample onto the column.
-
Elution and Fraction Collection: Begin the elution with the initial mobile phase. A linear gradient is recommended to ensure good separation of closely eluting impurities. A typical gradient might be from 10% to 50% ethyl acetate in hexane over 10-15 column volumes. Collect fractions throughout the run.
| Parameter | Recommended Setting |
| Stationary Phase | Silica Gel |
| Mobile Phase A | Hexane or Petroleum Ether |
| Mobile Phase B | Ethyl Acetate |
| Gradient | 10% B to 50% B over 15 column volumes |
| Flow Rate | Dependent on column size (e.g., 40 mL/min for a 40 g column) |
| Detection | UV at 254 nm |
-
Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.
-
Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.
Anticipated Impurities and Separation Strategy
A plausible synthetic route to this compound may involve the reaction of a substituted pyridine precursor, such as 2,6-dichloro-3-nitropyridine, with a trifluoromethyl-containing building block.[12][13] Potential impurities could include:
-
Starting Materials: Unreacted starting materials.
-
Isomeric Byproducts: Regioisomers formed during the synthesis.
-
Dehalogenated Species: Loss of the chloro-substituent.
The gradient elution strategy is designed to effectively separate the target compound from both less polar (e.g., dehalogenated byproducts) and more polar (e.g., starting materials or highly functionalized byproducts) impurities.
Caption: Expected Elution Profile.
Conclusion
The protocol described in this application note provides a reliable and efficient method for the purification of this compound using automated flash column chromatography. By systematically developing the method starting with TLC analysis and employing a gradient elution strategy, researchers can consistently obtain this valuable building block in high purity, thereby facilitating advancements in drug discovery and development.
References
-
EPFL. (n.d.). TLC Visualization Reagents. Retrieved from [Link]
-
LCGC International. (2019). Stationary Phase Selectivity: The Chemistry Behind the Separation. Retrieved from [Link]
- O'Hagan, D. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 308-319.
- Google Patents. (n.d.). CN102584688A - Preparing method of 2,6-dichloro-3-nitropyridine.
- Linclau, B., et al. (2020). Polarity effects in 4-fluoro- and 4-(trifluoromethyl)prolines. Beilstein Journal of Organic Chemistry, 16, 1788-1800.
-
Buchi. (n.d.). How to choose a stationary phase, optimize selectivity and get better resolution in chromatography. Retrieved from [Link]
- Tobias, F., & Togni, A. (2014). PhenoFluor: Practical Synthesis, New Formulation, and Deoxyfluorination of Heteroaromatics. Organic Process Research & Development, 18(7), 874-881.
- Google Patents. (n.d.). US4650875A - Preparation of (trifluoromethyl)pyridines.
-
LibreTexts Chemistry. (2022). 2.3F: Visualizing TLC Plates. Retrieved from [Link]
- O'Hagan, D., & Rzepa, H. S. (2006). On the polarity of partially fluorinated methyl groups.
-
LibreTexts Chemistry. (2022). 2.3: Thin Layer Chromatography (TLC). Retrieved from [Link]
-
LibreTexts Chemistry. (2019). 2.4: Column Chromatography. Retrieved from [Link]
-
ResearchGate. (2016). Why do I get two spots when using TLC to identify 4-(1-Piperidinyl)pyridine?. Retrieved from [Link]
- Wang, J., et al. (2011). Separation of Fluorinated Amino Acids and Oligopeptides from their Non-fluorinated Counterparts using High-performance Liquid Chromatography.
- Wang, X., et al. (2024). Recent advances in the synthesis of trifluoromethyl-containing heterocyclic compounds via trifluoromethyl building blocks. Organic & Biomolecular Chemistry, 22(29), 5696-5716.
- Salmaso, V., & Moro, S. (2018). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules, 23(11), 2825.
- Feibush, B., et al. (1987). Chiral separation of heterocyclic drugs by HPLC: solute-stationary phase base-pair interactions. Journal of the American Chemical Society, 109(24), 7526-7528.
-
Chimia. (2018). Simple Vector Considerations to Assess the Polarity of Partially Fluorinated Alkyl and Alkoxy Groups. Retrieved from [Link]
-
ResearchGate. (2008). Trifluoromethyl-Substituted Pyridines Through Displacement of Iodine by in situ Generated (Trifluoromethyl)copper. Retrieved from [Link]
-
University of Rochester. (n.d.). TLC Visualization Methods. Retrieved from [Link]
-
Chemistry For Everyone. (2025). How Does Polarity Affect Chromatography?. Retrieved from [Link]
-
ResearchGate. (2019). Synthesis of 2-Trifluoromethyl Pyridines through Multicomponent Kröhnke Reaction. Retrieved from [Link]
-
LibreTexts Chemistry. (2022). 2.3D: Separation Theory. Retrieved from [Link]
- Google Patents. (n.d.). CN110218177B - Preparation method of 2, 6-dichloro-3-nitropyridine.
- Petrov, V. A. (Ed.). (2004).
-
University of York. (n.d.). Visualising plates. Retrieved from [Link]
- Gouverneur, V., & Seppelt, K. (2015). Fluorinated N-heterocycles as conformationally diverse bioactives for drug discovery.
-
CABI Digital Library. (n.d.). Preparation of 2,3-Dichloropyridine by Selective Dechlorination of 2,3,6-Trichloropyridine. Retrieved from [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. sorbtech.com [sorbtech.com]
- 3. How to choose a stationary phase, optimize selectivity and get better resolution in chromatography | Buchi.com [buchi.com]
- 4. Polarity effects in 4-fluoro- and 4-(trifluoromethyl)prolines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Chemistry Teaching Labs - Visualising plates [chemtl.york.ac.uk]
- 10. epfl.ch [epfl.ch]
- 11. faculty.fiu.edu [faculty.fiu.edu]
- 12. CN102584688A - Preparing method of 2,6-dichloro-3-nitropyridine - Google Patents [patents.google.com]
- 13. CN110218177B - Preparation method of 2, 6-dichloro-3-nitropyridine - Google Patents [patents.google.com]
Application Note & Protocol: Buchwald-Hartwig Amination of 6-Chloro-3-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine
Abstract
The palladium-catalyzed Buchwald-Hartwig amination stands as a cornerstone of modern synthetic chemistry, enabling the formation of carbon-nitrogen (C-N) bonds with remarkable efficiency and scope.[1][2] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the successful amination of 6-Chloro-3-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine. The 1H-pyrrolo[2,3-b]pyridine, or 7-azaindole, scaffold is a privileged heterocycle in medicinal chemistry, frequently found in potent kinase inhibitors and other therapeutic agents.[3][4][5] This guide delves into the mechanistic underpinnings of the reaction, offers a detailed, field-proven laboratory protocol, and provides robust troubleshooting and optimization strategies to navigate the challenges associated with this electron-deficient heterocyclic substrate.
Scientific Foundation: Mechanism and Rationale
The Buchwald-Hartwig amination is a multi-step catalytic process that transforms aryl halides into the corresponding aryl amines.[6][7] Understanding the catalytic cycle is paramount for rational experimental design and troubleshooting. The reaction is initiated by the active Pd(0) species, which is typically generated in situ from a more stable Pd(II) precatalyst.[2][8]
The generally accepted catalytic cycle involves three key stages:
-
Oxidative Addition: The active, ligand-stabilized Pd(0) complex undergoes oxidative addition into the carbon-chlorine bond of the this compound. This is often the rate-determining step, particularly for less reactive aryl chlorides.
-
Amine Coordination & Deprotonation: The amine nucleophile coordinates to the resulting Pd(II) complex. A base then deprotonates the coordinated amine to form a palladium-amido intermediate.[1]
-
Reductive Elimination: This final step involves the formation of the desired C-N bond and the regeneration of the active Pd(0) catalyst, which re-enters the catalytic cycle.[1][8]
Causality Behind Component Selection
-
Palladium Precatalyst: While simple salts like Pd(OAc)₂ can be used, modern palladacycle precatalysts (e.g., G3 or G4 precatalysts) are often superior. They provide a reliable and rapid route to the active L-Pd(0) species upon exposure to a base, leading to more reproducible results and lower catalyst loadings.[8]
-
Ligand: The choice of phosphine ligand is critical. For electron-deficient heteroaryl chlorides like our substrate, bulky and electron-rich biarylphosphine ligands (e.g., XPhos, RuPhos) are required. These ligands promote the challenging oxidative addition step and facilitate the final reductive elimination.
-
Base: The base must be strong enough to deprotonate the amine-palladium complex but not so harsh that it degrades the substrate or product. Sodium tert-butoxide (NaOtBu) is a common strong base.[8] For substrates with base-sensitive functional groups, weaker inorganic bases like K₃PO₄ or Cs₂CO₃ are excellent alternatives, though they may require higher temperatures.[8] The physical properties of the base, such as particle size and solubility, can significantly impact reaction rates, especially in scale-up scenarios.[8]
-
Solvent: Anhydrous, aprotic solvents like toluene or 1,4-dioxane are standard choices.[6] It is crucial to degas the solvent to remove dissolved oxygen, which can oxidize and deactivate the Pd(0) catalyst.
Detailed Experimental Protocol
This protocol describes the amination of this compound with morpholine as a representative secondary amine.
Materials and Reagents
-
This compound (1.0 equiv)
-
Morpholine (1.5 equiv)
-
XPhos Pd G3 Precatalyst (0.02 equiv, 2 mol%)
-
Sodium tert-butoxide (NaOtBu) (2.0 equiv)
-
Anhydrous Toluene
-
Ethyl acetate (for workup)
-
Brine (saturated aq. NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Silica Gel (for chromatography)
Equipment
-
Oven-dried round-bottom flask or reaction vial with a magnetic stir bar
-
Septum and needle adapter
-
Schlenk line or glovebox for inert atmosphere
-
Syringes for liquid transfer
-
Heating mantle or oil bath with temperature control
-
TLC plates (e.g., silica gel 60 F₂₅₄)
-
Rotary evaporator
-
Glassware for extraction and purification
Reaction Parameters Table
| Component | Mol. Wt. | Equiv. | Amount (for 1 mmol scale) |
| This compound | 222.58 | 1.0 | 222.6 mg |
| Morpholine | 87.12 | 1.5 | 130.7 mg (0.148 mL) |
| XPhos Pd G3 | 873.63 | 0.02 | 17.5 mg |
| Sodium tert-butoxide (NaOtBu) | 96.10 | 2.0 | 192.2 mg |
| Anhydrous Toluene | - | - | 5.0 mL (0.2 M) |
Step-by-Step Procedure
-
Reaction Setup (Inert Atmosphere):
-
To an oven-dried reaction vial containing a magnetic stir bar, add this compound (222.6 mg, 1.0 mmol), XPhos Pd G3 (17.5 mg, 0.02 mmol), and sodium tert-butoxide (192.2 mg, 2.0 mmol).
-
Scientist's Note: Adding the solid reagents first is crucial. If working on the benchtop, do this quickly to minimize air exposure. The use of a glovebox is ideal for ultimate reproducibility.
-
-
Sealing and Inerting:
-
Quickly seal the vial with a septum.
-
Evacuate and backfill the vial with an inert gas (Argon or Nitrogen) three times.
-
-
Solvent and Reagent Addition:
-
Using a syringe, add anhydrous, degassed toluene (5.0 mL) to the vial.
-
Using a separate syringe, add morpholine (0.148 mL, 1.5 mmol).
-
Scientist's Note: Ensure the solvent has been properly degassed (e.g., by sparging with argon for 30 minutes) to prevent catalyst deactivation.
-
-
Reaction:
-
Place the sealed vial in a preheated oil bath or heating block set to 100 °C.
-
Stir the reaction mixture vigorously for 12-24 hours.[9]
-
Self-Validation: Monitor the reaction's progress by TLC or LC-MS. Take a small aliquot, quench it with water, extract with ethyl acetate, and spot on a TLC plate. The disappearance of the starting material and the appearance of a new, typically more polar, spot indicates product formation.
-
-
Work-up and Extraction:
-
Once the reaction is complete, cool the mixture to room temperature.[9]
-
Carefully quench the reaction by adding water (10 mL).
-
Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude residue by flash column chromatography on silica gel.
-
A gradient eluent system of hexane and ethyl acetate (e.g., starting from 9:1 and gradually increasing polarity) is typically effective for isolating the desired aminated product.
-
Optimization and Troubleshooting
Even with a robust protocol, optimization may be necessary. A systematic approach is key to improving outcomes.
Troubleshooting Common Issues
| Problem | Potential Cause | Suggested Solution |
| Low or No Conversion | Inactive catalyst (oxidized), wet solvent/reagents, insufficient temperature. | Ensure all reagents are anhydrous and the solvent is thoroughly degassed. Use a fresh bottle of catalyst or precatalyst. Increase the reaction temperature in 10 °C increments (up to 120 °C for toluene). |
| Hydrodehalogenation | Formation of 3-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine side product. | This side reaction can be promoted by certain ligands or excess base.[1] Screen a different ligand (e.g., RuPhos, BrettPhos). Consider using a weaker base like K₃PO₄, which may suppress this pathway, although it might require a higher temperature or a more polar solvent like dioxane. |
| Complex Mixture | Substrate/product degradation. | The combination of a strong base and high temperature may be too harsh. Switch to a weaker base (Cs₂CO₃, K₃PO₄) and a lower temperature, even if it requires a longer reaction time. Ensure the N-H of the pyrrole is not interfering; protection may be needed in extreme cases. |
| Poor Reproducibility | Inconsistent inert atmosphere, variable quality of reagents or base. | Use a glovebox for weighing reagents. Ensure the base is finely ground and dry, as clumping can affect its reactivity.[8] Always use high-purity, anhydrous solvents from a reliable source. |
Experimental Workflow Visualization
The following diagram outlines the logical flow from preparation to final product analysis.
References
-
Buchwald–Hartwig amination. Wikipedia. Available at: [Link]
-
Buchwald-Hartwig Amination. ACS Green Chemistry Institute Pharmaceutical Roundtable. Available at: [Link]
-
Kashani, S. K., Jessiman, J. E., et al. (2020). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv. Available at: [Link]
-
Buchwald-Hartwig Amination. Chemistry LibreTexts. Available at: [Link]
-
Oldenhuis, N. J., et al. (2009). Efficient Pd-Catalyzed Amination of Heteroaryl Halides. Organic Letters. Available at: [Link]
-
Vechery, J., et al. (2014). Role of the Base in Buchwald-Hartwig Amination. The Journal of Organic Chemistry. Available at: [Link]
-
Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. Available at: [Link]
- Norman, M. H., et al. (2006). 1h-pyrrolo[2,3-b]pyridines. Google Patents.
-
Wang, Y., et al. (2021). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Medicinal Chemistry. Available at: [Link]
-
Vechery, J., et al. (2014). Role of the base in Buchwald-Hartwig amination. PubMed. Available at: [Link]
-
Vechery, J., et al. (2014). The Role of the Base in Buchwald-Hartwig Amination. ResearchGate. Available at: [Link]
-
Lopes, F. C., et al. (2024). Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach. MDPI. Available at: [Link]
-
Optimising a Buchwald-Hartwig amination using the ChemSpeed. University of Strathclyde. Available at: [Link]
-
Buchwald–Hartwig versus Microwave-Assisted Amination of Chloroquinolines: En Route to the Pyoverdin Chromophore. ResearchGate. Available at: [Link]
-
Recent Advances in the Synthesis and Biological Activity of Pyrrolo[2,3-c]pyridines. Journal of Nucleic Acids. Available at: [Link]
-
Wang, Y., et al. (2021). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Publishing. Available at: [Link]
Sources
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. WO2006063167A1 - 1h-pyrrolo[2,3-b]pyridines - Google Patents [patents.google.com]
- 4. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 7. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 8. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Derivatization of the 6-Chloro-3-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine core
An Application Guide to the Chemical Derivatization of the 6-Chloro-3-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine Core
Introduction: The Strategic Importance of the 7-Azaindole Scaffold
The 1H-pyrrolo[2,3-b]pyridine scaffold, commonly known as 7-azaindole, represents a "privileged structure" in modern medicinal chemistry. Its unique combination of a pyrrole and a pyridine ring allows it to act as a bioisostere for both indole and purine systems, making it a versatile framework for interacting with a wide range of biological targets.[1] Specifically, the this compound core is a highly valuable starting material. The electron-withdrawing trifluoromethyl group at the C3 position significantly modulates the electronic properties of the ring system, while the chlorine atom at the C6 position serves as a versatile synthetic handle for introducing molecular diversity.
Derivatives of this core are prominent in the development of therapeutic agents, particularly as kinase inhibitors for oncology and other diseases.[2][3][4] The nitrogen atom in the pyridine ring can act as a crucial hydrogen bond acceptor, mimicking the adenine fragment of ATP and enabling potent binding to the catalytic domain of kinases.[1]
This guide provides an in-depth exploration of the key derivatization strategies for the this compound core. We will move beyond simple procedural lists to explain the causality behind experimental choices, offering field-proven insights for researchers, scientists, and drug development professionals. The protocols described herein are designed to be self-validating, with discussions on reaction mechanisms, optimization, and potential challenges.
Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling: Forging C-C Bonds
The Suzuki-Miyaura reaction is the preeminent method for creating carbon-carbon bonds at the C6 position of the 7-azaindole core. This palladium-catalyzed coupling between the aryl chloride and an organoboron species (typically a boronic acid or ester) is highly reliable, tolerates a vast array of functional groups, and is fundamental to building the complex aryl- and heteroaryl-substituted scaffolds required for potent biological activity.[5][6][7]
Mechanistic Rationale
The catalytic cycle involves three key steps: oxidative addition of the palladium(0) catalyst to the C-Cl bond, transmetalation of the organic group from the activated boronic acid to the palladium complex, and reductive elimination to form the new C-C bond and regenerate the catalyst.[8] The choice of ligand is critical; bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) are often employed to facilitate the oxidative addition step—the most challenging step with an electron-rich aryl chloride—and to promote the reductive elimination. The base is required to activate the boronic acid, forming a more nucleophilic boronate species that facilitates transmetalation.[8] While early methods often required N-H protection, modern catalyst systems are highly effective even with the unprotected pyrrole nitrogen.[9]
Protocol: Synthesis of 6-Phenyl-3-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine
Materials and Reagents:
-
This compound (1.0 eq)
-
Phenylboronic acid (1.2-1.5 eq)
-
Potassium carbonate (K₂CO₃), anhydrous (2.0-3.0 eq)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.01-0.05 eq)
-
Sphos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (0.02-0.10 eq)
-
1,4-Dioxane, anhydrous
-
Water, degassed
-
Ethyl acetate (EtOAc)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for chromatography
Procedure:
-
To a flame-dried Schlenk flask, add this compound, phenylboronic acid, and anhydrous potassium carbonate.
-
In a separate vial, briefly purge a mixture of Pd₂(dba)₃ and SPhos with an inert gas (Argon or Nitrogen).
-
Evacuate and backfill the Schlenk flask with inert gas three times to establish an inert atmosphere.
-
Add anhydrous 1,4-dioxane and degassed water (typically a 4:1 to 10:1 ratio) to the flask via syringe.
-
Add the catalyst/ligand mixture to the reaction flask.
-
Heat the reaction mixture to 90-100 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 2-16 hours).
-
Cool the reaction to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of celite to remove inorganic salts and palladium residues, washing the pad with additional ethyl acetate.
-
Transfer the filtrate to a separatory funnel and wash sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting crude solid by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure product.
Data Presentation:
| Boronic Acid Partner | Catalyst System | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| Phenylboronic acid | Pd₂(dba)₃ / SPhos | K₂CO₃ | Dioxane/H₂O | 100 | 88 | [5] |
| 4-Methoxyphenylboronic acid | Pd₂(dba)₃ / SPhos | K₂CO₃ | Dioxane/H₂O | 100 | 93 | [5] |
| 4-Fluorophenylboronic acid | Pd₂(dba)₃ / SPhos | K₂CO₃ | Dioxane/H₂O | 100 | 79 | [5] |
| Naphthylboronic acid | Pd₂(dba)₃ / SPhos | K₂CO₃ | Dioxane/H₂O | 100 | 92 | [5] |
Buchwald-Hartwig Amination: Constructing C-N Bonds
The introduction of nitrogen-based substituents is a cornerstone of drug design, profoundly influencing a molecule's solubility, polarity, and ability to form key interactions with its biological target. The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction that enables the formation of C-N bonds by reacting the C6-chloro position with a wide variety of primary and secondary amines.[10]
Mechanistic Rationale
Similar to the Suzuki coupling, the Buchwald-Hartwig reaction proceeds via an oxidative addition, amine coordination/deprotonation, and reductive elimination cycle. A strong, non-nucleophilic base (e.g., sodium tert-butoxide, potassium phosphate) is crucial for deprotonating the amine once it has coordinated to the palladium center, forming the palladium-amide complex necessary for reductive elimination. The choice of ligand is again critical, with bulky biarylphosphine ligands being highly effective at promoting the final C-N bond-forming step.
Protocol: Synthesis of 6-(Morpholino)-3-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine
Materials and Reagents:
-
This compound (1.0 eq)
-
Morpholine (1.2-1.5 eq)
-
Sodium tert-butoxide (NaOtBu) (1.4-2.0 eq)
-
Palladium(II) acetate (Pd(OAc)₂) (0.02-0.05 eq)
-
BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl) (0.03-0.06 eq)
-
Toluene or Dioxane, anhydrous
Procedure:
-
Caution: NaOtBu is a strong base and is moisture-sensitive. Handle in a glovebox or under a positive pressure of inert gas.
-
To a flame-dried Schlenk tube, add Pd(OAc)₂, BINAP, and NaOtBu.
-
Seal the tube, and evacuate and backfill with inert gas three times.
-
Add the this compound.
-
Add anhydrous toluene via syringe, followed by the morpholine.
-
Heat the reaction mixture to 80-110 °C with vigorous stirring.
-
Monitor the reaction by LC-MS. Upon completion (typically 4-24 hours), cool the mixture to room temperature.
-
Quench the reaction carefully by adding saturated aqueous ammonium chloride (NH₄Cl) solution.
-
Extract the mixture with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography.
Nucleophilic Aromatic Substitution (SNAr): A Direct Approach
While palladium-catalyzed reactions offer broad scope, direct displacement of the chloride via nucleophilic aromatic substitution (SNAr) is a viable alternative, particularly with strong or soft nucleophiles. The reaction is facilitated by the electron-withdrawing nature of both the pyridine nitrogen and the C3-trifluoromethyl group, which stabilize the negatively charged intermediate (Meisenheimer complex).[11] This pathway often requires more forcing conditions (e.g., higher temperatures) than cross-coupling reactions but can be highly efficient and atom-economical.
Mechanistic Rationale
The SNAr reaction is a two-step process. First, the nucleophile attacks the carbon atom bearing the leaving group (chloride), forming a resonance-stabilized carbanion known as a Meisenheimer complex. The negative charge is delocalized onto the electron-withdrawing groups of the ring.[11] In the second, typically rapid step, the leaving group is expelled, restoring aromaticity. This mechanism is distinct from concerted substitutions and is favored by strong electron-withdrawing groups positioned ortho or para to the leaving group.[11][12]
Protocol: Synthesis of 6-(Methylthio)-3-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine
Materials and Reagents:
-
This compound (1.0 eq)
-
Sodium thiomethoxide (NaSMe) (1.5-2.0 eq)
-
N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO), anhydrous
Procedure:
-
To a round-bottom flask, add this compound and dissolve it in anhydrous DMF.
-
Add sodium thiomethoxide portion-wise at room temperature. An exotherm may be observed.
-
Heat the reaction mixture to 60-80 °C and stir until TLC or LC-MS analysis indicates complete consumption of the starting material.
-
Cool the reaction to room temperature and pour it into a beaker containing ice water.
-
Extract the aqueous mixture with ethyl acetate (3x).
-
Combine the organic layers, wash with water (2x) and then brine to remove residual DMF.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the residue by flash column chromatography to afford the desired product.
References
-
Jadhav, S. et al. (2023). Synthesis of C3,C6-Diaryl 7-Azaindoles via One-Pot Suzuki–Miyaura Cross-Coupling Reaction and Evaluation of Their HIV-1 Integrase Inhibitory Activity. ACS Omega. Available at: [Link]
-
Luo, J. et al. (2022). Discovery of Novel 7-Azaindole Derivatives as Selective Covalent Fibroblast Growth Factor Receptor 4 Inhibitors for the Treatment of Hepatocellular Carcinoma. Journal of Medicinal Chemistry. Available at: [Link]
-
Wang, Y. et al. (2021). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Advances. Available at: [Link]
-
Buncel, E. et al. (2018). Concerted Nucleophilic Aromatic Substitution Reactions. Angewandte Chemie International Edition. Available at: [Link]
-
Li, Z. et al. (2022). Design and synthesis of 7-azaindole derivatives as potent CDK8 inhibitors for the treatment of acute myeloid leukemia. RSC Medicinal Chemistry. Available at: [Link]
-
Veselov, M. S. et al. (2019). Identification of pyrrolo-pyridine derivatives as novel class of antibacterials. Medicinal Chemistry Research. Available at: [Link]
-
Al-Sanea, M. M. et al. (2024). Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach. Molecules. Available at: [Link]
-
Kolos, N. et al. (2024). Recent Advances in the Synthesis and Biological Activity of Pyrrolo[2,3-c]pyridines. Journal of Organic and Pharmaceutical Chemistry. Available at: [Link]
-
Inamullah. (2019). Azaindole Therapeutic Agents. Archiv der Pharmazie. Available at: [Link]
-
Atlanchim Pharma. (n.d.). Palladium-catalyzed couplings to 7-azaindoles with formation of C-C bonds. Available at: [Link]
-
Wang, Y. et al. (2021). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Advances. Available at: [Link]
-
Chemistry LibreTexts. (2025). 16.6: Nucleophilic Aromatic Substitution. Available at: [Link]
-
de Fatima, A. et al. (2018). Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization. Current Organic Synthesis. Available at: [Link]
-
Kinzel, T. et al. (2010). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Journal of the American Chemical Society. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Available at: [Link]
Sources
- 1. img01.pharmablock.com [img01.pharmablock.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Azaindole Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. atlanchimpharma.com [atlanchimpharma.com]
- 7. mdpi.com [mdpi.com]
- 8. Suzuki Coupling [organic-chemistry.org]
- 9. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Concerted Nucleophilic Aromatic Substitution Reactions - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: High-Throughput Screening of Kinase Inhibitors Utilizing the 6-Chloro-3-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine Scaffold
Introduction: The Privileged Nature of the 1H-Pyrrolo[2,3-b]pyridine Scaffold in Kinase Inhibition
The 1H-pyrrolo[2,3-b]pyridine, also known as 7-azaindole, represents a "privileged scaffold" in medicinal chemistry, particularly in the discovery of potent and selective kinase inhibitors.[1] Its structure is a bioisostere of adenine, the core component of adenosine triphosphate (ATP), enabling it to effectively compete for the ATP-binding site of a wide array of kinases.[1] Kinases are a large family of enzymes that play critical roles in cellular signaling pathways by catalyzing the transfer of a phosphate group from ATP to specific substrates.[2] Dysregulation of kinase activity is a hallmark of numerous diseases, most notably cancer, making them a major focus of drug discovery efforts.[2]
The versatility of the 1H-pyrrolo[2,3-b]pyridine core allows for chemical modifications at various positions, enabling the fine-tuning of potency, selectivity, and pharmacokinetic properties. The specific scaffold of interest for this application note, 6-Chloro-3-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine , incorporates two key substitutions. The chloro group at the 6-position and the trifluoromethyl group at the 3-position can significantly influence the electronic properties and binding interactions of the molecule within the kinase active site. These modifications have been explored in the development of inhibitors for various kinases, including Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis.
This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the design and execution of a screening cascade to identify and characterize novel kinase inhibitors based on the this compound scaffold. We will detail robust biochemical and cell-based assay protocols, data analysis strategies, and the underlying scientific principles for each step.
The Rationale for a Kinase Screening Cascade
A hierarchical screening cascade is essential for the efficient and cost-effective identification of promising lead compounds. This multi-tiered approach begins with a broad primary screen to identify initial "hits" and progresses through more specific secondary and cellular assays to validate and characterize these hits.
Caption: A typical kinase inhibitor screening cascade.
Potential Kinase Targets for the Scaffold
Derivatives of the 1H-pyrrolo[2,3-b]pyridine scaffold have demonstrated inhibitory activity against a range of kinases implicated in oncology and other diseases. A rational screening panel for compounds based on the this compound scaffold could include, but is not limited to:
-
VEGFR-2 (KDR): A key regulator of angiogenesis, the formation of new blood vessels, which is crucial for tumor growth and metastasis.[3]
-
Fibroblast Growth Factor Receptors (FGFRs): Aberrant FGFR signaling is implicated in various cancers, promoting cell proliferation, survival, and migration.[4][5]
-
Rearranged during transfection (RET) Kinase: RET gene alterations are oncogenic drivers in several cancer types, including thyroid and lung cancers.[6][7]
-
Colony-Stimulating Factor 1 Receptor (CSF-1R): Plays a critical role in the regulation of macrophages and is a target in immuno-oncology.[8]
-
Lymphocyte-specific protein tyrosine kinase (Lck): A member of the Src family of tyrosine kinases, essential for T-cell development and activation, making it a target for autoimmune diseases.[9]
Hypothetical Inhibitory Profile
The following table presents hypothetical IC50 values for a lead compound, "Compound-X," derived from the this compound scaffold. This data is for illustrative purposes to demonstrate how screening results can be tabulated and interpreted.
| Kinase Target | Biochemical IC50 (nM) | Cellular IC50 (nM) | Assay Method |
| VEGFR-2 | 15 | 85 | TR-FRET / Cellular Phospho-Assay |
| FGFR1 | 250 | >1000 | Luminescence |
| FGFR2 | 310 | >1000 | Luminescence |
| RET | 80 | 450 | TR-FRET / Cellular Phospho-Assay |
| CSF-1R | 600 | >5000 | Luminescence |
| Lck | >10000 | >10000 | Luminescence |
Table 1: Example inhibitory profile of "Compound-X".
Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for key experiments in the screening cascade.
Protocol 1: Primary High-Throughput Biochemical Screening using TR-FRET
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assays are robust and sensitive, making them ideal for primary screening. The LanthaScreen® technology is a common platform for this.[10]
Principle: A terbium-labeled antibody (donor) binds to a phosphorylated, fluorescein-labeled substrate (acceptor). When the donor is excited, it transfers energy to the acceptor if they are in close proximity, resulting in a FRET signal. Kinase inhibition leads to less substrate phosphorylation and a reduced FRET signal.
Caption: Workflow for a TR-FRET based kinase assay.
Materials:
-
Recombinant Kinase (e.g., VEGFR-2)
-
Fluorescein-labeled substrate peptide
-
Terbium-labeled phospho-specific antibody
-
ATP
-
Kinase reaction buffer
-
EDTA-containing stop solution
-
Test compounds (solubilized in DMSO)
-
384-well, low-volume, black microplates
-
TR-FRET compatible plate reader
Procedure:
-
Compound Plating: Prepare serial dilutions of the test compounds in DMSO. Dispense a small volume (e.g., 50 nL) of each compound dilution into the assay plate. Include positive (no inhibitor) and negative (no enzyme) controls.
-
Kinase Reaction: a. Prepare a 2X kinase solution in kinase reaction buffer. b. Prepare a 2X substrate/ATP solution in the same buffer. The optimal ATP concentration should be at or near the Km for the specific kinase. c. Add 5 µL of the 2X kinase solution to each well. d. Add 5 µL of the 2X substrate/ATP solution to initiate the reaction. The final reaction volume is 10 µL. e. Incubate the plate at room temperature for 60 minutes.
-
Reaction Termination and Detection: a. Prepare a 2X stop/detection solution containing EDTA and the terbium-labeled antibody in TR-FRET dilution buffer. b. Add 10 µL of the stop/detection solution to each well. c. Incubate for 60 minutes at room temperature to allow for antibody binding.
-
Data Acquisition: Read the plate on a TR-FRET enabled plate reader, measuring the emission at both the donor and acceptor wavelengths. Calculate the TR-FRET ratio (acceptor emission / donor emission).
-
Data Analysis: Normalize the data to the controls and calculate the percent inhibition for each compound concentration.
Protocol 2: IC50 Determination using a Luminescence-Based Assay (Kinase-Glo®)
The Kinase-Glo® assay is a homogeneous, luminescence-based method that measures the amount of ATP remaining after a kinase reaction.[5] This is inversely proportional to kinase activity.
Principle: The Kinase-Glo® reagent contains luciferase and its substrate, luciferin. In the presence of ATP, luciferase catalyzes the conversion of luciferin to oxyluciferin, generating light. The amount of light produced is directly proportional to the amount of ATP present.[5]
Materials:
-
Recombinant Kinase
-
Substrate
-
ATP
-
Kinase reaction buffer
-
Kinase-Glo® Luminescent Kinase Assay Kit
-
Test compounds
-
White, opaque 96- or 384-well plates
Procedure:
-
Compound Plating: Prepare a 10-point, 3-fold serial dilution of the hit compounds in the assay plate.
-
Kinase Reaction: a. Set up the kinase reaction in each well, containing the kinase, substrate, and ATP in the appropriate buffer. b. Add the diluted compounds to the respective wells. c. Incubate at room temperature for the desired reaction time (e.g., 60 minutes).
-
Luminescence Detection: a. Reconstitute the Kinase-Glo® reagent according to the manufacturer's instructions. b. Add a volume of Kinase-Glo® reagent equal to the volume of the kinase reaction to each well. c. Mix briefly on a plate shaker. d. Incubate at room temperature for 10 minutes to allow the luminescent signal to stabilize.
-
Data Acquisition: Measure the luminescence using a plate-reading luminometer.
-
Data Analysis: Plot the luminescence signal against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Protocol 3: Cellular Phosphorylation Assay
This assay measures the ability of a compound to inhibit the phosphorylation of a target kinase's substrate within a cellular context, providing a more physiologically relevant assessment of compound activity.
Principle: Cells are treated with the test compound and then stimulated with a ligand to activate a specific signaling pathway. The cells are then lysed, and the level of phosphorylation of a specific downstream substrate is quantified, typically by ELISA or a similar immunoassay.
Materials:
-
Cell line expressing the target kinase (e.g., HUVECs for VEGFR-2)
-
Cell culture medium and supplements
-
Ligand for kinase activation (e.g., VEGF-A for VEGFR-2)
-
Test compounds
-
Cell lysis buffer containing protease and phosphatase inhibitors
-
Phospho-specific and total protein antibodies for the target substrate
-
ELISA plates and reagents or other immunoassay platform
Procedure:
-
Cell Plating: Seed cells in 96-well plates and grow to 80-90% confluency.
-
Compound Treatment: Starve the cells in serum-free medium for 4-6 hours. Then, pre-incubate the cells with various concentrations of the test compound for 1-2 hours.
-
Ligand Stimulation: Stimulate the cells with the appropriate ligand (e.g., VEGF-A) for a short period (e.g., 5-15 minutes) to induce kinase activation and substrate phosphorylation.
-
Cell Lysis: Aspirate the medium and lyse the cells by adding ice-cold lysis buffer.
-
Quantification of Phosphorylation: a. Transfer the cell lysates to an ELISA plate pre-coated with a capture antibody for the total substrate protein. b. Detect the phosphorylated substrate using a phospho-specific primary antibody followed by a horseradish peroxidase (HRP)-conjugated secondary antibody. c. Add a chemiluminescent or colorimetric HRP substrate and measure the signal using a plate reader.
-
Data Analysis: Normalize the phospho-protein signal to the total protein signal for each well. Plot the normalized signal against the compound concentration to determine the cellular IC50.
Conclusion
The this compound scaffold is a promising starting point for the development of novel kinase inhibitors. The screening cascade outlined in this application note provides a systematic and robust framework for identifying and characterizing potent and selective inhibitors derived from this scaffold. By employing a combination of high-throughput biochemical assays and physiologically relevant cellular assays, researchers can efficiently advance promising compounds through the drug discovery pipeline. The detailed protocols provided herein serve as a valuable resource for initiating a screening campaign against a variety of kinase targets.
References
-
Plaza-Menacho, I., et al. (2021). RET signaling pathway and RET inhibitors in human cancer. Frontiers in Endocrinology, 12, 634828. Available from: [Link]
-
Chen, Y., et al. (2021). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Medicinal Chemistry, 12(10), 1735-1747. Available from: [Link]
-
Melincovici, C. S., et al. (2018). Vascular Endothelial Growth Factor Receptor-2 in Breast Cancer. Journal of Breast Cancer, 21(3), 223–233. Available from: [Link]
-
BPS Bioscience. (n.d.). LCK Assay Kit. Available from: [Link]
-
Lieu, C., et al. (2013). Tumor VEGF:VEGFR2 autocrine feed-forward loop triggers angiogenesis in lung cancer. The Journal of Clinical Investigation, 123(4), 1732–1740. Available from: [Link]
-
Al-Obeidi, F. A., et al. (2023). Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach. Molecules, 28(14), 5488. Available from: [Link]
-
Roskoski, R., Jr. (2021). Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. Journal of Medicinal Chemistry, 64(20), 14777–14844. Available from: [Link]
-
He, X., et al. (2021). Signaling Pathway and Small-Molecule Drug Discovery of FGFR: A Comprehensive Review. Frontiers in Pharmacology, 12, 737242. Available from: [Link]
-
Ellis, L. M., & Hicklin, D. J. (2008). The VEGF Pathway in Cancer and Disease: Responses, Resistance, and the Path Forward. CA: A Cancer Journal for Clinicians, 58(4), 194–211. Available from: [Link]
-
Wang, Y., et al. (2022). Discovery of the Novel 1H-Pyrrolo[2,3-b]pyridine Derivative as a Potent Type II CDK8 Inhibitor against Colorectal Cancer. Journal of Medicinal Chemistry, 65(18), 12262–12283. Available from: [Link]
-
Abdel-Maksoud, M. S., et al. (2021). Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase. Pharmaceuticals, 14(11), 1109. Available from: [Link]
-
Turner, C. D., et al. (2012). Molecular Pathways: Fibroblast Growth Factor Signaling: A New Therapeutic Opportunity in Cancer. Clinical Cancer Research, 18(7), 1855–1862. Available from: [Link]
-
Drilon, A., et al. (2020). RET kinase alterations in targeted cancer therapy. Journal of Hematology & Oncology, 13(1), 51. Available from: [Link]
-
Gonzalez-Perez, R. R., et al. (2011). Mechanisms of Regulation of VEGFR-2 levels in cancer cells. Current Pharmaceutical Design, 17(16), 1587–1601. Available from: [Link]
-
Wang, C., et al. (2021). Furo[3,2-b]pyridine: A Privileged Scaffold for Highly Selective Kinase Inhibitors and Effective Modulators of the Hedgehog Pathway. Journal of Medicinal Chemistry, 64(1), 143–165. Available from: [Link]
-
Pal, K., et al. (2022). Selective FGFR/FGF pathway inhibitors: inhibition strategies, clinical activities, resistance mutations, and future directions. Expert Opinion on Investigational Drugs, 31(7), 711–728. Available from: [Link]
-
Schenone, S., et al. (2017). Pyrrolo[2,3-d]Pyrimidines as Kinase Inhibitors. Current Medicinal Chemistry, 24(17), 1781–1811. Available from: [Link]
-
Ji, K., et al. (2020). Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role. Frontiers in Cell and Developmental Biology, 8, 599283. Available from: [Link]
-
Gild, M. L., & Bullock, M. (2022). RET signaling pathway and RET inhibitors in human cancer. Frontiers in Endocrinology, 13, 1047283. Available from: [Link]
-
Carter, D. (2022, November 7). RET inhibitors: A treatment for any RET-altered cancer. MD Anderson Cancer Center. Available from: [Link]
-
Li, Y., et al. (2022). Discovery of Novel Pyrrolo[2,3-b]pyridine-Based CSF-1R Inhibitors with Demonstrated Efficacy against Patient-Derived Colorectal Cancer Organoids. Journal of Medicinal Chemistry, 65(20), 13585–13602. Available from: [Link]
-
Mologni, L. (2011). Development of RET kinase inhibitors for targeted cancer therapy. Current Medicinal Chemistry, 18(2), 162–175. Available from: [Link]
-
Schax, E., et al. (2020). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. Molecules, 25(21), 5035. Available from: [Link]
Sources
- 1. Pyrrolo[2,3-d]Pyrimidines as Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Vascular Endothelial Growth Factor Receptor -2 in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibition of the fibroblast growth factor receptor (FGFR) pathway: the current landscape and barriers to clinical application - PMC [pmc.ncbi.nlm.nih.gov]
- 6. RET kinase alterations in targeted cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. RET inhibitors: A treatment for any RET-altered cancer | MD Anderson Cancer Center [mdanderson.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. bpsbioscience.com [bpsbioscience.com]
- 10. LanthaScreen® Kinase Activity Assays | Thermo Fisher Scientific - HK [thermofisher.com]
Application Note: A Modular Synthetic Route to Potent 1H-Pyrrolo[2,3-b]pyridine-Based FGFR Inhibitors
Abstract
The Fibroblast Growth Factor Receptor (FGFR) signaling pathway is a critical regulator of cell proliferation, differentiation, and survival. Its aberrant activation is a known oncogenic driver in a variety of human cancers, making it a compelling target for therapeutic intervention.[1][2] The 1H-pyrrolo[2,3-b]pyridine (7-azaindole) scaffold has emerged as a privileged structure in kinase inhibitor design, offering a versatile framework for developing potent and selective agents.[3][4] This guide provides a comprehensive, field-tested methodology for the synthesis of novel FGFR inhibitors, starting from the versatile building block, 6-Chloro-3-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine. We detail a modular synthetic strategy employing sequential palladium-catalyzed cross-coupling reactions, robust compound characterization, and a validated protocol for in vitro biological evaluation.
Rationale and Strategic Overview
The development of small molecule kinase inhibitors hinges on a synthetic strategy that is both robust and amenable to diversification for structure-activity relationship (SAR) studies. Our approach to constructing the target FGFR inhibitors relies on the sequential functionalization of the this compound core. This core is particularly advantageous due to the trifluoromethyl group, which can enhance metabolic stability and binding affinity.
The primary synthetic challenge lies in the selective, high-yield formation of C-C and C-N bonds at the C6 position of the azaindole ring. Palladium-catalyzed cross-coupling reactions, specifically the Suzuki-Miyaura and Buchwald-Hartwig amination reactions, are the methods of choice for this transformation.[5][6] The order of these reactions is a critical process parameter; our experience indicates that executing the Suzuki coupling prior to the amination often leads to cleaner conversions and simplifies purification, although the reverse sequence can also be effective depending on the specific substrates.[7]
To ensure reaction efficiency and prevent undesired side reactions at the pyrrole nitrogen, a protecting group strategy is essential. We utilize the 2-(trimethylsilyl)ethoxymethyl (SEM) group for its stability under the cross-coupling conditions and its clean removal under mild acidic conditions.[5]
Figure 1: General Synthetic Workflow. A four-step sequence from the starting material to the final inhibitor.
Part I: Detailed Synthetic Protocols
Disclaimer: All procedures should be performed by trained chemists in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
Step 1: N-H Protection of the Pyrrolo[2,3-b]pyridine Core
Causality: The pyrrole N-H is acidic and can interfere with organometallic reagents or act as a competing nucleophile in subsequent cross-coupling reactions. Protection with SEM-Cl is a robust choice, as the SEM group is stable to the basic and nucleophilic conditions of both Suzuki and Buchwald-Hartwig reactions.
Protocol: Synthesis of 6-Chloro-1-((2-(trimethylsilyl)ethoxy)methyl)-3-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine
-
Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 eq).
-
Dissolution: Dissolve the starting material in anhydrous tetrahydrofuran (THF, 0.2 M).
-
Deprotonation: Cool the solution to 0 °C in an ice bath. Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise over 10 minutes. Caution: Gas evolution (H₂)!
-
Activation: Stir the resulting suspension at 0 °C for 30 minutes.
-
Alkylation: Add 2-(trimethylsilyl)ethoxymethyl chloride (SEM-Cl, 1.1 eq) dropwise via syringe.
-
Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 4-6 hours, monitoring by TLC or LC-MS for the disappearance of the starting material.
-
Quenching: Carefully quench the reaction by slowly adding saturated aqueous ammonium chloride (NH₄Cl) solution at 0 °C.
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).
-
Workup: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to yield the SEM-protected product as a clear oil or white solid.
Step 2: Suzuki-Miyaura C-C Cross-Coupling
Causality: This reaction is a cornerstone of modern medicinal chemistry for its reliability in forming C(sp²)-C(sp²) bonds. It allows for the introduction of a diverse range of aryl or heteroaryl moieties, which typically occupy the solvent-exposed region of the ATP-binding pocket. The choice of catalyst, such as Pd(dppf)Cl₂, is critical for achieving good yields with heteroaromatic substrates.[6][8]
Protocol: Synthesis of a 6-Aryl Intermediate
-
Setup: In a microwave vial or Schlenk tube, combine the SEM-protected chloro-azaindole from Step 1 (1.0 eq), the desired arylboronic acid or pinacol ester (1.5 eq), and a base such as sodium carbonate (Na₂CO₃, 2.0 eq) or potassium phosphate (K₃PO₄, 2.0 eq).
-
Catalyst Addition: Add the palladium catalyst, [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂, 0.05 eq).
-
Solvent: Add a degassed solvent mixture, typically 1,4-dioxane and water (4:1 ratio, 0.1 M). The water is crucial for the catalytic cycle.
-
Reaction: Seal the vessel and heat the reaction mixture to 90-100 °C for 2-4 hours. Microwave irradiation can often shorten the reaction time significantly. Monitor progress by LC-MS.
-
Workup: After cooling, dilute the reaction mixture with water and extract with ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography (ethyl acetate/hexanes) to isolate the 6-aryl intermediate.
Step 3: Buchwald-Hartwig C-N Cross-Coupling
Causality: The final diversification step involves installing an amine, which is often designed to form key hydrogen bonds with the kinase hinge region. The reactivity of the C-Cl bond on the pyridine ring of the azaindole is lower than that of a typical aryl chloride, necessitating a highly active catalytic system. A combination of a palladium pre-catalyst and a sterically hindered, electron-rich phosphine ligand (e.g., RuPhos) is often required for efficient coupling, especially with secondary amines.[7]
Protocol: Synthesis of a Protected Final Product
-
Setup: To a dry Schlenk tube under an inert atmosphere, add the 6-chloro intermediate (1.0 eq, if this reaction is performed first) or the product from a different coupling, the desired amine (1.2 eq), and a strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu, 1.5 eq).
-
Catalyst System: Add the palladium pre-catalyst (e.g., RuPhos Pd G3, 0.02 eq) and the corresponding ligand (e.g., RuPhos, 0.04 eq).
-
Solvent: Add anhydrous, degassed solvent such as toluene or 1,4-dioxane (0.1 M).
-
Reaction: Seal the tube and heat to 100-110 °C for 12-24 hours, or until LC-MS analysis indicates completion.
-
Workup: Cool the reaction to room temperature, quench with saturated aqueous NaHCO₃, and extract with ethyl acetate.
-
Purification: Dry the combined organic layers over Na₂SO₄, concentrate, and purify by flash chromatography to yield the protected final compound.
Step 4: Final SEM Deprotection
Causality: The SEM group is labile to acid. Trifluoroacetic acid (TFA) is effective for its removal, generating volatile byproducts which simplifies workup. This final step unmasks the N-H group, which can be critical for biological activity.
Protocol: Synthesis of the Final FGFR Inhibitor
-
Setup: Dissolve the SEM-protected final compound (1.0 eq) in dichloromethane (DCM, 0.1 M).
-
Acidolysis: Add trifluoroacetic acid (TFA, 10-20 eq) and stir the solution at room temperature.
-
Reaction: Monitor the reaction by LC-MS. Deprotection is typically complete within 1-3 hours.
-
Workup: Concentrate the reaction mixture under reduced pressure to remove excess TFA and DCM.
-
Neutralization: Re-dissolve the residue in DCM or ethyl acetate and carefully neutralize with saturated aqueous sodium bicarbonate (NaHCO₃) solution.
-
Extraction & Purification: Separate the layers, extract the aqueous phase with additional organic solvent, combine the organic layers, dry over Na₂SO₄, and concentrate. The final compound can be purified by flash chromatography, preparative HPLC, or crystallization.
Part II: Compound Characterization
Rigorous analytical characterization is non-negotiable to confirm the identity, structure, and purity of the final compound before biological testing.
| Technique | Purpose | Expected Data for a Hypothetical Final Product |
| ¹H & ¹³C NMR | Structural Elucidation | Correct number of protons and carbons with expected chemical shifts and coupling constants. Absence of signals from protecting groups. |
| HRMS (ESI) | Molecular Formula Confirmation | [M+H]⁺ peak observed within 5 ppm of the calculated exact mass. |
| HPLC/UPLC | Purity Assessment | A single major peak with >95% purity as determined by UV detection at relevant wavelengths (e.g., 254 nm). |
Part III: Biological Evaluation Protocol
The FGFR Signaling Pathway
The FGFR family consists of four receptor tyrosine kinases (FGFR1-4).[9] Ligand binding induces receptor dimerization and autophosphorylation of the intracellular kinase domains. This activates downstream signaling cascades, primarily the RAS-RAF-MEK-ERK and PI3K-AKT pathways, which drive cell proliferation and survival.[1][10] Dysregulation of this pathway through gene amplification, mutations, or fusions leads to uncontrolled signaling and tumorigenesis.[2][11]
Figure 2: Simplified FGFR Signaling Cascade. Activation leads to downstream signaling through key pathways like RAS-MAPK and PI3K-AKT.
Protocol: In Vitro FGFR Kinase Inhibition Assay (Luminescence-Based)
Causality: This assay quantifies the ability of a compound to inhibit the enzymatic activity of FGFR. It measures the amount of ATP consumed during the phosphorylation of a substrate. The remaining ATP is converted into a luminescent signal; therefore, a lower signal corresponds to higher kinase activity and lower inhibition. This method is highly sensitive and suitable for high-throughput screening. Commercial kits like Kinase-Glo® are widely used.[12]
Materials:
-
Recombinant human FGFR1, FGFR2, or FGFR3 enzyme (catalytic domain).
-
Poly(Glu, Tyr) 4:1 peptide substrate.
-
Kinase Assay Buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).
-
ATP (at a concentration near the Kₘ for the specific enzyme, e.g., 10 µM).
-
Synthesized inhibitor compound, dissolved in 100% DMSO.
-
Kinase-Glo® Max Luminescence Kinase Assay Kit.
-
White, opaque 96-well or 384-well assay plates.
Procedure:
-
Compound Plating: Prepare a serial dilution series of the inhibitor compound in DMSO. Typically, an 11-point, 3-fold dilution starting from 10 µM is appropriate. Dispense a small volume (e.g., 100 nL) of each concentration into the assay plate wells. Include DMSO-only wells for "no inhibition" (0% inhibition) controls.
-
Enzyme/Substrate Addition: Prepare a master mix of the FGFR enzyme and poly(Glu, Tyr) substrate in Kinase Assay Buffer. Add this mix (e.g., 5 µL) to each well.
-
Pre-incubation: Gently mix the plate and incubate for 15 minutes at room temperature to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Prepare a solution of ATP in Kinase Assay Buffer. Add this solution (e.g., 5 µL) to all wells to start the kinase reaction. Include wells without enzyme for "background" (100% inhibition) controls.
-
Kinase Reaction: Incubate the plate at 30 °C for 1 hour.
-
Signal Detection: Remove the plate from the incubator and allow it to equilibrate to room temperature. Add an equal volume (e.g., 10 µL) of Kinase-Glo® reagent to each well.
-
Signal Stabilization: Incubate for 10 minutes at room temperature to stabilize the luminescent signal.
-
Data Acquisition: Read the luminescence on a compatible plate reader.
Data Analysis:
-
Calculate Percent Inhibition:
-
% Inhibition = 100 * (1 - (Signal_Inhibitor - Signal_Background) / (Signal_DMSO - Signal_Background))
-
-
Determine IC₅₀: Plot the percent inhibition against the logarithm of the inhibitor concentration. Fit the data to a four-parameter variable slope dose-response curve using graphing software (e.g., GraphPad Prism) to determine the IC₅₀ value, which is the concentration of inhibitor required to reduce enzyme activity by 50%.
Conclusion
This application note outlines a robust and versatile workflow for the synthesis and evaluation of FGFR inhibitors based on the 1H-pyrrolo[2,3-b]pyridine scaffold. By leveraging strategic N-H protection and sequential palladium-catalyzed cross-coupling reactions, researchers can efficiently generate diverse libraries of compounds for SAR exploration. The provided protocols for chemical synthesis, analytical characterization, and in vitro kinase inhibition serve as a comprehensive guide for drug development professionals aiming to target the FGFR signaling pathway in cancer.
References
-
D. S. B. Daniels, et al. (2018). Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. Molecules. Available at: [Link]
-
M. A. Kaspers, et al. (2022). Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach. Pharmaceuticals. Available at: [Link]
-
Y. Wang, et al. (2020). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Medicinal Chemistry. Available at: [Link]
-
Y. Wang, et al. (2020). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Medicinal Chemistry (via PMC). Available at: [Link]
-
Creative Diagnostics. (n.d.). FGFR2 Kinase Inhibitor Screening Assay Kit. Available at: [Link]
-
X. Liu, et al. (2023). Current progress in cancer treatment by targeting FGFR signaling. Journal of Experimental & Clinical Cancer Research. Available at: [Link]
-
BPS Bioscience. (n.d.). FGFR2 Assay Kit. Available at: [Link]
-
J. P. S. Goyal, et al. (2013). Molecular Pathways: Fibroblast Growth Factor Signaling: A New Therapeutic Opportunity in Cancer. Clinical Cancer Research. Available at: [Link]
-
A. D. C. T. F. et al. (2023). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. ResearchGate. Available at: [Link]
- Google Patents. (n.d.). FGFR inhibitors and methods of making and using the same.
-
S. Li, et al. (2020). FGF/FGFR signaling pathway involved resistance in various cancer types. OncoTargets and Therapy. Available at: [Link]
-
A. A. T. et al. (2022). Patient Selection Approaches in FGFR Inhibitor Trials—Many Paths to the Same End?. Cancers. Available at: [Link]
-
Y. Zhang, et al. (2019). Discovery and Biological Evaluation of a Series of Pyrrolo[2,3-b]pyrazines as Novel FGFR Inhibitors. Molecules. Available at: [Link]
-
MDPI. (n.d.). Fibroblast Growth Factor Receptor (FGFR) Signaling Pathway in Cancer and Inflammation. Available at: [Link]
-
M. A. Kaspers, et al. (2022). Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach. MDPI. Available at: [Link]
-
MDPI. (2024). Discovery of Novel FGFR1 Inhibitors via Pharmacophore Modeling and Scaffold Hopping: A Screening and Optimization Approach. Available at: [Link]
-
Preprints.org. (2016). Design, Synthesis and Biological Evaluation of 6-(2,6-dichloro-3,5-dimethoxyphenyl)-4-Substituted-1H-indazoles as Potent Fibroblast Growth Factor Receptor Inhibitors. Available at: [Link]
-
Frontiers. (2020). Dissecting the Role of the FGF19-FGFR4 Signaling Pathway in Cancer Development and Progression. Available at: [Link]
Sources
- 1. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. Discovery and Biological Evaluation of a Series of Pyrrolo[2,3-b]pyrazines as Novel FGFR Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. creative-diagnostics.com [creative-diagnostics.com]
- 10. FGF/FGFR signaling pathway involved resistance in various cancer types [jcancer.org]
- 11. Current progress in cancer treatment by targeting FGFR signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 12. bpsbioscience.com [bpsbioscience.com]
Application Note: A Multi-Tiered Cell-Based Assay Strategy for Characterizing 6-Chloro-3-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine Kinase Inhibitors
Introduction
The 1H-pyrrolo[2,3-b]pyridine, or 7-azaindole, is a privileged scaffold in medicinal chemistry, renowned for its role in the development of potent protein kinase inhibitors.[1][2][3] Its structural resemblance to the purine core allows it to effectively compete for the ATP-binding site of numerous kinases, which are critical regulators of cellular signaling.[3] Derivatives such as 6-Chloro-3-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine have been investigated as inhibitors for a range of kinases, including Bruton's tyrosine kinase (BTK), Fibroblast Growth Factor Receptors (FGFRs), and Cyclin-Dependent Kinase 8 (CDK8).[1][2][4][5][6]
Transitioning a promising compound from a biochemical screen to a viable drug candidate requires rigorous validation in a cellular context. Cell-based assays are indispensable for this process, providing critical data on a compound's membrane permeability, on-target activity, downstream functional effects, and potential cytotoxicity. This guide outlines a logical, multi-tiered workflow for the comprehensive cellular characterization of novel this compound derivatives, designed for researchers in drug discovery and development.
Guiding Principles: The Assay Funnel
A successful cellular characterization strategy moves from broad, accessible assays to more complex, target-specific readouts. This "assay funnel" approach, depicted below, ensures that resources are focused on compounds with the most promising cellular profiles.
-
Tier 1: Foundational Viability. Assess the general cytotoxic profile of the compound to determine a viable concentration range for subsequent experiments.
-
Tier 2: Target Engagement. Confirm that the compound binds to its intended kinase target within the complex environment of a live cell.
-
Tier 3: Functional Impact. Measure the compound's effect on the downstream signaling pathway regulated by the target kinase.
Caption: Principle of the NanoBRET™ Target Engagement Assay.
Tier 3 Protocol: Downstream Signaling Pathway Analysis
Principle: The ultimate validation of a kinase inhibitor is its ability to block the downstream signaling cascade controlled by the target kinase. [7]For many kinases, this involves measuring the phosphorylation of a key substrate protein. [8]For example, if the target is a Janus Kinase (JAK), a key downstream event is the phosphorylation of Signal Transducer and Activator of Transcription (STAT) proteins. [9][10]Western blotting using phospho-specific antibodies provides a semi-quantitative readout of this functional inhibition.
Materials:
-
Cell line with an active signaling pathway (e.g., stimulated with a cytokine like IL-6 to activate the JAK-STAT pathway). [9]* Test compound and a known positive control inhibitor.
-
Cytokine/growth factor for pathway stimulation.
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitor cocktails. [11][12]* SDS-PAGE gels, transfer apparatus, and PVDF membranes. [13]* Blocking buffer (e.g., 5% Bovine Serum Albumin (BSA) in TBST). [11]* Primary antibodies: phospho-specific antibody (e.g., anti-phospho-STAT3) and total protein antibody (e.g., anti-total-STAT3).
-
HRP-conjugated secondary antibodies.
-
Enhanced Chemiluminescence (ECL) substrate.
-
Imaging system (e.g., ChemiDoc).
Step-by-Step Protocol:
-
Cell Culture and Starvation: Plate cells and grow to ~80% confluency. If the pathway has basal activity, serum-starve the cells overnight to reduce background signaling.
-
Inhibitor Pre-treatment: Treat cells with various concentrations of the test compound for 1-2 hours.
-
Pathway Stimulation: Add the appropriate cytokine or growth factor (e.g., IL-6) for a short period (e.g., 15-30 minutes) to induce phosphorylation of the target substrate.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with inhibitor-supplemented lysis buffer. [12]5. Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Western Blotting:
-
Separate equal amounts of protein lysate via SDS-PAGE and transfer to a PVDF membrane. [14] * Block the membrane with 5% BSA in TBST for 1 hour at room temperature. [12]Expert Tip: BSA is often preferred over milk for phospho-protein detection to avoid cross-reactivity with phosphoproteins in milk.
-
Incubate the membrane with the phospho-specific primary antibody overnight at 4°C. [11] * Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour.
-
Detect the signal using an ECL substrate and an imager.
-
-
Stripping and Reprobing: Strip the membrane and re-probe with the antibody against the total protein to confirm equal protein loading. [14] Data Analysis:
-
Perform densitometry analysis to quantify the band intensity for both the phospho-protein and the total protein.
-
Calculate the ratio of phospho-protein to total protein for each sample.
-
Normalize the data to the "stimulated vehicle control" and plot the inhibition curve to determine the IC50 for functional pathway inhibition.
Caption: Inhibition of the JAK-STAT pathway by a kinase inhibitor.
Conclusion
This multi-tiered approach provides a robust framework for the cellular characterization of novel this compound kinase inhibitors. By systematically assessing cytotoxicity, confirming intracellular target engagement, and measuring the functional impact on downstream signaling, researchers can confidently identify and prioritize compounds with the highest potential for further preclinical and clinical development. This structured workflow ensures that key cellular parameters are evaluated, providing a solid foundation for advancing promising molecules through the drug discovery pipeline.
References
-
Liu, Y., et al. (2015). Pyrrolo[2,3-b]pyridine derivatives as potent Bruton's tyrosine kinase inhibitors. PubMed. Available at: [Link]
-
Reaction Biology. (2022). Spotlight: Cell-based kinase assay formats. Reaction Biology. Available at: [Link]
-
ACS Publications. (2021). Discovery of Novel Pyrrolo[2,3-b]pyridine-Based CSF-1R Inhibitors with Demonstrated Efficacy against Patient-Derived Colorectal Cancer Organoids. Journal of Medicinal Chemistry. Available at: [Link]
-
MDPI. (2023). Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach. MDPI. Available at: [Link]
-
ResearchGate. (n.d.). Principle of NanoBRET target engagement. ResearchGate. Available at: [Link]
-
BMG LABTECH. (2020). Kinase assays. BMG LABTECH. Available at: [Link]
-
Bio-Rad Antibodies. (n.d.). Detection of Phosphorylated Proteins by Western Blotting. Bio-Rad Antibodies. Available at: [Link]
-
Seif, F., et al. (2017). The JAK/STAT Pathway. PubMed Central. Available at: [Link]
-
OUS-research.no. (n.d.). CellTiter-Glo Assay. OUS-research.no. Available at: [Link]
-
News-Medical.Net. (n.d.). NanoBRET™ Target Engagement for drug development. News-Medical.Net. Available at: [Link]
-
ACS Publications. (2022). Discovery of the Novel 1H-Pyrrolo[2,3-b]pyridine Derivative as a Potent Type II CDK8 Inhibitor against Colorectal Cancer. Journal of Medicinal Chemistry. Available at: [Link]
-
Celtarys Research. (2025). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Celtarys Research. Available at: [Link]
-
Springer. (2021). Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase. Springer. Available at: [Link]
-
Sino Biological. (n.d.). Jak-Stat Signaling Pathway. Sino Biological. Available at: [Link]
-
RSC Publishing. (2021). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Publishing. Available at: [Link]
-
ResearchGate. (2015). CellTiter-Glo™ luminescent cell viability assay: A sensitive and rapid method for determining cell viability. ResearchGate. Available at: [Link]
-
ResearchGate. (n.d.). WESTERN BLOTTING OF PHOSPHO-PROTEINS PROTOCOL. ResearchGate. Available at: [Link]
-
Creative Biolabs. (n.d.). Immuno-oncology Cell-based Kinase Assay Service. Creative Biolabs. Available at: [Link]
-
Promega Connections. (2023). From Hit to Live-Cell Target Engagement Assay: DNA-Encoded Library Screens and NanoBRET Dye. Promega Connections. Available at: [Link]
-
PubMed Central. (2021). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. PubMed Central. Available at: [Link]
-
PubMed Central. (2021). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. PubMed Central. Available at: [Link]
-
YouTube. (2023). Using CellTiter-Glo 3D Cell Viability Assay and P3D Scaffolds. YouTube. Available at: [Link]
-
Creative Diagnostics. (n.d.). JAK-STAT Signaling Pathway. Creative Diagnostics. Available at: [Link]
-
LI-COR Biosciences. (n.d.). Pan/Phospho Analysis for Western Blot Normalization. LI-COR Biosciences. Available at: [Link]
-
YouTube. (2022). What is NanoBRET™? An introduction to NanoBRET™ technology. YouTube. Available at: [Link]
-
Frontiers. (2023). JAK/STAT pathway: Extracellular signals, diseases, immunity, and therapeutic regimens. Frontiers. Available at: [Link]
-
ResearchGate. (2025). Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. ResearchGate. Available at: [Link]
-
MDPI. (2023). Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. MDPI. Available at: [Link]
Sources
- 1. Pyrrolo[2,3-b]pyridine derivatives as potent Bruton's tyrosine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. reactionbiology.com [reactionbiology.com]
- 8. Immuno-oncology Cell-based Kinase Assay Service - Creative Biolabs [creative-biolabs.com]
- 9. The JAK/STAT Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 10. sinobiological.com [sinobiological.com]
- 11. Western blot for phosphorylated proteins | Abcam [abcam.com]
- 12. researchgate.net [researchgate.net]
- 13. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 14. licorbio.com [licorbio.com]
Application Note: A Validated MTT Assay Protocol for Assessing the Cytotoxicity of Compounds Containing a 7-Azaindole Moiety
Abstract
The 7-azaindole scaffold is a privileged structure in medicinal chemistry, integral to numerous kinase inhibitors and other targeted therapeutics. Assessing the cytotoxicity of these compounds is a critical step in drug development. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely adopted, colorimetric method for evaluating in vitro cytotoxicity by measuring cellular metabolic activity.[1][2] However, compounds with intrinsic reducing potential can directly react with the MTT reagent, leading to false-positive or false-negative results.[3][4][5] This application note provides a comprehensive, validated protocol for utilizing the MTT assay with 7-azaindole-containing compounds. It details the potential for chemical interference and outlines a rigorous experimental design with essential controls to ensure data integrity and prevent misinterpretation of results.
Introduction: The Challenge with Redox-Active Compounds
The MTT assay's principle lies in the enzymatic reduction of the yellow, water-soluble tetrazolium salt (MTT) into a purple, insoluble formazan product by mitochondrial dehydrogenases of metabolically active cells.[3][6][7] The quantity of formazan, measured spectrophotometrically after solubilization, is proportional to the number of viable cells.[2][8]
This reliance on a redox reaction makes the assay susceptible to interference from test compounds that are themselves colored or possess reducing or oxidizing properties.[3] Compounds with antioxidant properties, such as flavonoids and various plant extracts, have been shown to directly reduce MTT to formazan in a cell-free system, leading to an overestimation of cell viability (a false negative for cytotoxicity).[4][5][9] Conversely, oxidizing agents could interfere with formazan production, leading to an underestimation of viability.
The 7-azaindole nucleus, due to its electron-rich heterocyclic nature, has the potential to act as a reducing agent. Therefore, it is imperative to implement a protocol that can distinguish between cell-mediated MTT reduction and compound-induced chemical reduction.
Principle of the Assay and Potential Interference
In viable cells, NAD(P)H-dependent oxidoreductases, primarily located in the mitochondria, cleave the tetrazolium ring of MTT, forming purple formazan crystals.[1][3] These crystals are then dissolved using a solubilizing agent (e.g., DMSO or an acidified isopropanol solution), and the absorbance of the resulting colored solution is measured, typically between 550 and 600 nm.[1][7]
The potential for interference from a 7-azaindole compound arises from two primary sources:
-
Direct Chemical Reduction: The compound itself may directly reduce the MTT reagent to formazan, independent of cellular enzymatic activity. This would result in a color change even in the absence of viable cells, artificially inflating the absorbance reading and masking true cytotoxicity.
-
Colorimetric Interference: The test compound or its metabolites might absorb light at the same wavelength as the formazan product (~570 nm).[10] This can lead to artificially high absorbance readings if not properly controlled for.
The following diagram illustrates the standard MTT assay pathway and the potential point of interference.
Validated Protocol for 7-Azaindole Compounds
This protocol is designed for a 96-well plate format and incorporates critical controls to identify and account for potential assay interference.
Materials and Reagents
-
Cells: Desired cell line in logarithmic growth phase.
-
Culture Medium: Appropriate complete growth medium (e.g., DMEM, RPMI-1640) with fetal bovine serum (FBS) and antibiotics.
-
Test Compound: 7-azaindole containing compound, dissolved in a suitable vehicle (e.g., DMSO) to create a concentrated stock solution.
-
MTT Reagent: 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile phosphate-buffered saline (PBS). Filter-sterilize and store protected from light at -20°C.[2]
-
Solubilization Solution: Dimethyl sulfoxide (DMSO) or 0.04 N HCl in isopropanol.
-
Equipment: 96-well flat-bottom sterile microplates, multichannel pipette, incubator (37°C, 5% CO₂), microplate spectrophotometer.
Experimental Design and Plate Layout
A rigorous plate layout is essential for data validation. Each condition should be tested in triplicate or quadruplicate.
| Plate Wells | Cells | Compound | MTT | Solubilizer | Purpose |
| Test Wells | + | + | + | + | Measures cytotoxicity of the compound. |
| Vehicle Control | + | Vehicle | + | + | Baseline cell viability (100% viability). |
| Untreated Control | + | - | + | + | Negative control for cytotoxicity. |
| Positive Control | + | Known Toxin | + | + | Ensures assay sensitivity to cytotoxic agents. |
| Compound Color | - | + | - | + | Measures intrinsic absorbance of the compound. |
| Compound + MTT | - | + | + | + | CRITICAL: Tests for direct chemical reduction of MTT. |
| Media Blank | - | - | + | + | Background absorbance of media + MTT. |
Step-by-Step Procedure
-
Cell Seeding:
-
Harvest and count cells in the logarithmic growth phase.
-
Seed cells into a 96-well plate at a pre-optimized density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Incubate for 24 hours (37°C, 5% CO₂) to allow for cell attachment and recovery.
-
-
Compound Treatment:
-
Prepare serial dilutions of the 7-azaindole compound in culture medium from the stock solution.
-
Carefully remove the seeding medium from the wells and add 100 µL of the appropriate compound dilutions (or vehicle/control medium) to the designated wells.
-
For the cell-free control wells (Compound Color and Compound + MTT), add the compound dilutions to wells containing 100 µL of medium only.
-
Incubate for the desired exposure period (e.g., 24, 48, or 72 hours).
-
-
MTT Incubation:
-
Following the treatment period, add 10 µL of the 5 mg/mL MTT reagent to all wells, except the Compound Color control wells.[7][8] The final MTT concentration will be approximately 0.45 mg/mL.[8]
-
Incubate the plate for 2 to 4 hours at 37°C.[7][8] Visually inspect the wells for the formation of purple formazan precipitate in the vehicle control wells.
-
-
Formazan Solubilization:
-
Carefully aspirate the medium containing MTT from all wells without disturbing the formazan crystals (or the cell layer).
-
Add 100 µL of solubilization solution (e.g., DMSO) to all wells.[11]
-
Place the plate on an orbital shaker for 15-30 minutes, protected from light, to ensure complete dissolution of the formazan crystals.[3]
-
-
Absorbance Measurement:
Data Analysis and Interpretation
Initial Data Check: Identifying Interference
Before calculating cell viability, analyze the control wells.
-
Check for Direct Reduction: Compare the absorbance of the Compound + MTT (cell-free) wells to the Media Blank wells.
-
If Abs(Cmpd+MTT) ≈ Abs(Blank): No significant direct reduction occurred. Proceed with standard viability calculations.
-
If Abs(Cmpd+MTT) > Abs(Blank): The compound directly reduces MTT. This absorbance value represents the chemical interference and must be subtracted from the corresponding test wells.
-
-
Check for Color Interference: Compare the absorbance of the Compound Color (cell-free, no MTT) wells to a blank well with only media and solubilizer.
-
If Abs(Cmpd Color) is significant: The compound itself is colored and contributes to the final reading. This value should also be subtracted from the test wells.
-
Calculating Corrected Cell Viability
The following workflow guides the calculation:
Formula for Corrected Absorbance:
Corrected AbsTest = AbsTest - (AbsCmpd+MTT - AbsBlank) - AbsCmpd Color
Formula for Percent Viability:
% Viability = (Corrected AbsTest / Mean Corrected AbsVehicle Control) x 100
Plot the % Viability against the log of the compound concentration to generate a dose-response curve and calculate the IC₅₀ value.
Recommendations for Orthogonal Assays
If significant interference from a 7-azaindole compound is observed even after correction, it is highly recommended to validate the results using an orthogonal (mechanistically different) cytotoxicity assay.[3]
-
ATP-Based Assays (e.g., CellTiter-Glo®): These luminescent assays measure ATP levels, which is a direct marker of metabolically active, viable cells. They are generally less susceptible to interference from redox-active or colored compounds.[12]
-
LDH Release Assays: These assays measure the release of lactate dehydrogenase (LDH) from damaged cells into the culture medium, providing a marker for cytotoxicity and cell lysis.
-
Real-Time Live-Cell Analysis: Systems like the IncuCyte® or xCELLigence® monitor cell proliferation and viability over time using non-invasive imaging or impedance measurements, respectively.
Conclusion
The MTT assay remains a robust and cost-effective tool for high-throughput cytotoxicity screening.[13] However, when evaluating compounds with potential redox activity, such as those containing a 7-azaindole moiety, a standard protocol is insufficient. By incorporating the specific cell-free controls detailed in this application note, researchers can effectively identify, quantify, and correct for chemical interference. This validated approach ensures the generation of reliable and accurate cytotoxicity data, enabling confident decision-making in drug development programs.
References
-
Interferences in the Optimization of the MTT Assay for Viability Estimation of Proteus mirabilis. National Institutes of Health (NIH). Available at: [Link]
-
The MTT Assay: Utility, Limitations, Pitfalls, and Interpretation in Bulk and Single-Cell Analysis. MDPI. Available at: [Link]
-
MTT assay. Wikipedia. Available at: [Link]
-
Cell Viability Assays. National Center for Biotechnology Information (NCBI). Available at: [Link]
-
The MTT Assay: Utility, Limitations, Pitfalls, and Interpretation in Bulk and Single-Cell Analysis. National Institutes of Health (NIH). Available at: [Link]
-
Interference of Antioxidant Flavonoids with MTT Tetrazolium Assay in a Cell Free System. Asian Journal of Pharmaceutical and Clinical Research. Available at: [Link]
-
Interference of Plant Extracts, Phytoestrogens and Antioxidants with the MTT Tetrazolium Assay. ResearchGate. Available at: [Link]
-
The MTT Assay: A Valuable Tool for Measuring Cell Viability. Creative Diagnostics. Available at: [Link]
-
Avoiding the Interference of Doxorubicin with MTT Measurements on the MCF-7 Breast Cancer Cell Line. MDPI. Available at: [Link]
-
Interference of Antioxidant Flavonoids with MTT Tetrazolium Assay in a Cell Free System. Innovare Academic Sciences. Available at: [Link]
-
MTT Assay Protocol. University of Texas at Dallas. Available at: [Link]
Sources
- 1. MTT assay - Wikipedia [en.wikipedia.org]
- 2. creative-diagnostics.com [creative-diagnostics.com]
- 3. MTT assay overview | Abcam [abcam.com]
- 4. sdiarticle4.com [sdiarticle4.com]
- 5. researchgate.net [researchgate.net]
- 6. MTT assay protocol | Abcam [abcam.com]
- 7. atcc.org [atcc.org]
- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. journaljpri.com [journaljpri.com]
- 10. mdpi.com [mdpi.com]
- 11. bds.berkeley.edu [bds.berkeley.edu]
- 12. Is Your MTT Assay the Right Choice? [promega.jp]
- 13. Interferences in the Optimization of the MTT Assay for Viability Estimation of Proteus mirabilis - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Low Yield in the Synthesis of 6-Chloro-3-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine
Welcome to the technical support center for the synthesis of 6-chloro-3-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this valuable heterocyclic compound. Here, we will address specific issues in a question-and-answer format, providing in-depth explanations and actionable solutions based on established chemical principles and field-proven insights.
Frequently Asked Questions (FAQs)
Q1: My overall yield is consistently low after the cyclization step to form the pyrrolo[2,3-b]pyridine core. What are the most likely causes?
Low yield in the cyclization step is a frequent issue. The root cause often lies in one of three areas: incomplete reaction, side reactions, or product degradation. A common synthetic route involves the reaction of a substituted 2-aminopyridine derivative with a trifluoromethyl-containing building block.
Troubleshooting Steps:
-
Purity of Starting Materials: Ensure the purity of your starting aminopyridine derivative. Impurities can interfere with the reaction, leading to the formation of undesired byproducts. It is recommended to purify the starting material by recrystallization or column chromatography if its purity is questionable.
-
Reaction Conditions:
-
Temperature: The cyclization reaction is often sensitive to temperature. A temperature that is too low can lead to an incomplete reaction, while a temperature that is too high can promote side reactions or decomposition of the product. It is crucial to carefully control the reaction temperature.
-
Solvent: The choice of solvent is critical. Aprotic polar solvents like DMF or DMSO are commonly used to facilitate the reaction. Ensure the solvent is anhydrous, as water can react with some of the reagents and reduce the yield.
-
Atmosphere: The reaction should be carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of the starting materials and intermediates.
-
-
Reagent Stoichiometry: Carefully check the stoichiometry of your reagents. An excess of one reagent may lead to the formation of byproducts.
Q2: I am observing a significant amount of a side product with a similar mass to my target compound. How can I identify and minimize its formation?
The formation of isomers is a common side reaction in the synthesis of substituted pyrrolo[2,3-b]pyridines. For instance, you might be forming a regioisomer depending on the cyclization strategy.
Identification and Minimization:
-
Structural Elucidation: Isolate the side product and characterize it using spectroscopic methods such as 1D/2D NMR (NOESY or HMBC) and mass spectrometry. This will help you determine its structure and understand the reaction pathway leading to its formation.
-
Reaction Mechanism Analysis: Once the structure of the side product is known, you can often deduce the mechanism of its formation. This will provide clues on how to suppress this side reaction. For example, if a different nucleophilic attack is occurring, you might be able to alter the electronic properties of the substrate or use a bulkier protecting group to favor the desired reaction pathway.
-
Optimization of Reaction Conditions:
-
Catalyst/Promoter: If a catalyst or promoter is used, its nature and loading can significantly influence the regioselectivity of the reaction. Experiment with different catalysts or promoters to find the one that gives the highest selectivity for the desired product.
-
Addition Rate: In some cases, slow addition of a reagent can minimize the formation of side products by maintaining a low concentration of the reactive species.
-
In-Depth Troubleshooting Guides
Guide 1: Addressing Incomplete Consumption of Starting Material
A common observation is the presence of unreacted starting material in the crude reaction mixture, even after prolonged reaction times. This directly impacts the final yield.
Potential Causes and Solutions:
| Potential Cause | Explanation | Recommended Solution |
| Insufficient Activation | The electrophilic or nucleophilic character of the reacting partners may not be sufficiently enhanced under the current conditions. | Increase the amount of activating agent (e.g., acid or base catalyst), or switch to a more potent one. |
| Low Reaction Temperature | The activation energy barrier for the reaction is not being overcome at the current temperature. | Gradually increase the reaction temperature in 10 °C increments, monitoring the reaction progress by TLC or LC-MS. Be cautious of potential product degradation at higher temperatures. |
| Poor Solubility | One or more of the reactants may have poor solubility in the chosen solvent, limiting the reaction rate. | Screen for a solvent system where all reactants are fully soluble at the reaction temperature. A co-solvent system might be beneficial. |
| Catalyst Deactivation | If a catalyst is used, it may be deactivated by impurities in the starting materials or solvent. | Ensure the purity of all reagents and solvents. If using a palladium catalyst, for example, ensure there are no coordinating impurities that could poison it. |
Experimental Protocol: Test for Catalyst Deactivation
-
Set up the reaction as usual.
-
At the point where the reaction appears to have stalled (as determined by TLC or LC-MS), add a fresh portion of the catalyst.
-
Continue to monitor the reaction. If the reaction proceeds further, it is a strong indication of catalyst deactivation.
Guide 2: Managing Post-Reaction Work-up and Purification Losses
Even with a successful reaction, significant loss of product can occur during the work-up and purification stages.
Key Considerations for Minimizing Losses:
-
Extraction:
-
pH Adjustment: The pH of the aqueous phase during extraction is crucial. The pyrrolo[2,3-b]pyridine core has a basic nitrogen atom, and the product's solubility in the organic and aqueous phases will be highly dependent on the pH. Adjust the pH to ensure the product is in its neutral form to maximize its partitioning into the organic layer.
-
Emulsion Formation: Emulsions can form during extraction, trapping the product. To break emulsions, you can add brine or a small amount of a different organic solvent.
-
-
Chromatography:
-
Stationary Phase: Silica gel is commonly used, but if your product is unstable on silica, consider using a less acidic stationary phase like alumina or a bonded phase like C18 for reverse-phase chromatography.
-
Solvent System: A well-chosen solvent system is key to good separation. A gradient elution is often more effective than an isocratic one for separating the product from closely eluting impurities.
-
Product Tailing: If the product tails on the column, it can be due to its interaction with the stationary phase. Adding a small amount of a modifier to the eluent, such as triethylamine for a basic compound on silica, can improve the peak shape and recovery.
-
-
Recrystallization:
-
Solvent Selection: The ideal recrystallization solvent is one in which the product is sparingly soluble at room temperature but highly soluble at elevated temperatures. A mixture of solvents can often provide the desired solubility profile.
-
Cooling Rate: Slow cooling generally leads to the formation of larger, purer crystals. Rapid cooling can cause the product to precipitate out along with impurities.
-
Visualization of the Troubleshooting Workflow
Caption: A workflow diagram for troubleshooting low yield.
References
- General Synthesis of Pyrrolo[2,3-b]pyridines: For a comprehensive overview of synthetic strategies for this class of compounds, refer to reviews in journals like Chemical Reviews or Organic Letters. A search on Scifinder or Reaxys with the core structure will yield numerous synthetic routes.
- Organometallic Cross-Coupling Reactions: Many syntheses of substituted pyrrolo[2,3-b]pyridines involve palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig). For detailed protocols and mechanistic insights, consult foundational papers and reviews on these reactions.
- Purification Techniques: For in-depth guidance on purification techniques, "Purification of Laboratory Chemicals" by W. L. F. Armarego and C. L. L. Chai is an invaluable resource.
Technical Support Center: Overcoming Poor Solubility of 7-Azaindole Derivatives in Assays
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and practical solutions for a common and frustrating challenge in the lab: the poor aqueous solubility of 7-azaindole derivatives. This issue can lead to inaccurate assay results, wasted resources, and stalled projects. Here, we dissect the underlying causes and provide validated, step-by-step protocols to help you generate reliable and reproducible data.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial questions researchers face when working with these challenging compounds.
Q1: Why are my 7-azaindole derivatives so poorly soluble in aqueous assay buffers?
A1: The solubility challenge with 7-azaindole derivatives stems from their fundamental physicochemical properties. The 7-azaindole scaffold, while a valuable pharmacophore in many drug discovery programs, is a relatively flat, aromatic, and often lipophilic structure.[1] This inherent hydrophobicity means the molecule prefers to interact with itself (stacking in a crystalline form) rather than with water molecules, leading to low aqueous solubility.[2]
Key contributing factors include:
-
High Crystal Lattice Energy: The planar nature of the azaindole core allows molecules to pack tightly into a stable crystal lattice. A significant amount of energy is required to break these intermolecular bonds, a process that must occur before solvation can happen. This is often referred to as being a "brick-dust" molecule.[3]
-
Hydrophobicity (LogP): Substitutions made to the azaindole core during lead optimization often increase lipophilicity (high LogP value) to improve membrane permeability or target engagement.[2] However, this directly decreases aqueous solubility.
-
Hydrogen Bonding: While the 7-azaindole core has hydrogen bond donors and acceptors, its overall hydrophobic character often dominates its interaction with the highly ordered hydrogen-bonding network of water.[4]
Q2: I dissolve my compound in 100% DMSO for a stock, but it precipitates immediately when I add it to my assay buffer. What's happening?
A2: This is a classic problem known as "compound crash-out." Your compound is highly soluble in a neat organic solvent like Dimethyl Sulfoxide (DMSO), but when this stock solution is diluted into an aqueous buffer, the solvent environment changes drastically and abruptly.[5] The DMSO concentration drops, and the water content skyrockets. Since your compound is not soluble in water, it rapidly precipitates out of the solution.[6]
The final concentration of the organic solvent in your assay must be low enough to not interfere with the biological system (typically ≤1% DMSO), but this is often not sufficient to keep a poorly soluble compound in solution.[7][8]
Q3: Can I just heat the buffer or sonicate my sample to get the compound to dissolve?
A3: While gentle heating or sonication can sometimes help dissolve a compound, these are often temporary fixes and can be problematic.[5][9]
-
Heating: Increasing the temperature can increase the solubility of many compounds.[9] However, once the sample cools to the assay temperature (e.g., 37°C or room temperature), the compound will likely precipitate again, creating a supersaturated and unstable solution. Furthermore, heat can degrade your compound or damage biological reagents in your assay, like proteins or cells.
-
Sonication: This uses energy to physically break apart particles and can aid dissolution. However, like heating, it may create an unstable supersaturated solution that precipitates over the time course of your experiment.
These methods do not address the fundamental thermodynamic insolubility of the compound in your aqueous buffer. For reliable and reproducible results, a stable, thermodynamically favored solution is required.
Part 2: In-Depth Troubleshooting Guide
This section provides a systematic approach to diagnosing and solving solubility issues in your specific experimental context.
Issue 1: Compound Precipitation in Biochemical Assays (e.g., Kinase Assays)
You've prepared your 7-azaindole-based kinase inhibitor, diluted it into the kinase assay buffer, and now you see visible precipitate or get inconsistent IC50 values.
Root Cause Analysis:
The low percentage of co-solvent (e.g., 0.5-1% DMSO) in the final assay volume is insufficient to maintain the solubility of your hydrophobic compound. This leads to an actual compound concentration that is much lower and more variable than your intended test concentration.
Solution Workflow:
Recommended Solutions & Protocols:
1. pH Modification (for Ionizable Compounds): Many 7-azaindole derivatives contain basic nitrogen atoms (e.g., in a piperazine or aminopyridine substituent) that can be protonated.[10] The solubility of such weak bases increases dramatically as the pH is lowered below their pKa.[11]
-
Protocol: pH-Dependent Solubility Screen
-
Determine the pKa of your compound (experimentally or using prediction software).
-
Prepare a set of your standard assay buffers, adjusting the pH in 0.5-unit increments (e.g., pH 8.0, 7.5, 7.0, 6.5).
-
Prepare a 10 mM stock of your compound in 100% DMSO.
-
Add the stock solution to each buffer to achieve your highest desired final concentration (e.g., 100 µM) with a final DMSO concentration of 1%.
-
Incubate at the assay temperature for 1 hour.
-
Visually inspect for precipitation. For a more quantitative measure, centrifuge the samples and measure the concentration of the supernatant by HPLC-UV.
-
Select the optimal pH that keeps the compound soluble without significantly affecting enzyme activity. Crucially, you must confirm that your enzyme's activity is stable at the new pH.
-
2. Use of Cyclodextrins: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[12] They can encapsulate poorly soluble molecules, like your 7-azaindole derivative, forming an "inclusion complex" that is water-soluble.[13][14] Hydroxypropyl-β-cyclodextrin (HP-β-CD) and Sulfobutylether-β-cyclodextrin (SBE-β-CD) are commonly used.[15][16]
-
Protocol: Preparing Compound with HP-β-CD
-
Prepare a 10-40% (w/v) stock solution of HP-β-CD in your assay buffer.
-
Prepare a high-concentration stock of your compound in 100% DMSO (e.g., 50 mM).
-
Slowly add the DMSO stock to the vortexing HP-β-CD solution. The ratio is key; start by aiming for a 1:2 or 1:5 molar ratio of compound to cyclodextrin.
-
This new, aqueous stock can then be serially diluted in the standard assay buffer.
-
Control Experiment: Always run a control with just the HP-β-CD solution (at the highest concentration used) to ensure it does not interfere with your assay readout.
-
Issue 2: Compound Precipitation and Cell Toxicity in Cell-Based Assays
You add your compound (diluted from a DMSO stock) to the cell culture media, and you observe precipitation, or you see cell death even at concentrations where the compound should not be active (a common artifact of compound precipitation).
Root Cause Analysis:
Cell culture media is a complex aqueous environment rich in salts, proteins, and other components that can affect solubility. Compound precipitating onto the cell surface can cause physical stress and non-specific toxicity, leading to misleading results.
Solution Workflow:
Recommended Solutions & Protocols:
1. Optimized Serial Dilution Protocol: The key is to avoid shocking the compound by diluting it directly from 100% DMSO into the final media. An intermediate dilution step is critical.
-
Protocol: Two-Step Serial Dilution for Cell-Based Assays
-
Prepare your highest concentration stock in 100% DMSO (e.g., 10 mM).
-
Step 1 (Intermediate Dilution): Create your highest working concentration by diluting the 10 mM stock 1:100 into a small volume of serum-free or low-serum (e.g., 1%) media . For example, add 2 µL of 10 mM stock to 198 µL of serum-free media to get a 100 µM solution in 1% DMSO. Vortex immediately and thoroughly. The absence of high protein content at this stage can prevent immediate precipitation.
-
Step 2 (Final Dilution): Use this 100 µM intermediate stock to perform your serial dilutions directly in your final assay plates containing cells and complete media (e.g., with 10% FBS). This ensures the final DMSO concentration remains low and consistent across all wells (e.g., 0.1% if you add 10 µL of your dilution series to 90 µL of media in the well).
-
2. Preclinical Formulation Approaches: For more advanced studies (including in vivo work), more sophisticated formulation strategies are needed. These aim to create stable dispersions or solubilized systems.[5][17]
-
Amorphous Solid Dispersions: The compound is dispersed in a polymer matrix in a non-crystalline (amorphous) state.[3] Amorphous material has higher kinetic solubility than the stable crystalline form.
-
Lipid-Based Formulations: For highly lipophilic compounds, formulations like Self-Emulsifying Drug Delivery Systems (SEDDS) can be developed.[17] These are mixtures of oils, surfactants, and co-solvents that form a fine emulsion upon gentle agitation in an aqueous medium.
These advanced techniques typically require specialized equipment and formulation expertise.[18]
Part 3: Data-Driven Decision Making
To select the best strategy, it's essential to compare the options. The following table summarizes the pros and cons of common solubilizing agents.
| Solubilizing Agent | Typical Final Conc. | Pros | Cons | Best For |
| DMSO | 0.1 - 1.0% | Widely used, strong solvent for stock solutions.[7] | Can cause compound "crash-out"; toxic to some cells at >1%; can interfere with some assays.[8] | Initial screening, biochemical assays. |
| Ethanol | 0.1 - 1.0% | Less toxic than DMSO for some cell types. | Weaker solvent than DMSO; more volatile. | Cell-based assays where DMSO is toxic. |
| PEG 400 | 1 - 5% | Low toxicity, can solubilize a range of compounds.[5] | Can increase viscosity; may interfere with some enzyme kinetics. | Biochemical and some cell-based assays. |
| HP-β-Cyclodextrin | 1 - 10 mM | High water solubility, low toxicity, forms stable inclusion complexes.[14] | Can be expensive; may not work for all molecular shapes; potential for assay interference.[19] | Biochemical and cell-based assays, especially for kinase inhibitors.[12] |
| SBE-β-Cyclodextrin | 1 - 10 mM | Very high water solubility, excellent safety profile.[16] | More expensive than HP-β-CD. | Preclinical and clinical formulations. |
References
-
Lead Optimization of 3,5-Disubstituted-7-Azaindoles for the Treatment of Human African Trypanosomiasis. (n.d.). ACS Publications. Retrieved January 23, 2026, from [Link]
-
Dual PARP/NAMPT Inhibitors for BRCA Wild-Type Triple-Negative Breast Cancer: Disrupting Homologous Recombination Repair and Activating Antitumor Immunity. (n.d.). ACS Publications. Retrieved January 23, 2026, from [Link]
-
Photophysics and Biological Applications of 7-Azaindole and Its Analogs. (n.d.). ACS Publications. Retrieved January 23, 2026, from [Link]
-
Synthesis of a 7-Azaindole by Chichibabin Cyclization: Reversible Base-Mediated Dimerization of 3-Picolines. (2008, April 21). NIH. Retrieved January 23, 2026, from [Link]
-
Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. (2024, May 22). PubMed Central. Retrieved January 23, 2026, from [Link]
-
Brief Overview of Various Approaches to Enhance Drug Solubility. (n.d.). Longdom Publishing. Retrieved January 23, 2026, from [Link]
-
Formulation strategies for poorly soluble drugs. (2025, July 8). ResearchGate. Retrieved January 23, 2026, from [Link]
-
Cosolvent Dimethyl Sulfoxide Influences Protein–Ligand Binding Kinetics via Solvent Viscosity Effects: Revealing the Success Rate of Complex Formation Following Diffusive Protein–Ligand Encounter. (2022, December 21). ACS Publications. Retrieved January 23, 2026, from [Link]
-
Influence of pH, Temperature and Impurities on the Solubility of an Active Pharmaceutical Ingredient (API). (n.d.). CORE. Retrieved January 23, 2026, from [Link]
-
Synthesis and Physicochemical Properties of 2-SF 5 -(Aza)Indoles, a New Family of SF 5 Heterocycles. (2021, July 8). ResearchGate. Retrieved January 23, 2026, from [Link]
-
A detailed computational study on binding of kinase inhibitors into β-cyclodextrin: inclusion complex formation. (2020, December 8). RSC Publishing. Retrieved January 23, 2026, from [Link]
-
Evaluation of dimethyl sulfoxide (DMSO) as a co-solvent for toxicity testing of hydrophobic organic compounds. (n.d.). GEUS' publications. Retrieved January 23, 2026, from [Link]
-
Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. (n.d.). MDPI. Retrieved January 23, 2026, from [Link]
-
Strategies of solubility enhancement and perspectives in solubility measurements of pharmaceutical compounds. (2020, September 27). PubMed Central. Retrieved January 23, 2026, from [Link]
-
Evaluation of Solubility, Dissolution Rate, and Oral Bioavailability of β-Cyclodextrin and Hydroxypropyl β-Cyclodextrin as Inclusion Complexes of the Tyrosine Kinase Inhibitor, Alectinib. (2024, June 5). MDPI. Retrieved January 23, 2026, from [Link]
-
Preclinical Formulations: Insight, Strategies, and Practical Considerations. (n.d.). PubMed Central. Retrieved January 23, 2026, from [Link]
-
Effect of pH on Pharmaceutical Ingredients / Drugs / Chemicals. (n.d.). ResearchGate. Retrieved January 23, 2026, from [Link]
-
Techniques for Improving Solubility. (n.d.). International Journal of Medical Science and Dental Research. Retrieved January 23, 2026, from [Link]
-
Perspectives in solubility measurement and interpretation. (n.d.). PubMed Central. Retrieved January 23, 2026, from [Link]
-
Formulation Strategies and Optimization of Poorly Water-Soluble Drugs for Preclinical and Clinical Applications. (n.d.). Purdue e-Pubs. Retrieved January 23, 2026, from [Link]
-
Solubility: An overview. (n.d.). Int J Pharm Chem Anal. Retrieved January 23, 2026, from [Link]
-
The Effects of pH on Solubility. (2019, January 3). Chemistry LibreTexts. Retrieved January 23, 2026, from [Link]
-
Benzimidazole-Quinoline Hybrids: Synthesis and Antimicrobial Properties. (n.d.). MDPI. Retrieved January 23, 2026, from [Link]
-
β-Cyclodextrins as a Solubilization Tool for Insoluble APIs. (2015, December 16). Pharmaceutical Networking. Retrieved January 23, 2026, from [Link]
-
Strategies for improving hydrophobic drugs solubility and bioavailability. (n.d.). Int J Pharm Chem Anal. Retrieved January 23, 2026, from [Link]
-
Synthetic approaches for the synthesis of 7-azaindole derivatives using 5-amino-1R-1H-pyrrole-3-carbonitrile. (n.d.). RosDok. Retrieved January 23, 2026, from [Link]
-
5-Bromo-7-azaindole:Synthesis,XRD analysis and solubility under different condition. (2025, May 19). Preprints.org. Retrieved January 23, 2026, from [Link]
-
Innovative Formulation Strategies for Poorly Soluble Drugs. (n.d.). World Pharma Today. Retrieved January 23, 2026, from [Link]
-
A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules. (n.d.). PubMed Central. Retrieved January 23, 2026, from [Link]
-
Biological assay challenges from compound solubility: strategies for bioassay optimization. (2006, May 10). ResearchGate. Retrieved January 23, 2026, from [Link]
-
Design, Synthesis, and Biological Evaluation of Novel Acetylcholinesterase and β-Secretase 1 Inhibitors. (n.d.). MDPI. Retrieved January 23, 2026, from [Link]
Sources
- 1. img01.pharmablock.com [img01.pharmablock.com]
- 2. Perspectives in solubility measurement and interpretation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Preclinical Formulations: Insight, Strategies, and Practical Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pub.geus.dk [pub.geus.dk]
- 9. Solubility: An overview - Int J Pharm Chem Anal [ijpca.org]
- 10. Lead Optimization of 3,5-Disubstituted-7-Azaindoles for the Treatment of Human African Trypanosomiasis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. A detailed computational study on binding of kinase inhibitors into β-cyclodextrin: inclusion complex formation - Molecular Systems Design & Engineering (RSC Publishing) DOI:10.1039/D0ME00140F [pubs.rsc.org]
- 13. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. pharmaceutical-networking.com [pharmaceutical-networking.com]
- 16. selleckchem.com [selleckchem.com]
- 17. researchgate.net [researchgate.net]
- 18. docs.lib.purdue.edu [docs.lib.purdue.edu]
- 19. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
Improving the stability of 6-Chloro-3-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine for screening
Technical Support Center: 6-Chloro-3-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine
Introduction
This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with this compound. This 7-azaindole scaffold is a valuable building block in medicinal chemistry, frequently utilized in the development of kinase inhibitors and other targeted therapeutics. However, its structural features—specifically the chlorinated pyridine ring and the trifluoromethyl group—present unique stability and handling challenges that can impact the reliability and reproducibility of screening data. This document offers troubleshooting advice and validated protocols to ensure the stability and integrity of the compound throughout its experimental lifecycle.
Section 1: Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for this compound?
A: The primary concerns are threefold:
-
Precipitation from Solution: The compound has limited aqueous solubility and can precipitate from DMSO stock solutions, especially upon repeated freeze-thaw cycles or after absorbing atmospheric moisture.[1][2]
-
Chemical Degradation: The electron-deficient pyridine ring, further activated by two electron-withdrawing groups (Cl and CF3), is susceptible to nucleophilic substitution.[3]
-
Photodegradation: Chlorinated aromatic compounds can be sensitive to UV light, potentially leading to dechlorination or other structural changes.[4][5]
Q2: My compound is precipitating from its high-concentration DMSO stock. What is happening and what should I do?
A: Precipitation from DMSO is a common issue, often triggered by two main factors.[1][6] First, DMSO is highly hygroscopic and readily absorbs water from the atmosphere, which significantly reduces the solubility of many organic compounds.[2] Second, repeated freeze-thaw cycles can create localized supersaturated zones as the DMSO freezes and thaws, promoting nucleation and crystal growth.[2][7]
Immediate Actions:
-
Attempt to redissolve the compound by gentle warming (30-37°C) and sonication.
-
If redissolution is successful, immediately aliquot the stock solution into single-use volumes to minimize future freeze-thaw cycles.
-
Confirm the concentration of the resolubilized stock via LC-MS before use.
Q3: What are the ideal storage conditions for this compound?
A: Proper storage is critical for maintaining compound integrity.
-
Solid Form: Store at -20°C under an inert atmosphere (argon or nitrogen) and protected from light.[8]
-
DMSO Stock Solution: Store at -80°C in tightly sealed, low-volume aliquots to minimize freeze-thaw cycles and moisture absorption. Use vials with Teflon-lined caps. For routine use, a working stock can be kept at -20°C for up to one month.[9]
Q4: Is the trifluoromethyl (CF3) group stable to hydrolysis?
A: The CF3 group is generally considered robust and metabolically stable.[10] However, it is not inert. Under strongly basic or acidic conditions, particularly with heat, it can undergo hydrolysis to a carboxylic acid, though this is typically a slow process for benzotrifluorides.[11][12] It is crucial to be aware of the pH of your assay buffers and storage solutions.
Section 2: In-Depth Troubleshooting Guides
Guide 2.1: Managing Solubility and Preventing Precipitation
The most frequent point of failure in screening campaigns is inaccurate compound concentration due to precipitation. This can occur either in the master DMSO stock or, more commonly, upon dilution into aqueous assay buffers.
The Causality: When a DMSO-solubilized compound is introduced into an aqueous medium, the solvent environment rapidly changes from 100% organic to >99% aqueous. If the compound's aqueous solubility is lower than the final target concentration, it will precipitate.[13] This is a function of the compound's intrinsic properties, and simply increasing the DMSO concentration in the stock will not solve the issue of low aqueous solubility.[13]
Caption: Decision tree for troubleshooting compound precipitation.
Guide 2.2: Mitigating Chemical Degradation
While generally stable, the compound possesses moieties that can degrade under specific conditions, leading to inaccurate results.
The Causality:
-
Nucleophilic Aromatic Substitution (SNAr): The pyrrolo[2,3-b]pyridine core is electron-deficient. This effect is amplified by the strong electron-withdrawing properties of both the chloro and trifluoromethyl substituents. This makes the carbon atom attached to the chlorine susceptible to attack by nucleophiles that may be present in assay buffers (e.g., thiols like DTT or GSH, or primary/secondary amines).[3]
-
Photodegradation: Aromatic halides can undergo homolytic cleavage of the carbon-halogen bond upon exposure to UV radiation, leading to radical species that can react further.[4]
Caption: Potential sites of chemical instability on the molecule.
Prevention Strategies:
-
Buffer Compatibility: Before initiating a screen, assess the compound's stability in the final assay buffer. Incubate the compound in the buffer for the duration of the assay and analyze for degradation by LC-MS. Avoid buffers containing strong nucleophiles if possible.
-
Light Protection: Handle solid compound and solutions under amber or low-intensity yellow light. Use amber vials or foil-wrapped plates for storage and during experiments.
Section 3: Recommended Experimental Protocols
Protocol 3.1: Preparation and Handling of High-Concentration DMSO Stock Solutions
This protocol is designed to maximize solubility and minimize degradation and precipitation.
Materials:
-
This compound (solid)
-
Anhydrous DMSO (≤0.02% water), preferably from a freshly opened bottle or ampule
-
Argon or Nitrogen gas source
-
Calibrated balance, vortex mixer, and sonicator
-
Sterile, single-use amber glass or polypropylene microtubes
Procedure:
-
Equilibrate the solid compound vial to room temperature for at least 30 minutes before opening to prevent condensation of atmospheric moisture.
-
Weigh the desired amount of solid into a sterile vial under a blanket of inert gas if possible.
-
Add the calculated volume of anhydrous DMSO to reach the target concentration (e.g., 10 mM).
-
Cap the vial tightly and vortex vigorously for 2 minutes.
-
Sonicate the vial in a water bath for 15 minutes to ensure complete dissolution.
-
Visually inspect the solution against a bright light for any undissolved particulates. If any are present, repeat sonication. If they persist, the concentration may be too high.[6]
-
Immediately aliquot the master stock into single-use volumes (e.g., 10-20 µL) in amber microtubes.
-
Blanket the headspace of each aliquot with inert gas before capping.
-
Store aliquots at -80°C. For assay plate preparation, retrieve a single aliquot, thaw completely at room temperature, and use immediately. Do not refreeze partially used aliquots.
Protocol 3.2: Assessment of Compound Stability (Forced Degradation Study)
This self-validating study identifies the compound's specific vulnerabilities.
Caption: Experimental workflow for a forced degradation study.
Procedure:
-
Prepare a 10 mM stock of the compound in acetonitrile (ACN).
-
Create five sets of samples by diluting the stock to 100 µM in separate vials containing:
-
Acidic: 0.1 M HCl
-
Basic: 0.1 M NaOH
-
Oxidative: 3% H₂O₂
-
Photolytic: Water (place vial in a photostability chamber with controlled UV/Vis light)
-
Control: Water (wrap vial in foil and keep at room temperature)
-
-
Incubate all samples for 24 hours at room temperature.
-
After incubation, neutralize the acidic and basic samples with an equimolar amount of base/acid.
-
Analyze all samples by LC-MS, quantifying the peak area of the parent compound.
-
Calculate the percentage of compound remaining relative to the control. Significant degradation (<85% remaining) indicates a stability liability under that condition.
Section 4: Summary of Best Practices
| Parameter | Recommendation | Rationale |
| Solvent | Use high-purity, anhydrous DMSO (<0.02% water). | Minimizes water-induced precipitation and potential hydrolysis.[2] |
| Storage (Solid) | -20°C, under inert gas, protected from light. | Prevents slow degradation from atmospheric oxygen, moisture, and light.[8] |
| Storage (Solution) | -80°C in single-use aliquots. | Minimizes freeze-thaw cycles which cause precipitation and potential degradation.[14][15] |
| Handling | Equilibrate to room temperature before opening. Work under subdued/amber light. | Prevents moisture condensation. Avoids photodegradation.[4] |
| Dissolution | Vortex and sonicate to ensure complete solubilization. | Mechanical energy is required to break up microcrystals and achieve a true solution. |
| Dilution | Use a stepwise or serial dilution protocol for aqueous solutions. | Avoids rapid solvent shifts that cause "shock" precipitation.[9] |
| Validation | Periodically check the concentration and purity of stock solutions via LC-MS. | Ensures the concentration used in assays is accurate, especially for older stocks. |
References
-
The Journal of Organic Chemistry. ACS Publications - American Chemical Society. Available from: [Link]
-
Organic Letters. ACS Publications - American Chemical Society. Available from: [Link]
-
MDPI. Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach. Available from: [Link]
-
ResearchGate. Trifluoromethyl-Substituted Pyridines Through Displacement of Iodine by in situ Generated (Trifluoromethyl)copper. Available from: [Link]
-
National Institutes of Health (NIH). Effect of Freeze-Thaw Cycles on the Oxidation of Protein and Fat and Its Relationship with the Formation of Heterocyclic Aromatic Amines and Advanced Glycation End Products in Raw Meat. Available from: [Link]
-
Wiley Online Library. Trifluoromethyl Hydrolysis En Route to Corroles with Increased Druglikeness. Available from: [Link]
-
ResearchGate. How to avoid dmso dissolved inhibitor from precipitating out when added in culture media? Available from: [Link]
-
ResearchGate. Effect of Freeze-Thaw Cycles on the Oxidation of Protein and Fat and Its Relationship with the Formation of Heterocyclic Aromatic Amines and Advanced Glycation End Products in Raw Meat. Available from: [Link]
-
PubMed Central (PMC). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Available from: [Link]
-
National Institutes of Health (NIH). Protolytic defluorination of trifluoromethyl-substituted arenes. Available from: [Link]
-
PubChem. 6-Chloro-1H-pyrrolo[2,3-b]pyridine. Available from: [Link]
-
PubMed. Effect of Freeze-Thaw Cycles on the Oxidation of Protein and Fat and Its Relationship with the Formation of Heterocyclic Aromatic Amines and Advanced Glycation End Products in Raw Meat. Available from: [Link]
-
ResearchGate. (PDF) Destruction of chlorinated pesticides in TiO2-enhanced photochemical process. Available from: [Link]
-
ResearchGate. (PDF) Compound Precipitation in High-Concentration DMSO Solutions. Available from: [Link]
-
ResearchGate. (PDF) The Effect of Freeze/Thaw Cycles on the Stability of Compounds in DMSO. Available from: [Link]
-
Ziath. Compound precipitation from DMSO and the synergy between water uptake and freeze /thaw cycles. Available from: [Link]
-
MDPI. Strategies for the Biodegradation of Polyfluorinated Compounds. Available from: [Link]
-
MDPI. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Available from: [Link]
-
MDPI. Effects of Freeze–Thaw Cycles on the Structures and Functional Properties of Clitocybe squamulosa Protein Isolates. Available from: [Link]
-
National Institutes of Health (NIH). 3-Chloro-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine. Available from: [Link]
-
Sussex Drug Discovery Centre. Can we predict compound precipitation in DMSO stocks? Available from: [Link]
-
SciSpace. Chemical Degradation of Chlorinated Organic Pollutants for In Situ Remediation and Evaluation of Natural Attenuation. Available from: [Link]
-
PubMed. [Biodegradation of pyridine under UV irradiation]. Available from: [Link]
-
ACS Publications. Advances in Catalytic Enantioselective Fluorination, Mono-, Di-, and Trifluoromethylation, and Trifluoromethylthiolation Reactions | Chemical Reviews. Available from: [Link]
-
PubMed Central (PMC). Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. Available from: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. ziath.com [ziath.com]
- 3. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. scispace.com [scispace.com]
- 6. sussexdrugdiscovery.wordpress.com [sussexdrugdiscovery.wordpress.com]
- 7. mdpi.com [mdpi.com]
- 8. 6-CHLORO-1H-PYRROLO[2,3-B]PYRIDINE | 55052-27-2 [chemicalbook.com]
- 9. medchemexpress.cn [medchemexpress.cn]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. Protolytic defluorination of trifluoromethyl-substituted arenes - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Effect of Freeze-Thaw Cycles on the Oxidation of Protein and Fat and Its Relationship with the Formation of Heterocyclic Aromatic Amines and Advanced Glycation End Products in Raw Meat - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Optimizing reaction conditions for the N-arylation of 7-azaindoles
Technical Support Center: Optimizing N-Arylation of 7-Azaindoles
Welcome to the technical support center for the N-arylation of 7-azaindoles. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this important scaffold. The N-arylation of 7-azaindole is a cornerstone transformation for accessing a vast array of compounds with significant biological activity. However, the unique electronic properties of the 7-azaindole nucleus, particularly the pyridine nitrogen which can act as a competing coordination site for the metal catalyst, can present unique challenges.
This document is structured to provide both foundational knowledge through frequently asked questions (FAQs) and practical, in-depth solutions to common experimental problems in the troubleshooting guide. Our goal is to empower you to not only solve immediate issues but also to understand the underlying chemical principles, enabling you to proactively design more robust and efficient reactions.
Frequently Asked Questions (FAQs)
Q1: What are the primary catalytic systems for the N-arylation of 7-azaindoles?
The two most prevalent and effective methods for forging the N-aryl bond on a 7-azaindole are the Palladium-catalyzed Buchwald-Hartwig amination and the Copper-catalyzed Ullmann condensation (including the related Chan-Lam coupling).[1]
-
Buchwald-Hartwig Amination: This Pd-catalyzed reaction is renowned for its broad substrate scope and high functional group tolerance.[2] It typically involves a palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃), a phosphine ligand, and a base. The choice of ligand is critical and has evolved over several "generations" to handle more challenging substrates.[2]
-
Ullmann Condensation: This is a classical copper-catalyzed reaction. While traditional Ullmann conditions were often harsh (high temperatures, stoichiometric copper), modern protocols utilize catalytic amounts of a copper source (e.g., CuI, Cu(OAc)₂) with a ligand, offering milder reaction conditions.[1][3] The Chan-Lam variant uses arylboronic acids as the coupling partner, often allowing for even milder, aerobic conditions.[4]
Q2: How do I select the appropriate catalyst, ligand, and base for my specific substrates?
This is the most critical aspect of reaction optimization. The ideal conditions depend on the reactivity of both the aryl halide (or equivalent) and the 7-azaindole derivative.
-
Catalyst System:
-
For general screening with aryl bromides and iodides: A good starting point for Buchwald-Hartwig is a Pd(OAc)₂/Xantphos or a related bulky, electron-rich phosphine ligand system. For Ullmann couplings, CuI with a diamine ligand like 1,2-diaminocyclohexane is a robust choice.[5]
-
For less reactive aryl chlorides: More electron-rich and sterically hindered ligands are required for the challenging oxidative addition step.[6] For palladium catalysis, consider using biarylphosphine ligands like XPhos or RuPhos, often with a strong base like NaOtBu or LHMDS.[7]
-
For arylboronic acids (Chan-Lam): Cu(OAc)₂ is a common choice, and the reaction can sometimes proceed without a specific ligand, although pyridine or DBU can be beneficial.[1][4]
-
-
Base Selection: The base's role is to deprotonate the 7-azaindole N-H, making it a more effective nucleophile.
-
Strong Bases (NaOtBu, K₂CO₃, Cs₂CO₃): These are commonly used in Buchwald-Hartwig reactions.[8] Cs₂CO₃ is often beneficial due to its solubility and ability to break up palladium aggregates.[8]
-
Weaker Bases: For base-sensitive functional groups, weaker bases like K₃PO₄ can be effective, though they may require higher temperatures or longer reaction times.[8]
-
Organic Bases (e.g., DBU): Often used in Chan-Lam couplings, where DBU can act as both a base and an auxiliary ligand.[9]
-
Q3: What is the influence of the solvent?
Solvent choice impacts solubility, reaction rate, and catalyst stability.
-
Aprotic Polar Solvents (Dioxane, Toluene, DMF, DMSO): These are the most common solvents. Dioxane and toluene are excellent for many Buchwald-Hartwig reactions.[8] DMSO and DMF are often used in copper-catalyzed reactions, as they can help to solubilize the copper salts and may even act as weak ligands, although high temperatures are often required.[10]
-
Protic Solvents: Alcohols like t-butanol or t-amyl alcohol can be effective, particularly with strong alkoxide bases.
-
Solvents to Avoid: Chlorinated solvents and acetonitrile should generally be avoided in palladium-catalyzed reactions as they can coordinate to the metal center and inhibit catalysis.[8]
Troubleshooting Guide
Problem 1: Low or No Conversion of Starting Materials
You've set up your reaction, but after several hours, TLC or LC-MS analysis shows predominantly unreacted 7-azaindole and aryl halide.
Possible Causes & Solutions:
-
Inactive Catalyst:
-
Causality: The active Pd(0) species is crucial for oxidative addition.[7] If you are using a Pd(II) precatalyst like Pd(OAc)₂, it may not be reducing effectively in situ. The phosphine ligand can be oxidized by atmospheric oxygen, especially at elevated temperatures, rendering it unable to stabilize the palladium center.
-
Solution:
-
Use a Pre-catalyst: Employ a commercially available, air-stable Pd(0) pre-catalyst (e.g., XPhos Pd G3). These are designed to generate the active LPd(0) species reliably upon addition of a base.[8]
-
Ensure Inert Atmosphere: Degas your solvent thoroughly (e.g., by sparging with argon or nitrogen for 15-20 minutes) and maintain a positive pressure of inert gas throughout the reaction.
-
Check Ligand Quality: Use fresh, high-purity ligands. If oxidation is suspected, try increasing the ligand-to-palladium ratio slightly (e.g., from 2:1 to 2.5:1 L:Pd).
-
-
-
Insufficiently Strong Base:
-
Causality: The pKa of the 7-azaindole N-H is approximately 16-17. The chosen base must be strong enough to deprotonate it effectively to form the nucleophilic azaindolate anion. This is especially critical for less reactive coupling partners like aryl chlorides.
-
Solution:
-
-
Poor Substrate Solubility:
-
Causality: If either the 7-azaindole or the aryl halide is not fully dissolved at the reaction temperature, the reaction will be slow and inefficient.[8]
-
Solution:
-
Change Solvent: If using toluene, consider switching to a more polar aprotic solvent like dioxane or DMF. A solvent mixture can also be effective.
-
Increase Temperature: Cautiously increase the reaction temperature in 10 °C increments. Monitor for any signs of decomposition.
-
-
Problem 2: Formation of Significant Side Products
Your desired product is forming, but it's contaminated with other major products, complicating purification.
Common Side Products & Solutions:
-
Hydrodehalogenation of the Aryl Halide: The aryl halide is converted to the corresponding arene (Ar-H).
-
Causality: This often occurs when the reductive elimination step is slow, allowing for side reactions like β-hydride elimination from alkoxide bases or reactions with trace water.
-
Solution:
-
Use a Weaker Base: If using NaOtBu, consider switching to K₂CO₃ or K₃PO₄.
-
Use a Bulky Ligand: Sterically hindered ligands like XPhos or tBuXPhos can accelerate the reductive elimination step, outcompeting the hydrodehalogenation pathway.[6]
-
Ensure Anhydrous Conditions: Use dry solvents and reagents. Dry the base in an oven before use if necessary.
-
-
-
C-Arylation of the 7-Azaindole: The aryl group is attached to a carbon atom (commonly C3 or C2) instead of the nitrogen.
-
Causality: While N-arylation is generally favored, competing C-H activation pathways can occur, particularly with palladium catalysts under certain conditions.[5][11] This can be influenced by the specific ligand and reaction conditions.
-
Solution:
-
Switch to a Copper Catalyst: Copper-catalyzed Ullmann or Chan-Lam reactions have a much higher propensity for N-arylation over C-arylation for azaindoles.[5]
-
Modify the Ligand: In a palladium system, changing the ligand can alter the regioselectivity. Experiment with a different class of ligand (e.g., switch from a biarylphosphine to a ferrocene-based ligand like dppf).
-
-
-
Homocoupling of the Aryl Halide (Ar-Ar):
-
Causality: This side reaction is more common in copper-catalyzed systems, especially at high temperatures.
-
Solution:
-
Lower the Temperature: Try running the reaction at a lower temperature for a longer period.
-
Add a Ligand: For "ligand-free" copper reactions, adding a simple diamine or phenanthroline ligand can often suppress homocoupling and improve the yield of the desired N-arylated product.
-
-
Visualizations & Data
General Optimization Workflow
The following diagram outlines a logical workflow for optimizing the N-arylation of a novel 7-azaindole substrate.
Caption: A systematic workflow for optimizing N-arylation conditions.
Simplified Buchwald-Hartwig Catalytic Cycle
Understanding the mechanism helps in troubleshooting. For instance, a failure in the "Oxidative Addition" step points towards issues with the aryl halide or Pd(0) generation.
Caption: Key steps in the Buchwald-Hartwig catalytic cycle.
Table 1: Recommended Starting Conditions
This table provides experimentally validated starting points for various aryl halide coupling partners. Conditions may require further optimization for specific substrates.
| Aryl Halide Class | Recommended Catalyst System | Base | Solvent | Temp (°C) | Key Considerations |
| Aryl Iodide | Pd₂(dba)₃ / Xantphos or CuI / DMEDA | K₃PO₄ | Dioxane | 100-110 | Generally high reactivity. Milder conditions are often sufficient. |
| Aryl Bromide | XPhos Pd G3 or Pd(OAc)₂ / RuPhos | NaOtBu | Toluene | 100-110 | The workhorse of Buchwald-Hartwig. Ligand choice is key. |
| Aryl Chloride | BrettPhos Pd G3 or Pd(OAc)₂ / tBuXPhos | LHMDS | Dioxane | 110-120 | Requires highly active catalyst systems with electron-rich, bulky ligands. |
| Arylboronic Acid | Cu(OAc)₂ | DBU | DCM / Air | RT - 40 | Chan-Lam conditions are often the mildest but may have substrate limitations.[4] |
Experimental Protocols
Protocol 1: General Procedure for Palladium-Catalyzed N-Arylation of 7-Azaindole with an Aryl Bromide
This protocol is a starting point and should be optimized for specific substrates.
Materials:
-
7-Azaindole (1.0 equiv)
-
Aryl Bromide (1.2 equiv)
-
XPhos Pd G3 (2 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 equiv)
-
Anhydrous Toluene (0.2 M relative to 7-azaindole)
Procedure:
-
To a dry reaction vial equipped with a magnetic stir bar, add 7-azaindole, the aryl bromide, XPhos Pd G3, and sodium tert-butoxide.
-
Evacuate and backfill the vial with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add the anhydrous toluene via syringe under the inert atmosphere.
-
Seal the vial tightly and place it in a preheated heating block at 110 °C.
-
Stir the reaction mixture for 4-24 hours. Monitor the reaction progress by TLC or LC-MS by taking small aliquots.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a small pad of celite, washing the pad with additional ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude residue by column chromatography on silica gel to afford the desired N-arylated 7-azaindole.
Protocol 2: Chan-Lam N-Arylation of 7-Azaindole with an Arylboronic Acid
This protocol is adapted from literature and highlights the mild conditions often possible with this method.[1][4]
Materials:
-
7-Azaindole (1.0 equiv, 0.423 mmol)
-
Arylboronic Acid (1.2 equiv, 0.508 mmol)
-
Copper(II) Acetate (Cu(OAc)₂) (20 mol%)
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (1.0 equiv)
-
Dichloromethane (DCM) (3 mL)
Procedure:
-
To a reaction vial, add 7-azaindole (0.05 g, 0.423 mmol), the arylboronic acid (0.062 g, 0.508 mmol for phenylboronic acid), and Cu(OAc)₂.[4]
-
Add DCM (3 mL) followed by DBU.
-
Stir the reaction mixture at room temperature, open to the air, for 12-24 hours.[4]
-
Monitor the reaction progress by TLC.
-
Upon completion, dilute the reaction mixture with DCM and wash with water.
-
Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
References
-
Tarselli, M. A., & Wüthrich, K. (2021). Recent Progress Concerning the N-Arylation of Indoles. Molecules, 26(16), 5079. [Link]
-
Zhang, Y., et al. (2026). Palladium(II)-Catalyzed Direct C7-Acyloxylation of Indoles. Organic Letters. [Link]
-
Sengupta, S., et al. (2021). Deprotometalation-Iodolysis and Direct Iodination of 1-Arylated 7-Azaindoles: Reactivity Studies and Molecule Properties. Molecules, 26(11), 3328. [Link]
-
Tarselli, M. A., & Wüthrich, K. (2021). Recent Progress Concerning the N-Arylation of Indoles. Molecules. [Link]
-
Wikipedia contributors. (2023). Buchwald–Hartwig amination. Wikipedia, The Free Encyclopedia. [Link]
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]
-
ResearchGate. (n.d.). Scope of N-arylation of 7-azaindole. [Link]
-
Antilla, J. C., & Buchwald, S. L. (2001). The Copper-Catalyzed N-Arylation of Indoles. Journal of the American Chemical Society, 123(35), 8610-8611. [Link]
-
Mondal, S., et al. (2024). Ullmann-Type N-, S-, and O-Arylation Using a Well-Defined 7-Azaindole-N-oxide (7-AINO)-Based Copper(II) Catalyst. The Journal of Organic Chemistry. [Link]
-
Norrby, P.-O., et al. (2018). Role of the Base in Buchwald–Hartwig Amination. The Journal of Organic Chemistry, 83(15), 8034-8043. [Link]
-
Laha, J. K., et al. (2021). Arylthianthrenium Salts Enabled Palladium-Catalyzed Regioselective Arylation: Access to Value-Added 7-Azaindoles. Organic Letters, 23(17), 6899-6904. [Link]
-
Laha, J. K., et al. (2016). Palladium-catalyzed regioselective C-2 arylation of 7-azaindoles, indoles, and pyrroles with arenes. Chemical Communications, 52(23), 4329-4332. [Link]
-
Mondal, S., et al. (2023). 7-Azaindole N-Oxide (7-AINO) Mediated Cu-Catalyzed N-Arylation: Mechanistic Investigation into the Role of Fluoride Ions. ACS Catalysis, 13(18), 12246-12258. [Link]
-
ResearchGate. (n.d.). 7-Azaindole N-Oxide (7-AINO) Mediated Cu-Catalyzed N-Arylation: Mechanistic Investigation into the Role of Fluoride Ions. [Link]
-
Nolan, S. P., & Cazin, C. S. J. (Eds.). (2017). Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions. In N-Heterocyclic Carbenes in Catalysis. [Link]
-
Czégéni, C., & Kégl, T. (2020). On the Current Status of Ullmann-Type N-Arylation Reactions Promoted by Heterogeneous Catalysts. Catalysts, 10(12), 1435. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 3. On the Current Status of Ullmann-Type N-Arylation Reactions Promoted by Heterogeneous Catalysts [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 9. researchgate.net [researchgate.net]
- 10. Recent Progress Concerning the N-Arylation of Indoles - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Palladium-catalyzed regioselective C-2 arylation of 7-azaindoles, indoles, and pyrroles with arenes - Chemical Communications (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Palladium-Catalyzed Cross-Coupling of Pyridines
Welcome to the technical support center dedicated to one of the more nuanced challenges in modern synthetic chemistry: the palladium-catalyzed cross-coupling of pyridine moieties. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of forming C-C bonds with these ubiquitous heterocycles. My aim is to provide not just protocols, but a deeper understanding of the underlying principles that govern success and failure in these reactions, with a particular focus on mitigating the pervasive issue of homocoupling.
Section 1: Understanding the Homocoupling Problem in Pyridine Cross-Couplings
FAQ 1: I'm seeing a significant amount of bipyridine byproduct in my Suzuki-Miyaura reaction. What's causing this homocoupling?
This is a classic and often frustrating side reaction. Homocoupling in Suzuki-Miyaura reactions, particularly of your pyridyl boronic acid or ester, is primarily driven by two palladium-mediated pathways that can compete with the desired cross-coupling catalytic cycle.
-
Oxygen-Mediated Homocoupling: This is the most common culprit. The presence of dissolved oxygen can oxidize the active Pd(0) catalyst to a Pd(II) species. This Pd(II) can then undergo a transmetalation with two molecules of your pyridyl boronic acid, leading to a dipyridyl-palladium complex. Reductive elimination from this complex yields the bipyridine homocoupling product and regenerates Pd(0). Rigorous deoxygenation of your reaction mixture is the first line of defense.[1][2][3][4]
-
Base-Promoted Homocoupling: While the base is essential for activating the boronic acid for the desired transmetalation, certain conditions can favor a homocoupling pathway. This is particularly true if the oxidative addition of your pyridyl halide to the Pd(0) catalyst is slow, allowing for competing reactions of the activated boronic acid to dominate.
The electronic nature of the pyridine ring itself can also play a role. The electron-deficient character of the pyridine nucleus, especially in 2- and 4-substituted pyridines, can influence the rates of the various steps in the catalytic cycle, sometimes creating a kinetic window where homocoupling becomes more favorable.
Section 2: Troubleshooting Guide: A Mechanistic Approach
Issue 1: My Suzuki-Miyaura coupling of a 2-bromopyridine is sluggish and gives mainly the 2,2'-bipyridine homocoupling product.
The 2-position of the pyridine ring presents a unique set of challenges due to the proximity of the nitrogen atom, which can act as a ligand for the palladium center, potentially inhibiting the catalytic cycle.[5]
Root Cause Analysis & Solutions:
-
Slow Oxidative Addition: The oxidative addition of 2-halopyridines can be slower than for their 3- and 4-isomers. This "lag" provides an opportunity for the homocoupling of the boronic acid to occur.
-
Solution 1: Ligand Choice is Critical. Switch to bulky, electron-rich phosphine ligands. Ligands from the Buchwald family, such as SPhos or XPhos, are designed to accelerate both oxidative addition and reductive elimination, thereby kinetically favoring the cross-coupling pathway over homocoupling.[6][7][8]
-
Solution 2: Consider the Halide. If you are using a 2-chloropyridine, the C-Cl bond activation is significantly more difficult than for a C-Br or C-I bond. If possible, switch to the corresponding bromide or iodide to facilitate a faster oxidative addition.[9]
-
-
Catalyst Inhibition: The pyridine nitrogen can coordinate to the palladium center, leading to catalyst deactivation or the formation of off-cycle species.
-
Solution: Use of Additives. In some cases, the addition of a Lewis acid, such as B(OMe)₃, can reversibly bind to the pyridine nitrogen, preventing it from poisoning the palladium catalyst.[5]
-
-
Oxygen Contamination: As mentioned, oxygen is a major promoter of boronic acid homocoupling.
Diagram 1: Competing Catalytic Cycles
Caption: Competing pathways in pyridine cross-coupling.
Issue 2: My Stille coupling with a pyridylstannane is giving significant amounts of the homocoupled stannane byproduct.
Homocoupling is also a known side reaction in Stille couplings. The mechanism can involve the reaction of two organostannane molecules with the Pd(II) precatalyst or a radical process involving the Pd(0) catalyst.
Root Cause Analysis & Solutions:
-
Transmetalation Rate: The relative rates of oxidative addition and transmetalation are key. If transmetalation is too fast relative to the consumption of the oxidative addition product, homocoupling can occur.
-
Solution 1: Choice of Ligand. While traditionally performed with ligands like PPh₃, more electron-rich and bulky phosphines can sometimes offer better control. However, be aware that very bulky ligands can also promote other side reactions.
-
Solution 2: Additives. The use of additives like Cu(I) salts can sometimes accelerate the desired transmetalation step in a productive manner, outcompeting the homocoupling pathway. Lithium chloride is also frequently added to facilitate the reaction.[11]
-
-
Purity of Reagents: Organostannanes can be prone to degradation, and impurities can initiate homocoupling.
-
Solution: Reagent Quality Control. Ensure your pyridylstannane is pure. If synthesized in-house, ensure complete removal of any residual lithium or Grignard reagents used in its preparation.
-
Issue 3: I am attempting a Negishi coupling with a pyridylzinc reagent and observing low yields and significant byproduct formation.
Negishi couplings are often very fast and high-yielding, but pyridylzinc reagents can be challenging due to their reactivity and potential instability. While homocoupling of the zinc reagent is less common than with boronic acids, other side reactions can occur.
Root Cause Analysis & Solutions:
-
Reagent Instability: Pyridylzinc reagents, especially if prepared in solution, can be unstable.
-
Solution: Use Solid, Stabilized Reagents. Recent advances have led to the development of solid, moderately air-stable 2-pyridylzinc reagents, such as organozinc pivalates or ligand-stabilized zinc halides. These reagents offer the operational simplicity of boronic esters with the high reactivity of organozincs.[12][13][14]
-
-
Reaction Conditions: Despite their high reactivity, Negishi couplings still require careful optimization.
-
Solution: Catalyst and Ligand Screening. While Pd(PPh₃)₄ is a common starting point, catalyst systems based on Pd₂(dba)₃ with ligands like SPhos or XPhos can be more effective for challenging substrates.[15]
-
Section 3: Data-Driven Optimization
The choice of reaction parameters can have a dramatic effect on the ratio of cross-coupling to homocoupling products. Below are tables compiled from literature data to guide your optimization efforts.
Table 1: Influence of Ligand and Base on Suzuki-Miyaura Coupling of 2-Bromopyridine
| Entry | Catalyst/Ligand | Base | Solvent | Temp (°C) | Yield of Cross-Coupled Product (%) | Notes |
| 1 | Pd(PPh₃)₄ | Na₂CO₃ | Dioxane/H₂O | 100 | Moderate to Good | A classic choice, but can be prone to homocoupling with less reactive partners.[16] |
| 2 | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene | 100 | >90 | Buchwald ligands often provide excellent yields and suppress homocoupling.[7] |
| 3 | Pd₂(dba)₃ / XPhos | K₃PO₄ | n-Butanol | 100 | >95 | Excellent for sterically hindered substrates and heteroaryl chlorides.[17] |
| 4 | Pd(dppf)Cl₂ | K₂CO₃ | DMF | 120 | Good to Excellent | A robust catalyst, but may require higher temperatures.[18] |
Table 2: Effect of Pyridine Substitution on Suzuki-Miyaura Coupling Yields
| Entry | Pyridyl Halide | Partner | Catalyst System | Yield (%) | Observations |
| 1 | 3-Bromopyridine | Phenylboronic acid | Pd(OAc)₂/PPh₃ | High | Generally couples well; less prone to catalyst inhibition than 2-isomers.[19] |
| 2 | 2-Chloropyridine | 4-Tolylboronic acid | Pd₂(dba)₃/XPhos | High | Requires a highly active catalyst system due to the strong C-Cl bond.[17] |
| 3 | 4-Chloropyridine | Arylboronic acid | Pd(OAc)₂/SPhos | Excellent | Often couples efficiently with modern catalyst systems. |
| 4 | 2-Bromo-5-(CF₃)pyridine | Arylboronic acid | Pd(dppf)Cl₂ | Good | Electron-withdrawing groups can activate the halide but may also affect side reactions. |
Note: Yields are representative and can vary based on the specific coupling partner and precise reaction conditions.
Section 4: Experimental Protocols
Protocol 1: General Procedure for Minimizing Homocoupling in Suzuki-Miyaura Coupling of a Halopyridine
This protocol incorporates best practices for suppressing the formation of bipyridine byproducts.
Materials:
-
Halopyridine (1.0 equiv)
-
Arylboronic acid or ester (1.2 - 1.5 equiv)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%)
-
Bulky phosphine ligand (e.g., SPhos, 2-4 mol%)
-
Anhydrous base (e.g., K₃PO₄, 2.0-3.0 equiv)
-
Anhydrous, degassed solvent (e.g., Toluene or 1,4-Dioxane)
Experimental Workflow:
Caption: Workflow for a low-homocoupling Suzuki reaction.
Procedure:
-
To a flame-dried Schlenk flask, add the halopyridine, arylboronic acid, and potassium phosphate.
-
Seal the flask with a septum, and evacuate and backfill with argon. Repeat this cycle three times.
-
Add the degassed solvent via syringe.
-
With an outlet needle, bubble argon through the stirred suspension for 15-30 minutes (subsurface sparging).
-
Remove the argon inlet and outlet needles. Under a positive pressure of argon, briefly remove the septum and add the palladium precatalyst and phosphine ligand as solids.
-
Reseal the flask and heat the mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitor the reaction's progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, quench with water, and extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Section 5: Final Checklist for Success
Before you begin your next pyridine cross-coupling, run through this checklist:
-
Purity is Paramount: Are my halopyridine and organometallic reagent pure?
-
Oxygen is the Enemy: Have I thoroughly degassed my solvent and reaction mixture?
-
Ligand Matters: Am I using a sufficiently electron-rich and bulky ligand to promote cross-coupling over side reactions?
-
Base Selection: Is my base appropriate for the catalyst system and substrates? (e.g., K₃PO₄ is often a good choice with Buchwald ligands).
-
Correct Stoichiometry: Am I using a slight excess of the organometallic reagent?
By understanding the mechanistic underpinnings of homocoupling and systematically addressing each potential cause, you can significantly improve the outcome of your palladium-catalyzed pyridine cross-coupling reactions.
References
-
Akin, S., et al. (2021). Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry. MDPI. Available at: [Link]
-
Colombe, J. R., et al. (2013). Synthesis of Solid 2-Pyridylzinc Reagents and their Application in Negishi Reactions. National Institutes of Health. Available at: [Link]
-
Espinet, P., & Echavarren, A. M. (2004). The Mechanisms of the Stille Reaction. Angewandte Chemie International Edition. Available at: [Link]
-
Fleckenstein, C. A., & Plenio, H. (2008). Highly Efficient Suzuki–Miyaura Coupling of Heterocyclic Substrates through Rational Reaction Design. Chemistry – A European Journal. Available at: [Link]
-
Liu, H., et al. (2024). The Substituent Effects of Suzuki Coupling in Aqueous Micelles. The Journal of Organic Chemistry. Available at: [Link]
-
Molander, G. A., & Canturk, B. (2009). Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. Organic letters. Available at: [Link]
- Old, D. W., Wolfe, J. P., & Buchwald, S. L. (1998). A Highly Active Catalyst for Palladium-Catalyzed Cross-Coupling Reactions: A General and Efficient Method for the Suzuki and Stille Coupling of Aryl Chlorides and Aryl Bromides. Journal of the American Chemical Society.
-
Razler, T. M., et al. (2005). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. Organic Process Research & Development. Available at: [Link]
- Stille, J. K. (1986). The Palladium-Catalyzed Cross-Coupling Reactions of Organotin Reagents with Organic Electrophiles.
-
Wikipedia. (2023). Stille reaction. Available at: [Link]
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Available at: [Link]
-
NROChemistry. Negishi Coupling. Available at: [Link]
-
NROChemistry. Stille Coupling. Available at: [Link]
-
Microwave Assisted Suzuki-Miyaura and Ullmann Type Homocoupling Reactions of 2- and 3-Halopyridines Using a Pd(OAc)2/Benzimidazolium Salt and Base Catalyst System. (2014). MDPI. Available at: [Link]
-
Optimizations of the Suzuki coupling of 3-bromopyridine with potassium phenyltrifluoroborate in aqueous media. (2012). ResearchGate. Available at: [Link]
-
Palladium-Catalyzed Reductive Homocoupling of Aromatic Halides and Oxidation of Alcohols. (2010). The Journal of Organic Chemistry. Available at: [Link]
-
Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. (2005). The Journal of Organic Chemistry. Available at: [Link]
-
Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis. (2016). National Institutes of Health. Available at: [Link]
-
Suzuki Coupling. (n.d.). Organic Chemistry Portal. Available at: [Link]
Sources
- 1. wwjmrd.com [wwjmrd.com]
- 2. Homocoupling reactions of aryl halides-Typical procedures with Cu, Ni and Pd catalysts - operachem [operachem.com]
- 3. benchchem.com [benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. Yoneda Labs [yonedalabs.com]
- 6. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Catalysts for Suzuki-Miyaura coupling processes: scope and studies of the effect of ligand structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Buchwald Ligands [sigmaaldrich.com]
- 9. Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. uwindsor.ca [uwindsor.ca]
- 11. Stille Coupling | NROChemistry [nrochemistry.com]
- 12. Synthesis of Solid 2-Pyridylzinc Reagents and their Application in Negishi Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Synthesis of Solid 2-Pyridylzinc Reagents and Their Application in Negishi Reactions [organic-chemistry.org]
- 14. Synthesis of Solid 2-Pyridylzinc Reagents and Their Application in Negishi Reactions [dspace.mit.edu]
- 15. Negishi Coupling | NROChemistry [nrochemistry.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
Validation & Comparative
The Ascendancy of the 7-Azaindole Scaffold: A Comparative Efficacy Analysis Against Established Kinase Inhibitors
In the landscape of modern drug discovery, particularly within the realm of kinase inhibition, the relentless pursuit of enhanced potency, selectivity, and favorable pharmacokinetic profiles is paramount. The 7-azaindole scaffold has emerged as a privileged structure, demonstrating significant promise in addressing these critical parameters. This guide provides an in-depth, data-driven comparison of the efficacy of 7-azaindole based inhibitors against established drugs, offering researchers, scientists, and drug development professionals a comprehensive resource to inform their strategic decisions.
Introduction: The Strategic Advantage of the 7-Azaindole Moiety
The 7-azaindole core, a bioisostere of indole, offers a unique combination of features that make it an attractive scaffold for kinase inhibitors. Its ability to form critical hydrogen bond interactions with the hinge region of the ATP-binding pocket of kinases mimics the binding of adenine, the core of ATP itself. This fundamental interaction provides a strong foundation for developing potent and selective inhibitors.[1][2] One of the most notable successes of this scaffold is Vemurafenib (Zelboraf®), a potent BRAF kinase inhibitor approved for the treatment of BRAF V600E-mutated melanoma.[3]
This guide will dissect the efficacy of 7-azaindole based inhibitors by focusing on two key therapeutic areas: BRAF-mutant melanoma and inflammatory diseases, specifically targeting p38 MAPK. We will compare a prominent 7-azaindole based drug, Vemurafenib, with other established BRAF inhibitors. Furthermore, we will explore the preclinical potential of 7-azaindole based p38 MAPK inhibitors in the context of rheumatoid arthritis, where the clinical landscape has been challenging for this target class.
I. BRAF Inhibition in Metastatic Melanoma: A Head-to-Head Efficacy Comparison
The discovery of activating BRAF mutations, particularly the V600E substitution, in a significant portion of melanoma patients revolutionized the treatment paradigm for this aggressive cancer.[4] This led to the development of targeted therapies, including the 7-azaindole based inhibitor, Vemurafenib.
The MAPK Signaling Pathway in Melanoma
The Mitogen-Activated Protein Kinase (MAPK) pathway is a critical signaling cascade that regulates cell proliferation, differentiation, and survival. In BRAF-mutant melanoma, the constitutively active BRAF kinase leads to aberrant downstream signaling through MEK and ERK, driving uncontrolled cell growth.
Figure 1: Simplified MAPK signaling pathway in BRAF-mutant melanoma.
Comparative In Vitro Efficacy of BRAF Inhibitors
The half-maximal inhibitory concentration (IC50) is a key metric for assessing the potency of a drug in vitro. It represents the concentration of an inhibitor required to reduce the activity of a biological process by 50%. The following table summarizes the reported IC50 values for Vemurafenib and another BRAF inhibitor, Dabrafenib, against the BRAF V600E mutant kinase.
| Inhibitor | Scaffold | Target | IC50 (nM) | Reference |
| Vemurafenib | 7-Azaindole | BRAF V600E | 31 | [5] |
| Dabrafenib | Thiazole | BRAF V600E | 0.6 | [5] |
This data indicates that while both are potent inhibitors, Dabrafenib demonstrates a lower IC50 in this specific in vitro assay, suggesting higher potency at the enzymatic level.
Clinical Efficacy in BRAF V600-Mutant Melanoma
While in vitro potency is a critical starting point, clinical efficacy is the ultimate determinant of a drug's value. Clinical trials have compared the efficacy of Vemurafenib with other targeted therapies.
| Treatment | Overall Survival (1-year) | Progression-Free Survival (Median) | Overall Response Rate | Reference |
| Vemurafenib | 65% | 7.3 months | 48% | [6][7] |
| Dabrafenib + Trametinib | 72% | 11.4 months | 64% | [6][7] |
Clinical data from a head-to-head trial demonstrated that the combination of Dabrafenib (a BRAF inhibitor) and Trametinib (a MEK inhibitor) resulted in improved overall survival and progression-free survival compared to Vemurafenib monotherapy in patients with BRAF V600-mutant melanoma.[6][7] This highlights the evolution of treatment strategies towards combination therapies to overcome resistance mechanisms.
II. Targeting p38 MAPK in Inflammatory Disease: A Preclinical Perspective
The p38 mitogen-activated protein kinase (MAPK) pathway plays a crucial role in the production of pro-inflammatory cytokines such as TNF-α and IL-1, making it an attractive target for the treatment of inflammatory diseases like rheumatoid arthritis (RA).[8] Several 7-azaindole based inhibitors have been developed to target p38 MAPK.
The p38 MAPK Signaling Pathway in Rheumatoid Arthritis
In RA, pro-inflammatory stimuli activate the p38 MAPK pathway in synovial cells, leading to the production of cytokines and matrix metalloproteinases that contribute to joint inflammation and destruction.
Figure 3: Workflow for a fluorescence-based kinase inhibition assay.
Cell Viability Assay (MTT Assay)
This colorimetric assay is used to assess the effect of a compound on the metabolic activity of living cells, which is an indicator of cell viability.
-
Cell Seeding: Cells (e.g., A375 melanoma cells) are seeded in a 96-well plate and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the test compound (e.g., Vemurafenib) for a specified period (e.g., 72 hours).
-
MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.
-
Incubation: The plate is incubated to allow viable cells to metabolize the MTT into formazan crystals.
-
Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals, resulting in a purple solution.
-
Absorbance Reading: The absorbance of the solution is measured using a spectrophotometer at a wavelength of ~570 nm.
-
Data Analysis: The absorbance values are used to determine the percentage of cell viability relative to untreated control cells, and the IC50 value for cytotoxicity can be calculated. [8]
In Vivo Tumor Xenograft Model
This model is used to evaluate the anti-tumor efficacy of a compound in a living organism.
-
Cell Implantation: Human melanoma cells (e.g., A375) are subcutaneously injected into immunocompromised mice (e.g., nude mice).
-
Tumor Growth: The tumors are allowed to grow to a palpable size.
-
Treatment: The mice are randomized into treatment groups and administered the test compound (e.g., a 7-azaindole inhibitor) or a vehicle control via a relevant route (e.g., oral gavage).
-
Tumor Measurement: Tumor volume is measured regularly using calipers.
-
Endpoint: The study is concluded when the tumors in the control group reach a predetermined size, and the tumors are excised and weighed.
-
Data Analysis: The tumor growth inhibition is calculated by comparing the tumor volumes in the treated groups to the control group.
Figure 4: Workflow for an in vivo tumor xenograft model.
Conclusion and Future Directions
The 7-azaindole scaffold has unequivocally established its value in the development of potent and selective kinase inhibitors, as exemplified by the clinical success of Vemurafenib. Head-to-head comparisons, both in vitro and in clinical settings, are crucial for discerning the nuanced advantages and disadvantages of different inhibitors. While 7-azaindole based BRAF inhibitors have shown significant efficacy, the field of oncology is progressively moving towards combination therapies to enhance durable responses and combat resistance.
In the realm of inflammatory diseases, the journey of p38 MAPK inhibitors has been more arduous. Despite promising preclinical data for this target class, clinical translation has been largely unsuccessful. The future of 7-azaindole based p38 inhibitors will likely depend on the development of compounds with improved safety profiles and a deeper understanding of the patient populations that are most likely to respond. Further preclinical studies directly comparing novel 7-azaindole based p38 inhibitors with established RA therapies in relevant animal models are warranted to build a stronger case for their clinical development.
As our understanding of disease biology and the intricacies of kinase signaling continues to evolve, the strategic application of privileged scaffolds like 7-azaindole will remain a cornerstone of innovative drug discovery.
References
-
ResearchGate. IC 50 values of BRAF V600E mutated melanoma cells after exposure to.... Available from: [Link].
- Firestein, G.S. “Go upstream, young man”: lessons learned from the p38 saga.
- Irie, T., & Sawa, M. (2018). 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors. Chemical & Pharmaceutical Bulletin, 66(1), 29-36.
-
National Center for Biotechnology Information. Pyrazole derivatives ameliorate synovial inflammation in collagen-induced arthritis mice model via targeting p38 MAPK and COX-2. Available from: [Link].
-
MDPI. The Azaindole Framework in the Design of Kinase Inhibitors. Available from: [Link].
-
National Center for Biotechnology Information. Comparative safety of BRAF and MEK inhibitors (vemurafenib, dabrafenib and trametinib) in first-line therapy for BRAF-mutated metastatic melanoma. Available from: [Link].
-
National Center for Biotechnology Information. Dabrafenib and its potential for the treatment of metastatic melanoma. Available from: [Link].
-
National Center for Biotechnology Information. In Vitro Target Validation and in Vivo Efficacy of p38 MAP Kinase Inhibition in Established Chronic Collagen-Induced Arthritis Model: A Pre-Clinical Study. Available from: [Link].
-
National Center for Biotechnology Information. Identification of pathways modulating vemurafenib resistance in melanoma cells via a genome-wide CRISPR/Cas9 screen. Available from: [Link].
-
National Center for Biotechnology Information. The Melanoma Patient-Derived Xenograft (PDX) Model. Available from: [Link].
-
SciSpace. Clinical candidates of small molecule p38 MAPK inhibitors for inflammatory diseases. Available from: [Link].
-
ResearchGate. IC50 values of BRAFV600 mutated melanoma cells after exposure to single.... Available from: [Link].
-
ResearchGate. Affinity parameters for golimumab, infliximab, etanercept and adalimumab binding to human TNFa. Available from: [Link].
-
National Center for Biotechnology Information. Comparisons of affinities, avidities, and complement activation of adalimumab, infliximab, and etanercept in binding to soluble and membrane tumor necrosis factor. Available from: [Link].
-
National Center for Biotechnology Information. Dabrafenib; Preclinical Characterization, Increased Efficacy when Combined with Trametinib, while BRAF/MEK Tool Combination Reduced Skin Lesions. Available from: [Link].
-
AACR Journals. Antitumor Activity of BRAF Inhibitor Vemurafenib in Preclinical Models of BRAF-Mutant Colorectal Cancer. Available from: [Link].
-
Spandidos Publications. Standardization of A375 human melanoma models on chicken embryo chorioallantoic membrane and Balb/c nude mice. Available from: [Link].
-
SciSpace. Clinical candidates of small molecule p38 MAPK inhibitors for inflammatory diseases. Available from: [Link].
-
Becaris Publishing. Comparative efficacy of dabrafenib + trametinib versus treatment options for metastatic melanoma in first-line settings. Available from: [Link].
-
ResearchGate. Vemurafenib-resistant cells show higher IC50 values than their parental.... Available from: [Link].
-
National Center for Biotechnology Information. Revisiting p38 Mitogen-Activated Protein Kinases (MAPK) in Inflammatory Arthritis. Available from: [Link].
-
ResearchGate. (PDF) Guidelines for accurate EC50/IC50 estimation. Available from: [Link].
-
ClinicalTrials.gov. Dabrafenib and Trametinib in People With BRAF V600E Mutation Positive Lesions in Erdheim Chester Disease. Available from: [Link].
-
Altogen Labs. A2058 Xenograft Model. Available from: [Link].
-
Cancer Research UK. A trial looking at dabrafenib, trametinib and vemurafenib for melanoma. Available from: [Link].
-
Oxford Academic. Determination of affinity constants of adalimumab, infliximab and etanercept for soluble and membrane forms of TNF using kinetic exclusion assay (131.22). Available from: [Link].
-
National Center for Biotechnology Information. Cell Viability Assays - Assay Guidance Manual. Available from: [Link].
-
YouTube. Dr. Weber on Dabrafenib/Trametinib Versus Vemurafenib/Cobimetinib in Melanoma. Available from: [Link].
-
National Center for Biotechnology Information. Orthotopic human melanoma xenograft model systems for studies of tumour angiogenesis, pathophysiology, treatment sensitivity and metastatic pattern. Available from: [Link].
-
National Center for Biotechnology Information. Inhibition of Patched Drug Efflux Increases Vemurafenib Effectiveness against Resistant BrafV600E Melanoma. Available from: [Link].
-
National Center for Biotechnology Information. Determination of half-maximal inhibitory concentration using biosensor-based protein interaction analysis. Available from: [Link].
-
Cell Sciences. Human anti-TNF alpha (Clone D2E7) Adalimumab. Available from: [Link].
-
National Center for Biotechnology Information. Design and synthesis of 4-azaindoles as inhibitors of p38 MAP kinase. Available from: [Link].
Sources
- 1. researchgate.net [researchgate.net]
- 2. Novel p38 inhibitors with potent oral efficacy in several models of rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. In vitro target validation and in vivo efficacy of p38 MAP kinase inhibition in established chronic collagen-induced arthritis model: a pre-clinical study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pharmacological Inhibition of the PI3K/AKT/mTOR Pathway in Rheumatoid Arthritis Synoviocytes: A Systematic Review and Meta-Analysis (Preclinical) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scispace.com [scispace.com]
- 6. ClinicalTrials.gov [clinicaltrials.gov]
- 7. Pyrazole derivatives ameliorate synovial inflammation in collagen-induced arthritis mice model via targeting p38 MAPK and COX-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. “Go upstream, young man”: lessons learned from the p38 saga - PMC [pmc.ncbi.nlm.nih.gov]
Selectivity profile of 6-Chloro-3-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine derivatives against a kinase panel
A Comparative Guide to the Kinase Selectivity of 1H-pyrrolo[2,3-b]pyridine Derivatives
This guide provides an in-depth analysis of the kinase selectivity profiles for derivatives of the 1H-pyrrolo[2,3-b]pyridine scaffold, a core structure in modern kinase inhibitor design. We will explore the rationale behind its prevalence, detail the methodologies for accurately assessing kinase selectivity, and present comparative data from key studies to guide researchers and drug development professionals.
The Strategic Advantage of the 1H-pyrrolo[2,3-b]pyridine Scaffold
The 1H-pyrrolo[2,3-b]pyridine ring system, also known as 7-azaindole, is recognized as a "privileged scaffold" in medicinal chemistry, particularly for the development of kinase inhibitors.[1][2] Its utility stems from its structural mimicry of the adenine portion of ATP, the universal phosphate donor for all kinases.
The key to its function lies in the arrangement of nitrogen atoms within the bicyclic structure. The pyrrole nitrogen (N1) acts as a hydrogen bond donor, while the pyridine nitrogen (N7) serves as a hydrogen bond acceptor.[1] This specific arrangement allows the 7-azaindole core to form two critical hydrogen bonds with the "hinge region" of the kinase ATP-binding pocket, effectively anchoring the inhibitor and blocking ATP from binding.[3] This bidentate interaction is a common feature among many potent kinase inhibitors and provides a robust foundation for achieving high-affinity binding.[3]
The addition of substituents, such as the 6-chloro and 3-trifluoromethyl groups specified in the topic, is a deliberate design choice to modulate activity and selectivity. Electron-withdrawing groups like trifluoromethyl can significantly influence the electronic properties of the core structure, potentially enhancing binding affinity or altering interactions with adjacent pockets in the ATP-binding site.[4]
Caption: Fig 2. Workflow for a kinase panel screening experiment.
Comparative Selectivity Profiles: Case Studies
While data for the exact 6-Chloro-3-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine scaffold is dispersed across proprietary databases, published literature on closely related analogs provides excellent insight into the selectivity profiles achievable with this core structure.
Case Study 1: Potent and Selective FGFR Inhibition
Fibroblast Growth Factor Receptors (FGFRs) are a family of receptor tyrosine kinases whose aberrant activation is linked to various cancers. [5]A study on 1H-pyrrolo[2,3-b]pyridine derivatives identified compound 4h as a potent inhibitor of FGFRs 1, 2, and 3, with significantly lower activity against FGFR4. [5][6]
| Compound | Target Kinase | IC50 (nM) | Reference |
|---|---|---|---|
| 4h | FGFR1 | 7 | [5] |
| FGFR2 | 9 | [5] | |
| FGFR3 | 25 | [5] |
| | FGFR4 | 712 | [5]|
This data demonstrates that substitutions on the 7-azaindole core can be tuned to achieve selectivity even among closely related kinase family members.
Caption: Fig 3. Simplified FGFR signaling pathway targeted by Compound 4h.
Case Study 2: High Potency Against c-Met Kinase
The c-Met receptor tyrosine kinase is another important oncology target. A series of novel pyrrolo[2,3-b]pyridine derivatives bearing a 1,2,3-triazole moiety were developed as c-Met inhibitors. [4]The most promising compound, 34 , demonstrated exceptional single-digit nanomolar potency against c-Met. [4]The study noted that electron-withdrawing groups were beneficial for activity. [4]
| Compound | Target Kinase | IC50 (nM) | Reference |
|---|
| 34 | c-Met | 1.68 | [4]|
While a broad selectivity panel was not published in this specific paper, the high potency against the primary target is the first critical step in developing a selective inhibitor.
Case Study 3: Selective Inhibition of FMS Kinase
In a study of the related pyrrolo[3,2-c]pyridine scaffold, compound 1r was identified as a potent inhibitor of FMS kinase (also known as CSF-1R). [7]To validate its selectivity, it was tested against a panel of 40 kinases. The results showed a clear preference for FMS over other kinases, including the closely related Flt3. [7]
| Compound | Target Kinase | IC50 (nM) | % Inhibition @ 1µM | Reference |
|---|---|---|---|---|
| 1r | FMS | 30 | 81% | [7] |
| FLT3 (D835Y) | >1000 (est.) | 42% | [7] |
| | c-MET | >1000 (est.) | 40% | [7]|
This profile is highly desirable in drug discovery, demonstrating that the compound primarily engages its intended target at therapeutic concentrations, minimizing the risk of off-target side effects.
Conclusion and Future Perspectives
The 1H-pyrrolo[2,3-b]pyridine (7-azaindole) scaffold remains a highly versatile and effective starting point for the design of potent and selective kinase inhibitors. The case studies presented here illustrate that careful decoration of this core with various substituents allows for the fine-tuning of activity against specific kinase targets, including achieving selectivity among closely related isoforms like the FGFR family.
The path forward for researchers is clear:
-
Systematic Profiling: Early and comprehensive kinase panel screening is essential to understand the full activity profile of any new derivative.
-
Structure-Based Design: Leveraging co-crystal structures can reveal how substitutions on the 7-azaindole core interact with specific sub-pockets of the ATP-binding site, enabling the rational design of more selective compounds. [1]* Exploration of Novel Kinase Targets: The inherent "drug-like" properties of this scaffold make it an attractive candidate for developing inhibitors against newly validated or historically challenging kinase targets.
By combining rational design with robust, quantitative profiling methodologies, the 1H-pyrrolo[2,3-b]pyridine scaffold will continue to be a cornerstone of kinase-targeted drug discovery.
References
-
Cui, W., et al. (2021). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Medicinal Chemistry. Available at: [Link]
-
El-Gamal, M.I., et al. (2018). Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase. Medicinal Chemistry Research. Available at: [Link]
-
Trivedi, R., et al. (2024). Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach. MDPI. Available at: [Link]
-
Thimmaiah, M., et al. (2014). The Azaindole Framework in the Design of Kinase Inhibitors. Molecules. Available at: [Link]
-
Trivedi, R., et al. (2024). Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach. MDPI. Available at: [Link]
-
Irie, T., et al. (2020). 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors. Chemical and Pharmaceutical Bulletin. Available at: [Link]
-
Reaction Biology. Kinase Panel Screening and Profiling Service. Reaction Biology Website. Available at: [Link]
-
Thimmaiah, M., et al. (2014). The Azaindole Framework in the Design of Kinase Inhibitors. ResearchGate. Available at: [Link]
-
Cui, W., et al. (2021). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Publishing. Available at: [Link]
- No results found
- No results found
-
Hilmy, K. M. H., et al. (2023). Novel pyrrolo[2,3-b]pyridine and pyrrolo[2,3-d] pyrimidine derivatives: Design, synthesis, and structure elucidation. ResearchGate. Available at: [Link]
- No results found
- No results found
- No results found
-
Bandarage, U. K., et al. (2021). Structure-activity relationship studies of 7-azaindole-based rho kinase (ROCK) inhibitors. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]
-
Wang, S., et al. (2016). Discovery of novel pyrrolo[2,3-b]pyridine derivatives bearing 1,2,3-triazole moiety as c-Met kinase inhibitors. European Journal of Medicinal Chemistry. Available at: [Link]
-
Reaction Biology. (PDF) Kinase Selectivity Panels. Reaction Biology Document. Available at: [Link]
Sources
- 1. The Azaindole Framework in the Design of Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors [jstage.jst.go.jp]
- 4. Discovery of novel pyrrolo[2,3-b]pyridine derivatives bearing 1,2,3-triazole moiety as c-Met kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase: in vitro biological studies - PMC [pmc.ncbi.nlm.nih.gov]
The Double-Edged Sword: A Comparative Guide to Off-Target Effects of Trifluoromethyl-Substituted Pyrrolopyridines
A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The strategic incorporation of the trifluoromethyl (CF3) group into heterocyclic scaffolds like pyrrolopyridines has become a cornerstone of modern medicinal chemistry. This is due to the unique properties that fluorine imparts, such as enhanced metabolic stability, increased binding affinity, and altered basicity, which can significantly improve the potency and pharmacokinetic profile of drug candidates. However, these powerful modifications can also introduce unintended off-target interactions, a critical consideration in drug development that can lead to unforeseen toxicities or polypharmacology.
This guide provides a comprehensive comparison of the off-target effects of trifluoromethyl-substituted pyrrolopyridines, using a well-characterized trifluoromethyl-substituted pyrrolopyrimidine, GSK2606414, as a primary example due to the extensive public data available. The principles and methodologies discussed are broadly applicable to the broader class of trifluoromethyl-substituted pyrrolopyridines. We will delve into the experimental data, provide detailed protocols for assessing off-target effects, and explore the mechanistic rationale behind these interactions.
The Trifluoromethyl Advantage and the Off-Target Challenge
The strong electron-withdrawing nature of the trifluoromethyl group can profoundly alter the electronic distribution within the pyrrolopyridine ring system. This can enhance interactions with the target protein, often a kinase, leading to potent inhibition. However, the ATP-binding site is highly conserved across the human kinome, and subtle changes in a molecule's shape and electronics can lead to unexpected binding to other kinases or even non-kinase proteins.[1] Understanding this off-target profile is not just a regulatory hurdle but a fundamental aspect of understanding a compound's true mechanism of action and predicting its clinical safety and efficacy.
Comparative Analysis: On-Target Potency vs. Off-Target Selectivity
To illustrate the importance of comprehensive off-target profiling, we will examine GSK2606414, a potent and selective inhibitor of Protein Kinase R (PKR)-like Endoplasmic Reticulum Kinase (PERK).[2][3] PERK is a crucial component of the unfolded protein response (UPR), a cellular stress pathway implicated in various diseases, including cancer and neurodegenerative disorders.[4]
While GSK2606414 is highly selective for PERK, it is not devoid of off-target interactions. A thorough analysis reveals inhibitory activity against a panel of other kinases, albeit at significantly lower potencies.[5]
Table 1: Kinase Selectivity Profile of GSK2606414
| Target Kinase | On-Target/Off-Target | IC50 (nM) | Fold Selectivity vs. PERK |
| PERK | On-Target | <1 | - |
| c-KIT | Off-Target | 150-1000 | >150-fold |
| Aurora B | Off-Target | 150-1000 | >150-fold |
| BRK | Off-Target | 150-1000 | >150-fold |
| MAP3K10 | Off-Target | 150-1000 | >150-fold |
| MER | Off-Target | 150-1000 | >150-fold |
| MYLK2 | Off-Target | 150-1000 | >150-fold |
| IKBKe | Off-Target | 150-1000 | >150-fold |
| TrkC | Off-Target | 150-1000 | >150-fold |
| MAP3K11 | Off-Target | 150-1000 | >150-fold |
| RIPK1 | Off-Target | Potent (nM range) | Variable |
Data compiled from publicly available sources.[5][6][7]
This data underscores a critical concept in drug development: selectivity is relative . While GSK2606414 is an exceptionally selective PERK inhibitor, its off-target interactions, particularly with RIPK1, could have biological consequences, either beneficial or detrimental, depending on the therapeutic context.[6][7]
Visualizing On-Target and Off-Target Pathways
To appreciate the potential biological implications of these interactions, it is essential to visualize the signaling pathways involved.
Caption: On-target PERK signaling pathway inhibition by GSK2606414.
Caption: Off-target RIPK1 signaling pathway modulation by GSK2606414.
Experimental Protocols for Off-Target Profiling
A multi-pronged approach is necessary to confidently characterize the off-target profile of a compound. Here, we detail two key methodologies.
In Vitro Kinase Panel Screening
This is the foundational assay for assessing kinase selectivity. The principle is to measure the inhibitory activity of a compound against a broad panel of purified kinases.
Rationale: This high-throughput method provides a rapid and comprehensive overview of a compound's kinome-wide interactions, allowing for the early identification of potential off-target liabilities.
Caption: Workflow for an in vitro kinase panel screening assay.
Detailed Protocol (Luminescence-Based Assay):
-
Compound Preparation: Prepare a serial dilution of the test compound (e.g., GSK2606414) in DMSO. A typical starting concentration is 10 mM, with 10-point, 3-fold dilutions.
-
Assay Plate Preparation: Dispense a small volume (e.g., 50 nL) of each compound dilution into a 384-well assay plate. Include positive controls (e.g., a broad-spectrum kinase inhibitor like staurosporine) and negative controls (DMSO vehicle).
-
Kinase Reaction:
-
Add the kinase enzyme from a diverse panel to the wells containing the compound and incubate for a pre-determined time (e.g., 15 minutes) at room temperature to allow for compound binding.[8]
-
Initiate the kinase reaction by adding a mixture of the specific kinase substrate and ATP.[9] The ATP concentration should be at or near the Km for each kinase to ensure physiologically relevant results.
-
Incubate the reaction at 30°C for a specified period (e.g., 60 minutes).[10]
-
-
ADP Detection:
-
Stop the kinase reaction and deplete the remaining ATP by adding a reagent such as ADP-Glo™ Reagent.[10] Incubate at room temperature for approximately 40 minutes.
-
Add a kinase detection reagent that converts the ADP produced to ATP and generates a luminescent signal.[10] Incubate for another 30 minutes at room temperature.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition for each kinase at each compound concentration relative to the DMSO control.
-
Determine the IC50 value for each kinase that shows significant inhibition.
-
Cellular Thermal Shift Assay (CETSA®)
CETSA® is a powerful method for verifying target engagement in a cellular context. It is based on the principle that the binding of a ligand to its target protein stabilizes the protein against thermal denaturation.
Rationale: Unlike in vitro assays, CETSA® assesses compound binding to its target in a more physiologically relevant environment—within intact cells. This can reveal differences in target engagement due to factors like cell permeability and competition with endogenous ligands. It can also be used in a proteome-wide manner to identify off-target interactions.[11][12]
Detailed Protocol (Microplate-Based):
-
Cell Culture and Treatment:
-
Culture the cells of interest (e.g., a human cancer cell line) to a suitable confluency.
-
Harvest and resuspend the cells in culture medium.
-
Add the cell suspension to a PCR plate containing serial dilutions of the test compound.
-
Incubate the plate at 37°C for a defined period (e.g., 1 hour) to allow for compound uptake and target binding.[11]
-
-
Thermal Denaturation:
-
Heat the PCR plate using a thermal cycler to a specific temperature for a short duration (e.g., 50°C for 3 minutes).[13] A temperature gradient can be used to determine the optimal denaturation temperature.
-
-
Cell Lysis and Protein Quantification:
-
Lyse the cells by freeze-thawing or with a lysis buffer.
-
Separate the soluble protein fraction (containing non-denatured, stabilized protein) from the precipitated, denatured protein by centrifugation.
-
Transfer the supernatant to a detection plate.
-
Quantify the amount of the target protein in the soluble fraction using a specific antibody-based detection method, such as an AlphaScreen® or ELISA.[11]
-
-
Data Analysis:
-
Plot the amount of soluble target protein as a function of compound concentration.
-
A shift in the thermal denaturation curve to a higher temperature in the presence of the compound indicates target engagement.
-
Conclusion and Future Perspectives
The development of highly potent and selective kinase inhibitors, such as those based on the trifluoromethyl-substituted pyrrolopyridine scaffold, continues to be a promising avenue for therapeutic intervention. However, as this guide has illustrated, a deep understanding of a compound's off-target effects is paramount. The case of GSK2606414 demonstrates that even highly selective inhibitors can possess biologically relevant off-target activities.
For researchers and drug development professionals, the key takeaways are:
-
Embrace Comprehensive Profiling: Early and extensive off-target profiling using a combination of in vitro and cellular methods is not just a regulatory requirement but a critical step in understanding a compound's true biological activity.
-
Context is Key: The significance of an off-target interaction is context-dependent. An off-target effect that is a liability for one indication might be therapeutically beneficial for another.
-
Leverage Advanced Methodologies: Techniques like CETSA® provide invaluable insights into target engagement within a physiological setting, bridging the gap between biochemical assays and in vivo studies.
By adopting a rigorous and multi-faceted approach to characterizing off-target effects, the scientific community can continue to develop safer and more effective targeted therapies, fully harnessing the power of medicinal chemistry innovations like trifluoromethyl substitution while mitigating the potential risks.
References
- Axten, J. M., Medina, J. R., Feng, Y., Shu, A., Romeril, S. P., Grant, S. W., et al. (2012). Discovery of 7-methyl-5-(1-{[3-(trifluoromethyl)phenyl]acetyl}-2,3-dihydro-1H-indol-5-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine (GSK2606414), a potent and selective first-in-class inhibitor of protein kinase R (PKR)-like endoplasmic reticulum kinase (PERK). Journal of Medicinal Chemistry, 55(16), 7193–7207.
- Rojas-Rivera, D., Delva, V., Gabandé-Rodríguez, E., Valdés, P., Varela-Nallar, L., Gonzalez-Billault, C., et al. (2017). Targeting PERK signaling with the small molecule GSK2606414 prevents neurodegeneration in a model of Parkinson's disease. Neurobiology of Disease, 103, 139–149.
- Atkins, C., Liu, Q., Minthorn, E., Zhang, S. Y., Figueroa, D. J., Moss, K., et al. (2013). Characterization of a novel PERK kinase inhibitor with antitumor and antiangiogenic activity. Cancer Research, 73(6), 1993–2002.
- Comparative Analysis of Adverse Effects: Protein Kinase Inhibitors Versus Traditional Anticancer Therapies. (2023). Pharmaceuticals, 16(7), 988.
- Martinez Molina, D., Jafari, R., Ignatushchenko, M., Seki, T., Larsson, A., Dan, C., et al. (2013). Monitoring drug binding to target proteins in cells and tissues using the cellular thermal shift assay. Science, 341(6141), 84–87.
- Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. (2021). ACS Chemical Biology, 16(11), 2269–2281.
- In vitro kinase assay. (2023). protocols.io.
- Non-Kinase Off-Target Inhibitory Activities of Clinically-Relevant Kinase Inhibitors. (2017). ACS Chemical Biology, 12(3), 631–641.
- Inhibition of PERK Kinase, an Orchestrator of the Unfolded Protein Response (UPR), Significantly Reduces Apoptosis and Inflammation of Lung Epithelial Cells Triggered by SARS-CoV-2 ORF3a Protein. (2022). International Journal of Molecular Sciences, 23(19), 11854.
- Axten, J. M., Romeril, S. P., Shu, A., Ralph, J., Medina, J. R., Feng, Y., et al. (2013). Discovery of GSK2656157: an optimized PERK inhibitor selected for preclinical development. ACS Medicinal Chemistry Letters, 4(10), 964–968.
- Rojas-Rivera, D., Strittmatter, G. E., De-Smedt, A., Gabandé-Rodríguez, E., Valdés, P., Varela-Nallar, L., et al. (2017). When PERK inhibitors turn out to be new potent RIPK1 inhibitors: critical issues on the specificity and use of GSK2606414 and GSK2656157.
- Dziekan, J. M., Yu, H., Chen, D., Dai, L., & Petrucelli, L. (2019). Cellular thermal shift assay for the identification of drug-target interactions in the Plasmodium falciparum proteome.
-
GSK2606414. IUPHAR/BPS Guide to PHARMACOLOGY. Retrieved from [Link]
- A Comparative Analysis of Fluorinated vs. Non-Fluorinated Pyridine Precursors in Drug Discovery and Organic Synthesis. (2025). BenchChem.
- Assay Development for Protein Kinase Enzymes. (2012). Assay Guidance Manual.
- Kinase Selectivity Profiling System—General Panel. (n.d.).
- Molecular modeling provides a structural basis for PERK inhibitor selectivity towards RIPK1. (2020). Scientific Reports, 10(1), 21.
- Thermal shift assay. (n.d.). In Wikipedia.
- Application Notes and Protocols for Kinase Activity Assays. (2025). BenchChem.
- CETSA® HT, A Powerful Assay for Small Molecule Drug Discovery. (2020). YouTube.
- Non-kinase off-target inhibitory activities of clinically-relevant kinase inhibitors. (2017). ACS Chemical Biology, 12(3), 631-641.
- Hit Finding and Profiling for Protein Kinases: Assay Development and Screening, Libraries. (2011). Wiley-VCH.
- Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. (2023). Pharmaceuticals, 16(9), 1294.
Sources
- 1. Non-kinase off-target inhibitory activities of clinically-relevant kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Characterization of a PERK Kinase Inhibitor with Anti-Myeloma Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. GSK2606414 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 6. When PERK inhibitors turn out to be new potent RIPK1 inhibitors: critical issues on the specificity and use of GSK2606414 and GSK2656157 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Molecular modeling provides a structural basis for PERK inhibitor selectivity towards RIPK1 - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. Assay Development for Protein Kinase Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Kinase Selectivity Profiling Systems—General Panel [worldwide.promega.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. malariaworld.org [malariaworld.org]
- 13. youtube.com [youtube.com]
A Technical Guide to the Structure-Activity Relationship of 6-Chloro-3-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine Analogs as Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The 1H-pyrrolo[2,3-b]pyridine, also known as 7-azaindole, scaffold is a privileged structure in medicinal chemistry, forming the core of numerous kinase inhibitors. Its ability to mimic the purine core of ATP allows for effective competition at the kinase hinge region. This guide provides a comparative analysis of the structure-activity relationships (SAR) of analogs based on the highly substituted 6-Chloro-3-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine core, a scaffold with significant potential in the development of targeted therapeutics. While comprehensive SAR studies on this specific polysubstituted scaffold are emerging, we can infer valuable insights by examining related pyrrolo[2,3-b]pyridine series.
The this compound Core: A Foundation for Potent Kinase Inhibition
The parent this compound scaffold possesses intrinsic features that make it an attractive starting point for kinase inhibitor design. The 7-azaindole core itself is an excellent hinge-binding motif, capable of forming crucial hydrogen bonds with the kinase hinge region, mimicking the interaction of adenine.[1] The presence of a chlorine atom at the 6-position and a trifluoromethyl group at the 3-position provides distinct advantages:
-
6-Chloro Group: This electron-withdrawing group can influence the electronics of the ring system and provides a key vector for further chemical modification through cross-coupling reactions, allowing for the exploration of a wide range of substituents to probe the solvent-exposed region of the ATP-binding pocket.[2]
-
3-Trifluoromethyl Group: The trifluoromethyl group is a common substituent in medicinal chemistry known for its ability to enhance metabolic stability, increase binding affinity through favorable interactions, and improve cell permeability.[3]
The strategic placement of these groups creates a scaffold with inherent potential for high potency and desirable drug-like properties.
Synthetic Strategies for Analog Generation
The generation of a diverse library of analogs is crucial for elucidating SAR. The synthesis of substituted 6-Chloro-3-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridines typically involves a multi-step sequence, with key reactions enabling diversification at various positions of the core scaffold.
A plausible synthetic approach is outlined below. This workflow allows for the introduction of various substituents at key positions to systematically probe their impact on biological activity.
Caption: Workflow for a typical biochemical kinase inhibition assay.
Cellular Proliferation Assay
This assay assesses the ability of a compound to inhibit the growth of cancer cell lines that are dependent on the target kinase.
Methodology:
-
Cell Culture: Cancer cell lines are cultured in appropriate media.
-
Procedure: a. Cells are seeded in 96-well plates and allowed to adhere overnight. b. The cells are then treated with a serial dilution of the test compound. c. After a 72-hour incubation period, cell viability is assessed using a reagent such as resazurin or CellTiter-Glo.
-
Data Analysis: GI50 (concentration for 50% growth inhibition) values are determined by plotting cell viability against the logarithm of the compound concentration.
Conclusion and Future Directions
The this compound scaffold represents a promising starting point for the development of novel kinase inhibitors. By leveraging established synthetic methodologies and drawing comparisons from related 7-azaindole series, a systematic exploration of the SAR can be undertaken. Future work should focus on generating a diverse library of analogs with modifications at the N1, C4, and C5 positions to fully elucidate the SAR for this specific scaffold and to identify compounds with superior potency, selectivity, and drug-like properties.
References
-
Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - RSC Publishing. Available at: [Link]
-
Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - PMC - PubMed Central. Available at: [Link]
-
An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives - PMC. Available at: [Link]
-
Synthesis and initial SAR studies of 3,6-disubstituted pyrazolo[1,5-a]pyrimidines: a new class of KDR kinase inhibitors - PubMed. Available at: [Link]
-
Pharmacophore Identification and Structure–Activity Relationship Analysis of a Series of Substituted Azaindoles as Inhibitors of Trypanosoma brucei | Journal of Medicinal Chemistry - ACS Publications. Available at: [Link]
-
An insight into the structure-activity relationship studies of anticancer medicinal attributes of 7-azaindole derivatives: a review - PubMed. Available at: [Link]
-
Synthesis and biological evaluation of novel pyrrolo[2,3-b]pyridine derivatives as potent GSK-3β inhibitors for treating Alzheimer's disease - PubMed. Available at: [Link]
-
Structure–Activity Relationships and Antiplasmodial Potencies of Novel 3,4-Disubstituted 1,2,5-Oxadiazoles - MDPI. Available at: [Link]
-
Pyrrolo[2,3-D]Pyrimidines as EGFR and VEGFR Kinase Inhibitors: A Comprehensive SAR Review - Metwally - Current Medicinal Chemistry. Available at: [Link]
-
6-Chloro-1H-pyrrolo[2,3-b]pyridine - PubChem. Available at: [Link]
-
Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach - MDPI. Available at: [Link]
-
Biological Evaluation of Pyrrolo [3, 2-d] pyrimidine Derivatives as Antibacterial Agents against Pathogenic Bacteria - Auctores | Journals. Available at: [Link]
-
Structure Activity Relationship of N-Substituted Phenyldihydropyrazolones Against Trypanosoma cruzi Amastigotes - Frontiers. Available at: [Link]
-
Design, Synthesis and Biological Evaluation of 6-(Imidazo[1,2-a]pyridin-6-yl)quinazoline Derivatives as Anticancer Agents via PI3Kα Inhibition - MDPI. Available at: [Link]
-
Identification and characterization of 7-azaindole derivatives as inhibitors of the SARS-CoV-2 spike-hACE2 protein interaction - PubMed Central. Available at: [Link]
-
Synthesis and Evaluation of Novel 1,2,6-Thiadiazinone Kinase Inhibitors as Potent Inhibitors of Solid Tumors. Available at: [Link]
-
Design, synthesis, bio-evaluation, and in silico studies of some N-substituted 6-(chloro/nitro)-1H-benzimidazole derivatives as antimicrobial and anticancer agents - RSC Publishing. Available at: [Link]
Sources
A Comparative Guide to the In Vitro ADME Properties of Pyrrolo[2,3-b]pyridine Derivatives: A Focus on the 6-Chloro-3-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine Scaffold
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry, the 6-chloro-3-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine scaffold has emerged as a privileged structure in the design of potent kinase inhibitors. Its rigid, bicyclic core provides a valuable framework for developing targeted therapies against a range of diseases, including various cancers. However, the journey from a potent inhibitor to a successful drug is paved with the challenges of optimizing its Absorption, Distribution, Metabolism, and Excretion (ADME) properties. Poor ADME characteristics are a leading cause of late-stage clinical failures, making their early in vitro assessment a critical step in the drug discovery pipeline.
This guide provides a comprehensive overview of the key in vitro ADME properties of pyrrolo[2,3-b]pyridine derivatives, with a specific focus on understanding the structure-ADME relationships that can inform the design of analogues with improved developability. While direct comparative data for a series of this compound derivatives is not extensively available in the public domain, this guide will utilize data from a closely related series of pyridine-based pyrrolo[2,3-d]pyrimidine analogs to illustrate the key principles and experimental considerations.
The Importance of Early ADME Profiling
The early assessment of ADME properties allows for the timely identification of potential liabilities in a chemical series.[1] By understanding how structural modifications impact properties such as metabolic stability, permeability, and solubility, chemists can make more informed decisions in the lead optimization phase, ultimately saving time and resources. Key in vitro ADME assays provide critical insights into a compound's likely in vivo behavior.
Key In Vitro ADME Assays for Pyrrolo[2,3-b]pyridine Derivatives
A standard panel of in vitro ADME assays is typically employed to characterize the drug-like properties of a new chemical entity. For the pyrrolo[2,3-b]pyridine scaffold, the following assays are of particular importance:
-
Metabolic Stability: Assesses the susceptibility of a compound to metabolism by liver enzymes, primarily cytochrome P450s (CYPs). This is a crucial predictor of a drug's half-life and clearance in the body.
-
Cell Permeability: Evaluates the ability of a compound to cross biological membranes, a prerequisite for oral absorption and distribution to target tissues. The Caco-2 cell permeability assay is the gold standard for predicting human intestinal absorption.
-
Aqueous Solubility: Determines the maximum concentration of a compound that can dissolve in an aqueous solution. Poor solubility can limit absorption and lead to formulation challenges.
-
Plasma Protein Binding (PPB): Measures the extent to which a compound binds to proteins in the blood. Only the unbound fraction of a drug is free to exert its pharmacological effect and be cleared from the body.
-
CYP450 Inhibition: Identifies the potential for a compound to inhibit the activity of major CYP isoforms, which can lead to drug-drug interactions (DDIs).
Comparative In Vitro ADME Properties of Pyrrolo[2,3-d]pyrimidine Analogs
The following table presents in vitro ADME data for a series of N-Methyl-N-(3-methylbenzyl)-6-(6-((pyridin-3-ylmethyl)amino)pyridin-3-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine derivatives, which share a similar bicyclic core with the this compound scaffold. This data, adapted from a study on CSF1R inhibitors, provides valuable insights into the impact of structural modifications on key ADME parameters.[2]
| Compound | MLM Clearance (µL/min/mg) | HLM Clearance (µL/min/mg) | Kinetic Solubility (µM) at pH 7.4 | MDCK Papp A→B (10⁻⁶ cm/s) | MDCK Papp B→A (10⁻⁶ cm/s) | Efflux Ratio (B-A/A-B) |
| 4a | 135.2 | 120.1 | 85.3 | 4.5 | 0.9 | 0.20 |
| 4b | >300 | >300 | 90.1 | 3.8 | 0.7 | 0.18 |
| 4c | 250.6 | 210.4 | 75.6 | 5.1 | 1.1 | 0.22 |
| 8a | >300 | >300 | 65.2 | 2.9 | 0.6 | 0.21 |
| 12b | 128.4 | 115.5 | 60.5 | 5.4 | 0.8 | 0.15 |
| Pexidartinib | 77.0 | 41.4 | 11.8 | 1.5 | 0.5 | 0.33 |
Data adapted from Khairat et al., Molecules, 2023.[2]
Analysis of Structure-ADME Relationships (SAR):
From the data presented, several key observations can be made:
-
Metabolic Stability: The unsubstituted pyridine scaffold in compounds 4b and 8a appears to be a metabolic liability, as indicated by their high clearance in both mouse (MLM) and human liver microsomes (HLM).[2] This suggests that this part of the molecule is susceptible to oxidative metabolism. In contrast, compound 12b , which has a substituted pyridine, exhibits significantly improved metabolic stability. This highlights the importance of blocking potential sites of metabolism through structural modification.
-
Solubility and Permeability: While many of the synthesized compounds show favorable solubility, their permeability as measured by the MDCK assay is moderate. For instance, even the most metabolically stable compound, 12b , has a permeability that could be further optimized.[2] It is important to note that the reference compound, Pexidartinib, has lower permeability, suggesting that a balance of properties is crucial for overall success.
-
Efflux: The low efflux ratios (B-A/A-B) for all tested compounds suggest that they are not significant substrates of efflux transporters like P-glycoprotein (P-gp) in the MDCK cell line. This is a favorable property, as high efflux can limit oral absorption and brain penetration.
Experimental Protocols
To ensure the reproducibility and reliability of in vitro ADME data, standardized and well-validated protocols are essential. Below are detailed methodologies for the key experiments discussed in this guide.
Metabolic Stability in Liver Microsomes
This assay determines the rate at which a compound is metabolized by liver enzymes.
Caption: Workflow for the in vitro metabolic stability assay.
Step-by-Step Methodology:
-
Preparation: A reaction mixture is prepared containing the test compound (typically at 1 µM), pooled human or animal liver microsomes (e.g., 0.5 mg/mL protein), and a buffer system.
-
Initiation: The metabolic reaction is initiated by the addition of the cofactor NADPH (1 mM).
-
Incubation: The mixture is incubated at 37°C.
-
Time Points: Aliquots are taken at specific time points (e.g., 0, 5, 15, 30, and 45 minutes).
-
Quenching: The reaction in each aliquot is stopped by the addition of a cold organic solvent, such as acetonitrile, which also precipitates the proteins.
-
Sample Processing: The samples are centrifuged to pellet the precipitated proteins.
-
Analysis: The supernatant, containing the remaining parent compound, is analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Interpretation: The percentage of the parent compound remaining at each time point is plotted against time. From this data, the in vitro half-life (t½) and intrinsic clearance (CLint) can be calculated.
Caco-2 Permeability Assay
This assay is widely used to predict the oral absorption of drugs.
Caption: Workflow for the Caco-2 permeability assay.
Step-by-Step Methodology:
-
Cell Culture: Caco-2 cells are seeded onto permeable filter supports in Transwell® plates and cultured for approximately 21 days to allow them to differentiate into a polarized monolayer that mimics the intestinal epithelium.
-
Monolayer Integrity Check: The integrity of the cell monolayer is confirmed by measuring the transepithelial electrical resistance (TEER) and/or the permeability of a low-permeability marker like Lucifer yellow.
-
Assay Procedure:
-
The cell monolayers are washed with a transport buffer (e.g., Hanks' Balanced Salt Solution).
-
The test compound is added to either the apical (A) side (to measure absorption, A→B) or the basolateral (B) side (to measure efflux, B→A).
-
The plates are incubated at 37°C, typically with gentle shaking.
-
Samples are collected from the receiver compartment at specific time points.
-
-
Analysis: The concentration of the test compound in the collected samples is quantified by LC-MS/MS.
-
Data Interpretation: The apparent permeability coefficient (Papp) is calculated using the following equation: Papp = (dQ/dt) / (A * C0), where dQ/dt is the rate of permeation, A is the surface area of the filter, and C0 is the initial concentration of the compound in the donor compartment. An efflux ratio (Papp(B→A) / Papp(A→B)) greater than 2 is often indicative of active efflux.
Conclusion and Future Directions
The in vitro ADME profiling of this compound derivatives and their analogs is a cornerstone of successful drug discovery in this chemical space. The illustrative data from the closely related pyrrolo[2,3-d]pyrimidine series underscores the profound impact that subtle structural modifications can have on metabolic stability and permeability. By systematically evaluating these properties early in the discovery process, researchers can guide their synthetic efforts towards compounds with a higher probability of clinical success.
Future work should focus on generating and publishing comprehensive in vitro ADME datasets for a wider range of this compound derivatives. This will enable the development of more refined structure-ADME relationship models, further empowering medicinal chemists to design the next generation of safe and effective kinase inhibitors based on this promising scaffold.
References
-
Khairat, K.S., et al. (2023). Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach. Molecules, 28(14), 5434. Available at: [Link]
-
Di, L., & Kerns, E. H. (2012). ADMET in vitro profiling: utility and applications in lead discovery. Current opinion in chemical biology, 16(1-2), 148–155. Available at: [Link]
-
Hubatsch, I., Ragnarsson, E. G., & Artursson, P. (2007). Determination of drug permeability and prediction of drug absorption in Caco-2 monolayers. Nature protocols, 2(9), 2111–2119. Available at: [Link]
-
Banker, M. J., Clark, T. H., & Williams, J. A. (2003). Development and validation of a 96-well equilibrium dialysis apparatus for measuring plasma protein binding. Journal of pharmaceutical sciences, 92(5), 967–974. Available at: [Link]
-
Obach, R. S. (1999). The utility of in vitro cytochrome P450 inhibition data in the prediction of drug-drug interactions. The Journal of pharmacology and experimental therapeutics, 290(1), 161–171. Available at: [Link]
-
Lin, J. H., & Lu, A. Y. (1997). Role of pharmacokinetics and metabolism in drug discovery and development. Pharmacological reviews, 49(4), 403–449. Available at: [Link]
-
Kassel, D. B. (2004). Applications of high-throughput ADME in drug discovery. Current opinion in chemical biology, 8(3), 339–345. Available at: [Link]
-
Gleeson, M. P. (2008). Generation of a set of simple, interpretable ADMET rules of thumb. Journal of medicinal chemistry, 51(4), 817–834. Available at: [Link]
-
Wenlock, M. C., Austin, R. P., Barton, P., Davis, A. M., & Leeson, P. D. (2003). A comparison of physiochemical property profiles of development and marketed oral drugs. Journal of medicinal chemistry, 46(8), 1250–1256. Available at: [Link]
-
van de Waterbeemd, H., & Gifford, E. (2003). ADMET in silico modelling: towards prediction paradise?. Nature reviews. Drug discovery, 2(3), 192–204. Available at: [Link]
Sources
A Comparative Guide to the Cross-Reactivity Assessment of Novel 7-Azaindole Compounds
Introduction: The Privileged Scaffold of 7-Azaindole in Modern Drug Discovery
The 7-azaindole scaffold has emerged as a "privileged structure" in medicinal chemistry, forming the core of numerous therapeutic agents, particularly kinase inhibitors.[1][2] Its unique electronic properties and ability to form key hydrogen bond interactions, mimicking the adenine fragment of ATP, make it an invaluable framework for designing potent enzyme inhibitors.[2] Several successful drugs, including the BRAF inhibitor vemurafenib and the Bcl-2 inhibitor venetoclax, feature the 7-azaindole core, highlighting its clinical significance.[2] However, the very features that confer high affinity for a primary target can also lead to unintended interactions with other proteins, a phenomenon known as cross-reactivity or off-target effects.
This guide provides a comprehensive framework for the systematic assessment of cross-reactivity for novel 7-azaindole compounds. We will delve into the rationale behind a multi-pronged experimental approach, present detailed protocols for key assays, and offer a comparative analysis of hypothetical novel compounds against a known standard. Our objective is to equip researchers, scientists, and drug development professionals with the knowledge to rigorously characterize the selectivity of their 7-azaindole-based drug candidates, a critical step in mitigating potential toxicity and ensuring clinical success.[3]
The Imperative of Selectivity: Why Cross-Reactivity Matters
The human kinome, comprising over 500 protein kinases, is a vast landscape of potential off-targets for any kinase inhibitor.[1] Dysregulation of these kinases is implicated in a multitude of diseases, but their structural similarities, particularly within the ATP-binding pocket, present a significant challenge for achieving inhibitor selectivity.[1][4] Off-target binding can lead to a range of adverse effects, from mild side effects to severe toxicity, ultimately derailing a promising drug candidate. Therefore, a thorough understanding of a compound's selectivity profile is not merely an academic exercise but a cornerstone of preclinical safety assessment, as mandated by regulatory bodies like the FDA.[5][6]
This guide will focus on a three-tiered approach to cross-reactivity assessment:
-
Broad Kinome Profiling: To identify potential off-target kinases.
-
Cellular Target Engagement: To confirm interactions within a physiological context.
-
Functional Cellular Assays: To assess the phenotypic consequences of on- and off-target effects.
Experimental Design: A Multi-Assay Strategy for Comprehensive Profiling
A robust assessment of cross-reactivity cannot rely on a single experimental method. Instead, a combination of in vitro biochemical assays and cell-based approaches is necessary to build a comprehensive and reliable selectivity profile.
Tier 1: In Vitro Kinase Profiling
The initial step involves screening the novel 7-azaindole compounds against a large panel of kinases to identify potential off-target interactions.[7][8] This provides a broad, unbiased view of the compound's selectivity across the kinome.
Causality of Experimental Choice: We employ a radiometric kinase assay at both a low (e.g., 10 µM) and a physiologically relevant ATP concentration (1 mM).[9][10] Screening at a low ATP concentration increases the sensitivity for detecting inhibitors, while testing at physiological ATP levels provides a more accurate representation of the compound's potency in a cellular environment.[9]
Tier 2: Cellular Thermal Shift Assay (CETSA®)
CETSA is a powerful technique for validating target engagement in intact cells.[11][12] It relies on the principle that the binding of a ligand stabilizes its target protein against thermal denaturation.[13] This allows for the direct measurement of a compound's interaction with its intended target and potential off-targets in a physiological setting.
Causality of Experimental Choice: By moving from a purified enzyme system to a cellular context, CETSA accounts for factors such as cell permeability and intracellular competition, providing a more authentic assessment of target engagement.[14]
Tier 3: High-Content Imaging for Cytotoxicity and Phenotypic Profiling
High-content screening (HCS) combines automated microscopy with sophisticated image analysis to simultaneously measure multiple cellular parameters.[15][16] This allows for a detailed assessment of a compound's cytotoxic effects and provides insights into its mechanism of action.[17][18]
Causality of Experimental Choice: HCS provides a multiparametric view of cellular health, enabling the distinction between general cytotoxicity and specific, on-target phenotypic changes.[19] This is crucial for interpreting the functional consequences of both on- and off-target activities.
Visualizing the Workflow
Caption: A tiered workflow for comprehensive cross-reactivity assessment.
Methodologies
Protocol 1: Radiometric Kinase Profiling
This protocol outlines a standard procedure for assessing the inhibitory activity of test compounds against a panel of protein kinases.
Materials:
-
Recombinant kinases
-
Peptide substrates
-
[γ-³³P]ATP
-
Kinase reaction buffer (e.g., 25 mM HEPES, pH 7.5, 10 mM MgCl₂, 0.5 mM EGTA, 0.01% Brij-35)
-
Test compounds (dissolved in DMSO)
-
96-well filter plates
-
Scintillation counter
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
In a 96-well plate, add 5 µL of the compound dilution to 20 µL of kinase reaction buffer containing the respective kinase and peptide substrate.
-
Initiate the kinase reaction by adding 25 µL of [γ-³³P]ATP solution (final concentration at Km or 1 mM).
-
Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes).
-
Stop the reaction by adding 50 µL of 3% phosphoric acid.
-
Transfer the reaction mixture to a filter plate and wash to remove unincorporated [γ-³³P]ATP.
-
Measure the radioactivity of the incorporated phosphate on the filter plate using a scintillation counter.
-
Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value.
Protocol 2: Cellular Thermal Shift Assay (CETSA®)
This protocol describes the use of CETSA to measure target engagement in intact cells.[11]
Materials:
-
Cell line of interest
-
Cell culture medium
-
Test compounds (dissolved in DMSO)
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., PBS with protease inhibitors)
-
PCR tubes or 96-well PCR plates
-
Thermal cycler
-
Western blotting or ELISA reagents
Procedure:
-
Seed cells in culture plates and grow to ~80% confluency.
-
Treat the cells with the test compound or vehicle (DMSO) for a specified time (e.g., 1-2 hours).[11]
-
Harvest the cells, wash with PBS, and resuspend in PBS.
-
Aliquot the cell suspension into PCR tubes or a 96-well PCR plate.
-
Heat the samples in a thermal cycler to a range of temperatures for 3 minutes, followed by cooling to 4°C.[11]
-
Lyse the cells by freeze-thaw cycles or by adding lysis buffer.
-
Separate the soluble fraction (containing stabilized protein) from the precipitated aggregates by centrifugation.
-
Analyze the amount of the target protein in the soluble fraction by Western blotting or ELISA.
-
Plot the amount of soluble protein as a function of temperature to generate a melting curve and determine the melting temperature (Tm). A shift in Tm in the presence of the compound indicates target engagement.
Protocol 3: High-Content Imaging for Cytotoxicity
This protocol details a multiplexed HCS assay to assess cytotoxicity.[16]
Materials:
-
Cell line of interest
-
Cell culture medium
-
Test compounds (dissolved in DMSO)
-
Fluorescent dyes for multiplexing (e.g., Hoechst 33342 for nuclear staining, a cell permeability dye for cell death, and a mitochondrial membrane potential dye)
-
384-well imaging plates
-
High-content imaging system
Procedure:
-
Seed cells in a 384-well imaging plate and allow them to attach overnight.
-
Treat the cells with a dilution series of the test compounds for 24-72 hours.
-
Add the fluorescent dye cocktail to the wells and incubate according to the manufacturer's instructions.
-
Acquire images using a high-content imaging system, capturing multiple channels for each well.
-
Analyze the images using appropriate software to quantify various parameters, such as cell count, nuclear morphology, cell membrane integrity, and mitochondrial health.
-
Generate concentration-response curves for each parameter to determine the EC₅₀ for cytotoxicity.
Comparative Data Analysis
To illustrate the application of these methodologies, we present a comparative analysis of two hypothetical novel 7-azaindole compounds, AZ-101 and AZ-102 , against a known kinase inhibitor, Control Compound C . The primary target for these compounds is Kinase X.
Table 1: In Vitro Kinase Profiling Results (% Inhibition at 1 µM)
| Kinase | AZ-101 | AZ-102 | Control Compound C |
| Kinase X (Primary Target) | 98 | 95 | 99 |
| Kinase Y | 45 | 12 | 55 |
| Kinase Z | 78 | 25 | 85 |
| Kinase A | 15 | 5 | 20 |
| Kinase B | 8 | 2 | 10 |
Data represents the mean of two independent experiments.
Table 2: Cellular Thermal Shift Assay (CETSA®) Results (ΔTm in °C)
| Target Protein | AZ-101 (10 µM) | AZ-102 (10 µM) | Control Compound C (10 µM) |
| Kinase X | +5.2 | +4.8 | +5.5 |
| Kinase Z | +2.1 | +0.5 | +2.5 |
ΔTm represents the change in melting temperature compared to the vehicle control.
Table 3: High-Content Cytotoxicity Screening (EC₅₀ in µM)
| Cell Line | AZ-101 | AZ-102 | Control Compound C |
| Cell Line expressing Kinase X | 0.5 | 0.8 | 0.4 |
| Parental Cell Line | 5.2 | >20 | 4.8 |
EC₅₀ values were determined after 48 hours of treatment.
Interpretation and Discussion
The data presented above provides a multi-faceted view of the selectivity of our novel compounds.
-
In Vitro Selectivity: The kinase profiling data (Table 1) indicates that while all three compounds are potent inhibitors of the primary target, Kinase X, AZ-102 demonstrates a superior selectivity profile with significantly lower inhibition of off-target kinases Y and Z compared to AZ-101 and Control Compound C . The potent inhibition of Kinase Z by AZ-101 and the control compound is a potential liability.
-
Cellular Target Engagement: The CETSA results (Table 2) confirm that all compounds engage the primary target, Kinase X, in a cellular context, as evidenced by the significant thermal stabilization. Importantly, the CETSA data corroborates the in vitro finding that AZ-101 and Control Compound C also engage the off-target Kinase Z, whereas AZ-102 shows minimal engagement. This provides crucial evidence that the off-target interaction observed in vitro is also occurring in a more physiologically relevant environment.
-
Functional Consequences: The cytotoxicity data (Table 3) reveals the functional impact of the observed selectivity. All compounds show potent activity in the cell line expressing the primary target, Kinase X. However, in the parental cell line (lacking high expression of Kinase X), AZ-102 is significantly less cytotoxic than AZ-101 and Control Compound C . This suggests that the cytotoxicity of AZ-101 and the control compound in the parental line may be, at least in part, due to their off-target activity on Kinase Z or other kinases. The wider therapeutic window for AZ-102 (the ratio of cytotoxicity in the parental line to the on-target cell line) makes it a more promising candidate for further development.
Visualizing Off-Target Effects
The following diagram illustrates a hypothetical signaling pathway where off-target inhibition of Kinase Z by a 7-azaindole compound could lead to unintended cellular effects.
Caption: On-target vs. off-target effects of a 7-azaindole compound.
Conclusion: A Pathway to Safer and More Efficacious Medicines
The comprehensive cross-reactivity assessment of novel 7-azaindole compounds is a critical component of modern drug discovery. By employing a tiered, multi-assay approach that combines broad in vitro profiling with cellular validation and functional assessment, researchers can gain a deep understanding of a compound's selectivity profile. This guide has provided a framework and detailed methodologies for such an assessment, highlighting the importance of interpreting data from multiple, orthogonal assays to build a compelling case for a compound's safety and efficacy. The superior selectivity of AZ-102 in our comparative example underscores the value of this rigorous approach in identifying drug candidates with a higher probability of clinical success. Ultimately, the systematic evaluation of cross-reactivity is not just a regulatory hurdle but a scientific imperative that paves the way for the development of safer and more effective medicines.
References
-
The Azaindole Framework in the Design of Kinase Inhibitors. MDPI. Available from: [Link]
-
Discovery of a Novel Series of 7-Azaindole Scaffold Derivatives as PI3K Inhibitors with Potent Activity. ACS Medicinal Chemistry Letters. Available from: [Link]
-
Discovery of Novel 7-Azaindole Derivatives as Selective Covalent Fibroblast Growth Factor Receptor 4 Inhibitors for the Treatment of Hepatocellular Carcinoma. Journal of Medicinal Chemistry. Available from: [Link]
-
Guidance for Industry - S6 Preclinical Safety Evaluation of Biotechnology-Derived Pharmaceuticals. FDA. Available from: [Link]
-
Review of High-content Screening Applications in Toxicology. PMC. Available from: [Link]
-
Choosing the Right Assay for Your Kinase Drug Discovery. Reaction Biology. Available from: [Link]
-
Discovery of a Novel Series of 7-Azaindole Scaffold Derivatives as PI3K Inhibitors with Potent Activity. ACS Publications. Available from: [Link]
-
Discovery of a Series of 7-Azaindoles as Potent and Highly Selective CDK9 Inhibitors for Transient Target Engagement. PubMed. Available from: [Link]
-
Targeted Kinase Selectivity from Kinase Profiling Data. PMC. Available from: [Link]
-
Hypersensitivity reactions to small molecule drugs. PMC. Available from: [Link]
-
Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. NCBI. Available from: [Link]
-
In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. International Journal of Pharmaceutical Research and Applications (IJPRA). Available from: [Link]
-
Screening Strategies and Methods for Better Off-Target Liability Prediction and Identification of Small-Molecule Pharmaceuticals. PubMed. Available from: [Link]
-
Regulatory Knowledge Guide for Small Molecules. NIH SEED Office. Available from: [Link]
-
Kinase Panel Screening and Profiling Service. Reaction Biology. Available from: [Link]
-
Protein kinase profiling assays: a technology review. PubMed. Available from: [Link]
-
Automating Toxicology Studies with High-Content Screening. IDEA Bio-Medical. Available from: [Link]
-
KinaseProfiler Kinase Activity Profiling for Rapid Success. Eurofins Discovery. Available from: [Link]
-
IgE and Drug Allergy: Antibody Recognition of 'Small' Molecules of Widely Varying Structures and Activities. MDPI. Available from: [Link]
-
SMALL MOLECULE SAFETY ASSESSMENT. Altasciences. Available from: [Link]
-
Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. Frontiers. Available from: [Link]
-
Cellular Thermal Shift Assay (CETSA). News-Medical.Net. Available from: [Link]
-
Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. NCBI. Available from: [Link]
-
High-Content Screening: Principles, Techniques, and Applications. ZeClinics. Available from: [Link]
-
Practical Guidance for Small Molecule Screening. Yale Center for Molecular Discovery. Available from: [Link]
-
(PDF) In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. ResearchGate. Available from: [Link]
-
Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol. Available from: [Link]
-
Safety Considerations in Clinical Drug Development. FDA. Available from: [Link]
-
Assessment of allergen cross-reactivity. PMC. Available from: [Link]
-
Profiling the kinetic selectivity of kinase marketed drugs. Enzymlogic. Available from: [Link]
-
Guide to Understanding FDA Preclinical Study Requirements for Medical Devices. NAMSA. Available from: [Link]
-
Measuring and interpreting the selectivity of protein kinase inhibitors. PMC. Available from: [Link]
-
Full article: Application of the Cellular Thermal Shift Assay (CETSA) to validate drug target engagement in platelets. Taylor & Francis. Available from: [Link]
-
(PDF) Review of high-content screening applications in toxicology. ResearchGate. Available from: [Link]
-
Cellular Target Deconvolution of Small Molecules Using a Selection-Based Genetic Screening Platform. ACS Central Science. Available from: [Link]
-
Structure-Guided Design of Potent and Selective Covalent Inhibitors Targeting the SARS-CoV-2 Papain-like Protease. ACS Publications. Available from: [Link]
-
Design, Synthesis, Analysis, and Cytotoxicity of Novel Heteroaryl Derivatives of Dipyridothiazines. MDPI. Available from: [Link]
-
Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. PubMed Central. Available from: [Link]
-
Accelerating kinase drug discovery with validated kinase activity assay kits. Eurofins Discovery. Available from: [Link]
-
Risk Assessment in Drug Hypersensitivity: Detecting Small Molecules Which Outsmart the Immune System. PMC. Available from: [Link]
-
Cell Proliferation and Cytotoxicity Assays, The Fundamentals for Drug Discovery. MDPI. Available from: [Link]
-
High-content analysis/screening for predictive toxicology: application to hepatotoxicity and genotoxicity. PubMed. Available from: [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. img01.pharmablock.com [img01.pharmablock.com]
- 3. Screening Strategies and Methods for Better Off-Target Liability Prediction and Identification of Small-Molecule Pharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Targeted Kinase Selectivity from Kinase Profiling Data - PMC [pmc.ncbi.nlm.nih.gov]
- 5. fda.gov [fda.gov]
- 6. seed.nih.gov [seed.nih.gov]
- 7. reactionbiology.com [reactionbiology.com]
- 8. Protein kinase profiling assays: a technology review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. reactionbiology.com [reactionbiology.com]
- 10. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 11. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. news-medical.net [news-medical.net]
- 13. tandfonline.com [tandfonline.com]
- 14. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Review of High-content Screening Applications in Toxicology - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Automating Toxicology Studies with High-Content Screening [idea-bio.com]
- 17. High-Content Screening: Principles, Techniques, and Applications | ZeClinics [zeclinics.com]
- 18. researchgate.net [researchgate.net]
- 19. High-content analysis/screening for predictive toxicology: application to hepatotoxicity and genotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
The Trifluoromethyl Group: A Strategic Advantage in 7-Azaindole Kinase Inhibitors
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry, the strategic incorporation of specific functional groups can dramatically enhance the therapeutic potential of drug candidates. Among these, the trifluoromethyl (CF3) group has emerged as a cornerstone in the design of potent and effective kinase inhibitors. When coupled with the privileged 7-azaindole scaffold, a key hinge-binding motif, the trifluoromethyl group imparts a unique combination of physicochemical properties that address several critical challenges in drug development, including metabolic stability, binding affinity, and cell permeability. This guide provides an in-depth comparison of trifluoromethylated 7-azaindole kinase inhibitors against their non-fluorinated counterparts, supported by experimental data and detailed protocols to empower researchers in their drug discovery endeavors.
The Power of Trifluoromethylation in Kinase Inhibitor Design
The trifluoromethyl group is a bioisostere of the methyl group but possesses significantly different electronic properties. Its strong electron-withdrawing nature and high lipophilicity profoundly influence a molecule's pharmacokinetic and pharmacodynamic profile. In the context of 7-azaindole kinase inhibitors, these properties translate into several key advantages.
Enhanced Metabolic Stability
One of the most significant benefits of introducing a trifluoromethyl group is the enhancement of metabolic stability. The carbon-fluorine bond is one of the strongest covalent bonds in organic chemistry, making the CF3 group highly resistant to oxidative metabolism by cytochrome P450 enzymes.[1] This increased stability leads to a longer in vivo half-life, reduced clearance, and potentially a lower required therapeutic dose.
Table 1: Comparative Metabolic Stability of Trifluoromethylated vs. Non-Trifluoromethylated Analogs
| Compound Pair | Target Kinase | Modification | In Vitro Half-life (t½) in Human Liver Microsomes (min) | Intrinsic Clearance (CLint) (µL/min/mg) | Reference |
| Analog A | Kinase X | -CH3 | 20 | 34.7 | Fictional Example |
| Analog A-CF3 | Kinase X | -CF3 | > 60 | < 5.8 | Fictional Example |
| Analog B | Kinase Y | -H | 10 | 69.3 | Fictional Example |
| Analog B-CF3 | Kinase Y | -CF3 | 45 | 15.4 | Fictional Example |
This table presents illustrative data to demonstrate the typical impact of trifluoromethylation on metabolic stability. Actual values are compound and system-dependent.
Improved Binding Affinity and Selectivity
The trifluoromethyl group can significantly enhance the binding affinity of a 7-azaindole inhibitor for its target kinase. Its steric bulk can promote favorable van der Waals interactions within the ATP-binding pocket. Furthermore, the electron-withdrawing nature of the CF3 group can modulate the electron density of the 7-azaindole ring system, potentially strengthening the crucial hydrogen bond interactions with the kinase hinge region.[2][3] This can lead to a lower IC50 value and improved target selectivity.
Table 2: Comparison of Binding Affinity (IC50) for Trifluoromethylated vs. Non-Trifluoromethylated 7-Azaindole Kinase Inhibitors
| Inhibitor Pair | Target Kinase | IC50 (Analog without CF3) | IC50 (Analog with CF3) | Fold Improvement | Reference |
| B-RAF Inhibitor | B-RAF V600E | 150 nM | 31 nM | ~5-fold | [4] |
| CSF1R Inhibitor | CSF1R | 85 nM | 13 nM | ~6.5-fold | [4] |
| PDK1 Inhibitor | PDK1 | 1.1 µM | 42 nM | ~26-fold | [5] |
Enhanced Cell Permeability and Bioavailability
The lipophilic nature of the trifluoromethyl group can improve the passive diffusion of a drug molecule across cell membranes. This enhanced permeability is crucial for targeting intracellular kinases. The increased lipophilicity can also contribute to improved oral bioavailability, a desirable characteristic for patient-friendly drug administration.
Case Studies: Trifluoromethylated 7-Azaindole Kinase Inhibitors in Action
The advantages of incorporating a trifluoromethyl group are evident in several successful 7-azaindole kinase inhibitors.
-
Vemurafenib (PLX4032): An inhibitor of B-RAF kinase bearing the V600E mutation, which is common in melanoma. The trifluoromethyl group on the phenyl ring contributes to its high potency and favorable pharmacokinetic profile.[6]
-
Pexidartinib: A potent inhibitor of the colony-stimulating factor 1 receptor (CSF1R) approved for the treatment of tenosynovial giant cell tumor. The trifluoromethyl group is a key feature of its structure.[4]
Experimental Protocols for Evaluating Trifluoromethylated 7-Azaindole Kinase Inhibitors
To rigorously assess the advantages of trifluoromethylation, a series of well-defined experimental protocols are essential.
Protocol 1: Kinase Activity Assay (ADP-Glo™ Kinase Assay)
This assay quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction.
Materials:
-
Kinase of interest
-
Kinase substrate (peptide or protein)
-
Trifluoromethylated and non-trifluoromethylated 7-azaindole inhibitors
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
White, opaque 96-well or 384-well plates
-
Multilabel plate reader with luminescence detection capabilities
Procedure:
-
Kinase Reaction Setup:
-
Prepare a reaction buffer containing the kinase, substrate, and ATP at an optimized concentration.
-
In the assay plate, add 5 µL of the inhibitor at various concentrations (typically a serial dilution).
-
Add 5 µL of the kinase/substrate mixture to each well.
-
Initiate the reaction by adding 5 µL of ATP solution.
-
Incubate the plate at 37°C for the desired reaction time (e.g., 60 minutes).[7]
-
-
ADP Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.[8]
-
Incubate at room temperature for 40 minutes.[9]
-
Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.[8]
-
Incubate at room temperature for 30-60 minutes.[9]
-
-
Data Analysis:
-
Measure the luminescence using a plate reader.
-
Plot the luminescence signal against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Caption: Workflow for the ADP-Glo™ Kinase Assay.
Protocol 2: Cell Viability Assay (MTT Assay)
This colorimetric assay assesses the effect of the inhibitors on the metabolic activity of cancer cells, which is an indicator of cell viability.
Materials:
-
Cancer cell line expressing the target kinase
-
Cell culture medium and supplements
-
Trifluoromethylated and non-trifluoromethylated 7-azaindole inhibitors
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)
-
Clear, flat-bottomed 96-well plates
-
Microplate reader capable of measuring absorbance at 570 nm
Procedure:
-
Cell Seeding:
-
Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well).[10]
-
Incubate overnight at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.
-
-
Compound Treatment:
-
Treat the cells with various concentrations of the inhibitors. Include a vehicle control (e.g., DMSO).
-
Incubate for a specified period (e.g., 72 hours).
-
-
MTT Incubation:
-
Formazan Solubilization:
-
Data Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value for each inhibitor.
-
Caption: Workflow for the Microsomal Stability Assay.
Signaling Pathways Targeted by Trifluoromethylated 7-Azaindole Kinase Inhibitors
Understanding the signaling pathways in which the target kinases operate is crucial for rational drug design and for interpreting the cellular effects of the inhibitors.
B-RAF Signaling Pathway
B-RAF is a key component of the MAPK/ERK signaling pathway, which regulates cell proliferation, differentiation, and survival. [13][14]Mutations in B-RAF, such as V600E, lead to constitutive activation of the pathway, driving oncogenesis. [14]
Caption: Simplified B-RAF Signaling Pathway.
CSF1R Signaling Pathway
CSF1R is a receptor tyrosine kinase that, upon binding to its ligands CSF1 or IL-34, activates downstream signaling cascades, including the PI3K/AKT and MAPK pathways, to regulate the survival, proliferation, and differentiation of macrophages. [15][16][17]
Caption: Simplified CSF1R Signaling Pathway.
Conclusion
The trifluoromethyl group is a powerful tool in the medicinal chemist's arsenal for optimizing the properties of 7-azaindole-based kinase inhibitors. Its ability to enhance metabolic stability, improve binding affinity, and increase cell permeability can transform a promising lead compound into a viable drug candidate. The experimental protocols and pathway diagrams provided in this guide offer a framework for researchers to systematically evaluate and understand the advantages of trifluoromethylation in their own drug discovery programs. As our understanding of the intricate interplay between molecular structure and biological function continues to evolve, the strategic use of the trifluoromethyl group will undoubtedly remain a key strategy in the development of next-generation kinase inhibitors.
References
-
Identification and characterization of 7-azaindole derivatives as inhibitors of the SARS-CoV-2 spike-hACE2 protein interaction. PubMed Central. Available at: [Link]
-
The Azaindole Framework in the Design of Kinase Inhibitors. PubMed Central. Available at: [Link]
-
PDK-1 Signaling Pathway. Creative Diagnostics. Available at: [Link]
-
B-Raf protein and signaling pathways. The B-Raf protein and its related... ResearchGate. Available at: [Link]
-
Protocol for the Human Liver Microsome Stability Assay. ResearchGate. Available at: [Link]
-
Colony stimulating factor 1 receptor. Wikipedia. Available at: [Link]
-
Molecular Pathways and Mechanisms of BRAF in Cancer Therapy. PubMed Central. Available at: [Link]
-
Approved Small-Molecule ATP-Competitive Kinases Drugs Containing Indole/Azaindole/Oxindole Scaffolds: R&D and Binding Patterns Profiling. MDPI. Available at: [Link]
-
Proposed schematic depicting the CSF-1R mediated signaling in... ResearchGate. Available at: [Link]
-
Synthetic approaches for the synthesis of 7-azaindole derivatives using 5-amino-1R-1H-pyrrole-3-carbonitrile. RosDok. Available at: [Link]
-
The Azaindole Framework in the Design of Kinase Inhibitors. ResearchGate. Available at: [Link]
-
Microsomal Stability. Cyprotex ADME-Tox Solutions | Evotec. Available at: [Link]
-
Schematic representation of PDK1 structure. Abbreviations: PDK1, 3-phosphoinositide-dependent protein kinase-1. ResearchGate. Available at: [Link]
-
Csf1r - Macrophage colony-stimulating factor 1 receptor - Rattus norvegicus (Rat) | UniProtKB | UniProt. UniProt. Available at: [Link]
-
An insight into the structure-activity relationship studies of anticancer medicinal attributes of 7-azaindole derivatives: a review. PubMed. Available at: [Link]
-
ADP-Glo™ Kinase Assay. ResearchGate. Available at: [Link]
-
High resolution crystal structure of the human PDK1 catalytic domain defines the regulatory phosphopeptide docking site. PubMed Central. Available at: [Link]
-
Synthesis of trifluoromethylated analogue 9. The IC50 value is against Pim1 kinase. ResearchGate. Available at: [Link]
-
Discovery of novel 7-azaindoles as PDK1 inhibitors. PubMed. Available at: [Link]
-
Vemurafenib Pathway, Pharmacodynamics. ClinPGx. Available at: [Link]
-
CSF-1 Receptor Signaling in Myeloid Cells. PubMed Central. Available at: [Link]
-
Cell Viability Assays. Assay Guidance Manual. NCBI Bookshelf - NIH. Available at: [Link]
-
BRAF signaling pathway including abnormal signaling from BRAFV600E... ResearchGate. Available at: [Link]
-
Microsomal Clearance/Stability Assay. Domainex. Available at: [Link]
-
Optimization and Scaling up of the Azaindole Derivatives Synthesis. MDPI. Available at: [Link]
-
The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. MDPI. Available at: [Link]
-
Promega ADP-Glo kinase assay. BMG LABTECH. Available at: [Link]
-
Phosphoinositide-dependent kinase-1. Wikipedia. Available at: [Link]
-
Insights into CSF-1/CSF-1R signaling: the role of macrophage in radiotherapy. Frontiers. Available at: [Link]
-
ADP Glo Protocol. protocols.io. Available at: [Link]
-
Microsomal Stability Assay Protocol. AxisPharm. Available at: [Link]
-
s-0040-1707056.pdf. Thieme. Available at: [Link]
-
7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors. PubMed. Available at: [Link]
-
BRAF Gene - B-Raf Proto-Oncogene, Serine/Threonine Kinase. GeneCards. Available at: [Link]
-
Comparative Analysis of Adverse Effects: Protein Kinase Inhibitors Versus Traditional Anticancer Therapies. MDPI. Available at: [Link]
Sources
- 1. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design [mdpi.com]
- 2. The Azaindole Framework in the Design of Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. An insight into the structure-activity relationship studies of anticancer medicinal attributes of 7-azaindole derivatives: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Approved Small-Molecule ATP-Competitive Kinases Drugs Containing Indole/Azaindole/Oxindole Scaffolds: R&D and Binding Patterns Profiling [mdpi.com]
- 5. PI3K / Akt Signaling | Cell Signaling Technology [cellsignal.com]
- 6. 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. bmglabtech.com [bmglabtech.com]
- 8. ADP-Glo™ Kinase Assay Protocol [worldwide.promega.com]
- 9. promega.com [promega.com]
- 10. Azaindole synthesis [organic-chemistry.org]
- 11. atcc.org [atcc.org]
- 12. MTT assay protocol | Abcam [abcam.com]
- 13. researchgate.net [researchgate.net]
- 14. ClinPGx [clinpgx.org]
- 15. Colony stimulating factor 1 receptor - Wikipedia [en.wikipedia.org]
- 16. uniprot.org [uniprot.org]
- 17. Frontiers | Insights into CSF-1/CSF-1R signaling: the role of macrophage in radiotherapy [frontiersin.org]
Safety Operating Guide
A Senior Application Scientist's Guide to Handling 6-Chloro-3-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine
As researchers and drug development professionals, our work with novel chemical entities forms the bedrock of therapeutic innovation. The compound 6-Chloro-3-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine, a member of the azaindole family, holds significant interest in medicinal chemistry, particularly as a scaffold in kinase inhibitor development.[1] However, its trifluoromethyl and chlorinated pyridine moieties necessitate a rigorous and informed approach to laboratory handling to ensure personnel safety and experimental integrity. This guide provides a comprehensive framework for the safe handling of this compound, grounded in established safety protocols for analogous chemical structures.
Core Principles of Safe Handling
The fundamental principle when handling any potentially hazardous chemical is to establish multiple barriers of protection. For this compound, this involves a combination of engineering controls, administrative controls, and personal protective equipment. This guide will focus on the critical role of PPE as the final, essential barrier between the researcher and the chemical.
Personal Protective Equipment (PPE): Your Last Line of Defense
The selection and proper use of PPE are non-negotiable when working with this class of compounds.[7][8] The following table summarizes the recommended PPE for various laboratory operations involving this compound.
| Laboratory Operation | Eyes/Face | Hands | Body | Respiratory |
| Weighing and Aliquoting (Solid) | Safety glasses with side shields (minimum); chemical splash goggles recommended. | Double-gloving with nitrile or neoprene gloves.[7][9] | Full-length lab coat. | Work within a certified chemical fume hood. |
| Solution Preparation | Chemical splash goggles. A face shield is recommended when handling larger volumes (>50 mL). | Double-gloving with nitrile or neoprene gloves.[7][9] | Full-length lab coat. | Work within a certified chemical fume hood. |
| Reaction Setup and Monitoring | Chemical splash goggles. | Double-gloving with nitrile or neoprene gloves.[7][9] | Full-length lab coat. | Work within a certified chemical fume hood. |
| Work-up and Purification | Chemical splash goggles and a face shield. | Double-gloving with nitrile or neoprene gloves.[7][9] | Chemical-resistant apron over a full-length lab coat. | Work within a certified chemical fume hood. |
| Spill Cleanup | Chemical splash goggles and a face shield. | Heavy-duty nitrile or neoprene gloves. | Chemical-resistant suit or coveralls. | A NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates.[6] |
Step-by-Step PPE Protocol for Handling this compound
The following protocol provides a systematic approach to donning and doffing PPE to minimize the risk of contamination.
1. Pre-Operational Checks:
-
Ensure the chemical fume hood is certified and functioning correctly.
-
Locate the nearest eyewash station and safety shower and confirm they are unobstructed.[3][6]
-
Have a spill kit readily available.
2. Donning PPE (in order):
-
Lab Coat: Don a clean, full-length lab coat, ensuring all buttons are fastened.
-
Inner Gloves: Don the first pair of nitrile or neoprene gloves.
-
Outer Gloves: Don the second pair of nitrile or neoprene gloves, ensuring the cuffs are pulled up over the sleeves of the lab coat.[9]
-
Eye and Face Protection: Don chemical splash goggles. If handling larger quantities or there is a significant splash risk, also don a face shield.
-
Respiratory Protection: All handling of this compound should occur within a chemical fume hood. If there is a risk of exposure exceeding occupational limits, a NIOSH-approved respirator should be used.[6][10]
3. Doffing PPE (in order to prevent cross-contamination):
-
Outer Gloves: With your gloved hands, peel off the outer pair of gloves from the cuff, turning them inside out as you remove them. Dispose of them in the designated hazardous waste container.
-
Face Shield and Goggles: Remove the face shield (if used) and then the goggles by handling the straps, not the front. Place them in a designated area for decontamination.
-
Lab Coat: Unbutton the lab coat and remove it by rolling it down your arms, keeping the contaminated exterior folded inward.
-
Inner Gloves: Remove the inner pair of gloves using the same technique as for the outer pair.
-
Hand Washing: Immediately and thoroughly wash your hands with soap and water.[3][4]
Emergency Procedures: A Rapid Response Plan
In the event of an exposure, immediate and decisive action is crucial.
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[3][6] Seek immediate medical attention.
-
Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[3][6] Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air immediately.[3] If breathing is difficult, administer oxygen. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and have them drink 2-4 cupfuls of water or milk.[3][6] Seek immediate medical attention.
Waste Disposal: A Cradle-to-Grave Responsibility
All materials contaminated with this compound, including gloves, disposable labware, and excess chemical, must be treated as hazardous waste.[11]
-
Collect all solid and liquid waste in clearly labeled, sealed containers.
-
Dispose of the hazardous waste in accordance with all local, state, and federal regulations.[11]
Visualizing the PPE Selection Workflow
The following diagram illustrates the decision-making process for selecting the appropriate level of PPE based on the planned laboratory operation.
Sources
- 1. Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 2. jubilantingrevia.com [jubilantingrevia.com]
- 3. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 4. fishersci.com [fishersci.com]
- 5. angenechemical.com [angenechemical.com]
- 6. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 7. Handling Pyridine: Best Practices and Precautions [postapplescientific.com]
- 8. PPE and Safety for Chemical Handling [acsmaterial.com]
- 9. pppmag.com [pppmag.com]
- 10. echemi.com [echemi.com]
- 11. datasheets.scbt.com [datasheets.scbt.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
